Fmoc-Nhser(Tbu)-OH
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-propan-2-yloxyethyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO5/c1-15(2)27-12-11-23(13-21(24)25)22(26)28-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20H,11-14H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQLATBTXCRRWKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Fmoc-Ser(tBu)-OH: A Technical Guide for Researchers
Fmoc-Ser(tBu)-OH , or N-alpha-(9-Fluorenylmethyloxycarbonyl)-O-tert-butyl-L-serine, is a pivotal building block in the field of peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). Its strategic use of orthogonal protecting groups—the base-labile Fmoc group for the α-amino group and the acid-labile tert-butyl (tBu) group for the serine hydroxyl side chain—allows for the precise and sequential assembly of amino acids into complex peptide chains. This guide provides an in-depth overview of its structure, properties, and application in SPPS, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
Fmoc-Ser(tBu)-OH is a white to light yellow crystalline powder.[1] A comprehensive summary of its key quantitative data is presented below, offering a clear comparison of its molecular and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C22H25NO5 | [1][2][3][4] |
| Molecular Weight | 383.44 g/mol | [1][2][3][4] |
| Appearance | White to light yellow crystal powder | [1] |
| Melting Point | 127-131 °C | [1] |
| Optical Activity ([α]20/D) | +25.5±1°, c = 1% in ethyl acetate | [2][5] |
| Storage Temperature | 2-8°C | [2][3][5] |
Chemical Structure and Synthesis
The chemical structure of Fmoc-Ser(tBu)-OH features a central serine residue. The α-amino group is protected by the bulky Fmoc group, which is stable under acidic conditions but readily removed by a base, typically piperidine. The hydroxyl group of the serine side chain is protected by a tert-butyl ether, which is stable to the basic conditions used for Fmoc removal but is cleaved by strong acids like trifluoroacetic acid (TFA). This orthogonality is fundamental to the Fmoc/tBu strategy in SPPS.
Caption: Chemical structure of Fmoc-Ser(tBu)-OH.
The synthesis of Fmoc-Ser(tBu)-OH can be achieved through a multi-step process. One common route involves the esterification of L-serine, followed by the introduction of the tert-butyl protecting group onto the hydroxyl side chain, saponification of the ester, and finally, the attachment of the Fmoc group to the α-amino group.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Ser(tBu)-OH is a standard reagent for incorporating serine residues into a growing peptide chain during SPPS.[6][7] The general workflow of SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, washing, coupling of the next Fmoc-protected amino acid, and another washing step. This cycle is repeated until the desired peptide sequence is assembled.
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocols
Below are detailed methodologies for the key steps involving Fmoc-Ser(tBu)-OH in manual SPPS. These protocols are illustrative and may require optimization based on the specific peptide sequence and scale of the synthesis.
1. Fmoc Group Deprotection
This procedure removes the N-terminal Fmoc protecting group from the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.
-
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
-
Procedure:
-
Wash the peptide-resin with DMF (3 x 10 mL/g of resin).
-
Add the 20% piperidine in DMF solution to the resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 3 minutes.
-
Drain the solution.
-
Add a fresh portion of the 20% piperidine in DMF solution (10 mL/g of resin).
-
Agitate the mixture for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL/g of resin) to remove all traces of piperidine.
-
A small sample of the resin can be tested with a ninhydrin test to confirm the presence of a free primary amine.
-
2. Coupling of Fmoc-Ser(tBu)-OH
This protocol describes the activation of the carboxylic acid of Fmoc-Ser(tBu)-OH and its subsequent coupling to the free N-terminal amine of the resin-bound peptide. The use of HBTU/DIPEA is a common and efficient method.
-
Reagents:
-
Fmoc-Ser(tBu)-OH (3-4 equivalents relative to resin loading)
-
HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (6-8 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH and HBTU in DMF.
-
Add DIPEA to the solution and allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution will typically change color.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. The reaction progress can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test. A negative test (no color change) indicates complete coupling.
-
Once the coupling is complete, drain the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL/g of resin) and then with Dichloromethane (DCM) (3 x 10 mL/g of resin) to prepare for the next deprotection cycle or final cleavage.
-
3. Final Cleavage and Side-Chain Deprotection
This final step cleaves the synthesized peptide from the solid support and simultaneously removes the tert-butyl side-chain protecting group from the serine residue(s).
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (scavenger)
-
Water
-
Cold diethyl ether
-
-
Procedure:
-
Wash the fully assembled peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail, typically 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the dried peptide-resin (10 mL/g of resin).
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
Fmoc-Ser(tBu)-OH is an indispensable reagent for modern peptide synthesis. Its well-defined structure and the orthogonal nature of its protecting groups enable the reliable and efficient construction of complex peptides. A thorough understanding of its properties and the experimental protocols for its use is crucial for researchers aiming to synthesize high-quality peptides for a wide range of applications, from basic research to therapeutic development.
References
- 1. drivehq.com [drivehq.com]
- 2. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. peptide.com [peptide.com]
- 6. scienceopen.com [scienceopen.com]
- 7. chemrxiv.org [chemrxiv.org]
A Comprehensive Guide to the Synthesis and Purification of Fmoc-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis and purification of N-α-Fmoc-O-tert-butyl-L-serine, commonly known as Fmoc-Ser(tBu)-OH. This crucial amino acid derivative is a fundamental building block in modern solid-phase peptide synthesis (SPPS) for the development of peptide-based therapeutics and other advanced applications. This document outlines a robust multi-step synthesis protocol, detailed purification methodologies, and a summary of key analytical data.
Introduction
Fmoc-Ser(tBu)-OH is an essential reagent in peptide chemistry, where the fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, and the tert-butyl (tBu) group safeguards the hydroxyl side chain of the serine residue. This orthogonal protection strategy is central to the widely-used Fmoc-based SPPS, allowing for the sequential addition of amino acids to a growing peptide chain with high fidelity. The tBu group's stability in the basic conditions used for Fmoc removal and its lability in the final acidic cleavage step ensures the integrity of the serine hydroxyl group throughout the synthesis. The quality and purity of Fmoc-Ser(tBu)-OH are paramount, as impurities can lead to the formation of deletion or modified peptide sequences, complicating purification and compromising the final product's efficacy and safety.
Synthesis of Fmoc-Ser(tBu)-OH
The synthesis of Fmoc-Ser(tBu)-OH is a multi-step process that begins with the readily available amino acid L-serine. The overall synthetic pathway involves four key transformations: esterification of the carboxylic acid, protection of the hydroxyl group via tert-butylation, saponification of the ester, and finally, protection of the α-amino group with the Fmoc moiety.
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of Fmoc-Ser(tBu)-OH.
Detailed Experimental Protocols
Synthesis of L-Serine Methyl Ester Hydrochloride
This initial step protects the carboxylic acid of L-serine as a methyl ester.
-
Reagents: L-Serine, Anhydrous Methanol, Thionyl Chloride (SOCl₂).
-
Procedure:
-
Suspend L-serine in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, and cool the mixture in an ice bath to 0°C.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction is typically stirred for 15-36 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is triturated with diethyl ether or methyl tertiary butyl ether to yield L-serine methyl ester hydrochloride as a white solid, which is then collected by filtration and dried under vacuum.
-
Synthesis of O-tert-Butyl-L-Serine Methyl Ester
The hydroxyl group of the serine methyl ester is protected with a tert-butyl group.
-
Reagents: L-Serine Methyl Ester Hydrochloride, Dioxane or Dichloromethane, Isobutene or tert-Butyl Acetate, p-Toluenesulfonic Acid (catalyst).
-
Procedure:
-
Dissolve L-serine methyl ester hydrochloride in dioxane or dichloromethane in a pressure vessel.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Introduce isobutene gas into the solution or add tert-butyl acetate.
-
Seal the vessel and stir the reaction mixture at room temperature for 48-96 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, the solvent is removed under reduced pressure to yield the crude O-tert-butyl-L-serine methyl ester.
-
Synthesis of O-tert-Butyl-L-Serine
The methyl ester is hydrolyzed to the free carboxylic acid.
-
Reagents: O-tert-Butyl-L-Serine Methyl Ester, Sodium Hydroxide (NaOH) solution.
-
Procedure:
-
Dissolve the crude O-tert-butyl-L-serine methyl ester in a suitable solvent such as methanol or acetone.
-
Add a 10% aqueous solution of sodium hydroxide and stir the mixture at a controlled temperature (e.g., 5°C) for 1-5 hours.
-
Monitor the saponification by TLC.
-
Upon completion, the resulting solution containing O-tert-butyl-L-serine is used directly in the next step.
-
Synthesis of Fmoc-Ser(tBu)-OH
The final step involves the protection of the α-amino group with the Fmoc group.[1]
-
Reagents: O-tert-Butyl-L-Serine solution, 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), Acetonitrile, Sodium Bicarbonate or other suitable base.
-
Procedure:
-
To the aqueous solution of O-tert-butyl-L-serine, add a solution of Fmoc-OSu or Fmoc-Cl dissolved in a solvent like acetonitrile.[1]
-
Maintain the pH of the reaction mixture in the basic range (pH 8-9) by the addition of a base such as sodium bicarbonate.
-
Stir the reaction at room temperature for 2-5 hours.[1]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, acidify the mixture with a suitable acid (e.g., HCl) to precipitate the product.[1]
-
Extract the product with an organic solvent such as dichloromethane.[1]
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude Fmoc-Ser(tBu)-OH.
-
Purification of Fmoc-Ser(tBu)-OH
The final purity of Fmoc-Ser(tBu)-OH is critical for its successful application in peptide synthesis. The primary method for purification is recrystallization.
Recrystallization Protocol
-
Solvent: Toluene.[2]
-
Procedure:
-
Charge the crude Fmoc-Ser(tBu)-OH into a flask and add toluene (approximately 6 mL per gram of crude product).[2]
-
Heat the mixture to 50°C with stirring and maintain this temperature for 1 hour to dissolve the solid.[2]
-
Cool the solution to 30 ± 5°C and continue stirring for about 2 hours to allow for crystallization.[2]
-
Collect the purified crystals by filtration.
-
Wash the crystals with cold toluene.
-
Dry the purified Fmoc-Ser(tBu)-OH under vacuum at 50°C.[2]
-
Data Presentation
The following table summarizes key quantitative data for Fmoc-Ser(tBu)-OH obtained from various sources.
| Parameter | Value | Reference(s) |
| Synthesis Yield | ||
| Overall Yield | ~61.5% | [1] |
| Purification | ||
| Yield after Toluene Recrystallization | ~74% | [2] |
| Purity | ||
| HPLC Purity | ≥98.0%, ≥99.0%, ≥99.31% | [1][3] |
| Enantiomeric Purity (Chiral HPLC) | ≥99.8% | [3] |
| Physicochemical Properties | ||
| Melting Point | 128.8-131.1 °C | [1] |
| Optical Rotation ([α]20/D) | +23.9° to +25.5° ± 1° (c=1 in ethyl acetate) | [1] |
| Molecular Formula | C₂₂H₂₅NO₅ | [4] |
| Molecular Weight | 383.44 g/mol | [4] |
Conclusion
The synthesis and purification of Fmoc-Ser(tBu)-OH require a well-defined, multi-step process with careful control over reaction conditions and rigorous purification. The protocols outlined in this guide provide a robust framework for obtaining high-purity Fmoc-Ser(tBu)-OH suitable for demanding applications in peptide synthesis. Adherence to these methods will enable researchers and drug development professionals to produce high-quality peptides, thereby advancing their scientific and therapeutic objectives. The common impurities to be aware of include dipeptides and free amino acids, which can be minimized by using high-quality reagents and appropriate purification techniques.[5]
References
A Technical Guide to N-alpha-Fmoc-O-tert-butyl-L-serine
CAS Number: 71989-33-8
Synonyms: Fmoc-L-Ser(tBu)-OH, N-Fmoc-O-t-butyl-L-serine
This document provides an in-depth technical overview of N-alpha-Fmoc-O-tert-butyl-L-serine, a critical amino acid derivative for researchers, chemists, and professionals involved in peptide synthesis and drug development. It serves as an essential building block in the assembly of peptides and peptide-based therapeutics.[1][2][3]
Physicochemical Properties
N-alpha-Fmoc-O-tert-butyl-L-serine is a white to light yellow crystalline powder.[4] Its key properties are summarized below, providing essential data for experimental design and execution.
| Property | Value | Source |
| CAS Number | 71989-33-8 | [1][2] |
| Molecular Formula | C₂₂H₂₅NO₅ | [1][2] |
| Molecular Weight | 383.4 g/mol | [1][2] |
| Appearance | White powder | [1] |
| Melting Point | 125 - 140 °C | [1] |
| Purity | ≥ 99.5% (Chiral HPLC) | [1] |
| Optical Rotation | [a]D²⁰ = +25 ±3º (c=1 in EtOAc) | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4] | |
| Storage | Store refrigerated (0 - 8°C) and desiccated. | [1][5] |
Core Applications and Orthogonal Protection Strategy
The primary application of Fmoc-Ser(tBu)-OH is as a protected amino acid building block in Solid-Phase Peptide Synthesis (SPPS).[1][2] Its structure is designed around an orthogonal protection scheme, which is fundamental to the success of modern Fmoc-based peptide synthesis.[6][7]
-
N-alpha-Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group protects the alpha-amino terminus. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] This allows for the sequential addition of amino acids to the N-terminus of the growing peptide chain.
-
O-tert-butyl Group: The tert-butyl (tBu) group protects the hydroxyl side chain of the serine residue. This group is stable to the basic conditions used for Fmoc removal but is labile to strong acids.[2][8] It is typically removed during the final cleavage step from the solid support resin, using reagents like trifluoroacetic acid (TFA).[8]
This dual-protection strategy ensures that the reactive side chain of serine does not interfere with the peptide bond formation during the coupling steps.[6] This precise control is crucial in the development of peptide-based therapeutics, where specific amino acid sequences are required for biological activity.[1][3]
Caption: Orthogonal protection and deprotection of Fmoc-Ser(tBu)-OH.
Experimental Protocol: Use in Fmoc Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for the incorporation of an Fmoc-Ser(tBu)-OH residue into a peptide chain during automated or manual SPPS. This cycle is repeated for each amino acid in the sequence.
Materials:
-
Fmoc-protected amino acid-loaded resin
-
Fmoc-Ser(tBu)-OH
-
Deprotection Solution: 20% piperidine in DMF
-
Coupling/Activation Reagents:
-
Option A: N,N'-Diisopropylcarbodiimide (DIC) and Hydroxybenzotriazole (HOBt)
-
Option B: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and N,N-Diisopropylethylamine (DIEA)
-
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
The SPPS Cycle
-
Resin Preparation: The solid support resin (e.g., Wang or Rink Amide) with the nascent peptide chain is swelled in DMF within a reaction vessel.
-
N-alpha-Fmoc Deprotection:
-
The terminal Fmoc group on the resin-bound peptide is removed by treating it with the deprotection solution (20% piperidine in DMF).
-
This reaction is typically performed for 5-20 minutes to expose the free primary amine.
-
The resin is then thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc adduct.
-
-
Fmoc-Ser(tBu)-OH Coupling:
-
In a separate vessel, Fmoc-Ser(tBu)-OH (typically 2-5 equivalents relative to the resin loading) is pre-activated by dissolving it in DMF with coupling reagents.[9]
-
Using DIC/HOBt: The Fmoc-amino acid is reacted with equivalent amounts of DIC and HOBt.[9]
-
Using HATU/DIEA: The Fmoc-amino acid is dissolved with HATU, and the reaction is initiated by the addition of the base DIEA.
-
-
The activated Fmoc-Ser(tBu)-OH solution is added to the reaction vessel containing the deprotected resin.
-
The coupling reaction proceeds for 30-60 minutes at room temperature with agitation.[10] A completion test (e.g., Kaiser test) can be performed.[10]
-
-
Washing: After coupling, the resin is washed extensively with DMF and DCM to remove excess reagents and by-products, yielding the elongated peptide chain, now one residue longer and N-terminally protected with the Fmoc group from the serine derivative.
-
Final Cleavage and Side-Chain Deprotection:
-
Once the entire peptide sequence is assembled, the peptide is cleaved from the resin.
-
A cleavage cocktail, most commonly containing a high concentration of Trifluoroacetic Acid (TFA), is used.
-
This strong acid simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups, including the tert-butyl ether from the serine residue(s).[2][8]
-
Caption: Standard workflow for Fmoc-SPPS incorporating Fmoc-Ser(tBu)-OH.
References
- 1. chemimpex.com [chemimpex.com]
- 2. peptide.com [peptide.com]
- 3. chemimpex.com [chemimpex.com]
- 4. FMOC-O-tert-Butyl-L-serine | 71989-33-8 [chemicalbook.com]
- 5. L-Serine-ð-Fmoc, ð-ð¡-butyl ether (1-¹³C, 99%) - Cambridge Isotope Laboratories, CLM-8167-0.25 [isotope.com]
- 6. peptide.com [peptide.com]
- 7. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. academic.oup.com [academic.oup.com]
- 10. rsc.org [rsc.org]
Solubility of Fmoc-Ser(tBu)-OH in DMF and NMP: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Ser(tBu)-OH in two commonly used solvents in peptide synthesis, Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). This document also outlines a general experimental protocol for solubility determination and illustrates the role of this protected amino acid in the standard solid-phase peptide synthesis (SPPS) workflow.
Core Topic: Solubility Profile of Fmoc-Ser(tBu)-OH
Fmoc-Ser(tBu)-OH, or N-α-Fmoc-O-tert-butyl-L-serine, is a crucial building block in solid-phase peptide synthesis. Its solubility in organic solvents is a critical parameter for efficient coupling reactions and overall synthesis success. Generally, protected amino acids exhibit good solubility in polar aprotic solvents, and Fmoc-Ser(tBu)-OH is no exception.
Data Presentation: Solubility in DMF and NMP
| Solvent | Concentration | Observation | Molar Concentration (Approx.) | Source Citation |
| Dimethylformamide (DMF) | 25 mmole in 50 ml | Clearly soluble | 0.5 M | |
| Dimethylformamide (DMF) | 1 mmole in 2 ml | Clearly soluble | 0.5 M | [1] |
| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Generally soluble | - | [2][3] |
It is important to note that NMP is often used as a substitute for DMF in peptide synthesis due to its similar properties as a polar aprotic solvent and, in some cases, its ability to disrupt peptide aggregation more effectively.[2][3]
Experimental Protocols
Determining the Solubility of Fmoc-Ser(tBu)-OH
The following is a generalized experimental protocol for determining the solubility of a protected amino acid such as Fmoc-Ser(tBu)-OH.
Objective: To determine the saturation solubility of Fmoc-Ser(tBu)-OH in a given solvent (e.g., DMF or NMP) at a specific temperature.
Materials:
-
Fmoc-Ser(tBu)-OH
-
Solvent of interest (DMF or NMP, high purity)
-
Analytical balance
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Constant temperature bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of Fmoc-Ser(tBu)-OH into several vials.
-
Add a precise volume of the solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 25 °C).
-
Stir the solutions vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of Fmoc-Ser(tBu)-OH in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the concentration of the original saturated solution, taking into account the dilution factor. The result can be expressed in mg/mL or moles/liter (M).
-
Mandatory Visualization
Workflow for Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
The following diagram illustrates the logical workflow of incorporating Fmoc-Ser(tBu)-OH into a growing peptide chain during solid-phase peptide synthesis (SPPS).
Caption: Workflow of Fmoc-Ser(tBu)-OH incorporation in SPPS.
This workflow highlights the key steps of Fmoc deprotection, washing, coupling of the protected serine residue, and subsequent washing. An optional capping step can be included to block any unreacted amino groups before proceeding to the next cycle. The entire process is repeated for each amino acid in the peptide sequence. The tert-butyl (tBu) protecting group on the serine side chain remains intact throughout the synthesis and is typically removed during the final cleavage from the resin.[4]
References
An In-Depth Technical Guide to the Proper Storage and Stability of Fmoc-Ser(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions and stability profile of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH), a critical building block in solid-phase peptide synthesis (SPPS). Adherence to proper storage and handling protocols is paramount to ensure the integrity, purity, and reactivity of this reagent, thereby safeguarding the quality and success of peptide synthesis campaigns.
Summary of Recommended Storage Conditions
The stability of Fmoc-Ser(tBu)-OH is dependent on its physical state (solid or in solution) and the storage environment. The following table summarizes the recommended conditions based on supplier data sheets and general laboratory best practices.
| Form | Recommended Storage Temperature | Additional Recommendations |
| Solid | 2°C to 8°C | Store in a tightly sealed container in a dry, dark place. Protect from moisture. |
| Room Temperature | Acceptable for short-term storage, provided the environment is dry and protected from light. Long-term storage at room temperature is not ideal. | |
| Solution | -20°C | For mid-term storage (up to 1 year). Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | For long-term storage (up to 2 years). Aliquot to avoid repeated freeze-thaw cycles. |
Stability Profile of Fmoc-Ser(tBu)-OH
While extensive public data from formal, long-term stability studies under various ICH conditions (International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use) for Fmoc-Ser(tBu)-OH is limited, its stability can be inferred from its chemical structure and its widespread successful use in automated and manual peptide synthesis.
Solid-State Stability
When stored under recommended conditions (2-8°C, dry, and dark), solid Fmoc-Ser(tBu)-OH is generally considered to be stable for extended periods. The primary concerns for the solid material are exposure to moisture and high temperatures.
-
Hydrolysis: The Fmoc protecting group is susceptible to base-catalyzed hydrolysis. While the solid is not in a basic environment, the presence of moisture can facilitate slow degradation over time.
-
Thermal Degradation: Elevated temperatures can lead to the degradation of the molecule. While specific degradation pathways at elevated temperatures are not well-documented in publicly available literature, it is a standard practice to store such reagents at refrigerated temperatures to minimize any potential thermal decomposition.
Solution Stability
Fmoc-Ser(tBu)-OH is significantly less stable in solution compared to its solid form, particularly in protic or basic solvents.
-
Deprotection in Solution: The Fmoc group is labile to basic conditions. In solutions, especially those containing amines (e.g., residual piperidine in DMF from previous synthesis steps) or prepared in nucleophilic solvents, gradual deprotection can occur, leading to the formation of the free amine, H-Ser(tBu)-OH.
-
Solvent Purity: The purity of the solvent is critical. The presence of impurities in solvents like DMF can accelerate the degradation of the Fmoc-amino acid. It is recommended to use high-purity, peptide-synthesis-grade solvents.
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles of solutions can lead to degradation and should be avoided by storing the solution in aliquots.
Potential Degradation Pathways and Impurities
Understanding the potential degradation pathways is crucial for troubleshooting and ensuring the quality of the synthesized peptides.
Fmoc Group Cleavage
The most common degradation pathway involves the cleavage of the Fmoc group, which is a base-catalyzed elimination reaction. This results in the formation of dibenzofulvene (DBF) and the free amino acid.
Caption: Fmoc deprotection pathway.
Racemization
During the activation step of peptide coupling, particularly with certain activating reagents and bases, there is a risk of racemization at the α-carbon of the amino acid. For Fmoc-Ser(tBu)-OH, the use of diisopropylethylamine (DIPEA) as a base has been reported to potentially induce racemization. The use of less hindered bases like collidine may mitigate this side reaction.
Formation of Dehydroalanine
Under certain conditions, particularly with a C-terminal cysteine, a base-catalyzed elimination of the protected sulfhydryl group can lead to the formation of a dehydroalanine residue. While this is more relevant to cysteine, similar β-elimination reactions can be a concern for serine derivatives under harsh basic conditions.
Experimental Protocols for Stability Assessment
A validated stability-indicating analytical method is essential to accurately determine the purity and degradation of Fmoc-Ser(tBu)-OH. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating Fmoc-Ser(tBu)-OH from its potential degradation products and impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient Elution:
-
A typical gradient would start with a lower percentage of Mobile Phase B, gradually increasing to elute the more hydrophobic components. The exact gradient profile would need to be optimized.
Detection:
-
UV detection at a wavelength where the Fmoc group has strong absorbance, typically around 265 nm or 301 nm.
Sample Preparation:
-
Accurately weigh and dissolve Fmoc-Ser(tBu)-OH in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration.
Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting samples of Fmoc-Ser(tBu)-OH to various stress conditions:
-
Acidic Hydrolysis: Treat with a dilute acid (e.g., 0.1 N HCl) at an elevated temperature.
-
Basic Hydrolysis: Treat with a dilute base (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid material to dry heat.
-
Photostability: Expose the solid material and solutions to UV and visible light as per ICH Q1B guidelines.
The chromatograms from the stressed samples should show resolution between the main peak of Fmoc-Ser(tBu)-OH and any degradation product peaks.
Logical Workflow for Storage and Handling
The following diagram illustrates a logical workflow for the proper storage and handling of Fmoc-Ser(tBu)-OH to maintain its quality and ensure reliable performance in peptide synthesis.
Caption: Workflow for Fmoc-Ser(tBu)-OH storage and handling.
Conclusion
The chemical integrity of Fmoc-Ser(tBu)-OH is fundamental to the successful synthesis of high-quality peptides. By adhering to the storage and handling guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can minimize degradation, ensure lot-to-lot consistency, and achieve reliable and reproducible results in their peptide synthesis endeavors. The implementation of a robust stability-indicating analytical method is also a critical component of a comprehensive quality control strategy for this essential reagent.
Interpreting the ¹H NMR Spectrum of Fmoc-Ser(tBu)-OH: A Technical Guide
Introduction
N-α-Fmoc-O-tert-butyl-L-serine, commonly abbreviated as Fmoc-Ser(tBu)-OH, is a crucial building block in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group, while the tert-butyl (tBu) group protects the side-chain hydroxyl group of serine. This dual protection strategy is fundamental to modern peptide chemistry. Verifying the structural integrity and purity of this amino acid derivative is paramount before its use in synthesis, and proton nuclear magnetic resonance (¹H NMR) spectroscopy is the primary analytical tool for this purpose. This guide provides an in-depth interpretation of the ¹H NMR spectrum of Fmoc-Ser(tBu)-OH, complete with expected chemical shifts, coupling patterns, and a standard experimental protocol.
Chemical Structure and Proton Environments
The ¹H NMR spectrum of Fmoc-Ser(tBu)-OH can be divided into three main regions corresponding to the protons of the Fmoc group, the serine backbone, and the tert-butyl protecting group. Each of these regions displays characteristic signals that confirm the molecule's identity.
¹H NMR Data Summary
The following table summarizes the expected chemical shifts (δ), multiplicities, and integration values for the protons of Fmoc-Ser(tBu)-OH. These values are representative and can exhibit minor variations depending on the solvent, concentration, and spectrometer frequency used. The data is typically recorded in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
| Proton Assignment | Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| tert-Butyl (9H) | H-tBu | ~ 1.1 - 1.3 | Singlet (s) | 9H | N/A |
| Serine β-CH₂ (2H) | H-β, H-β' | ~ 3.5 - 3.9 | Multiplet (m) | 2H | J(β,β') ≈ 9.0, J(α,β) ≈ 3.5 |
| Serine α-CH (1H) | H-α | ~ 4.3 - 4.6 | Multiplet (m) | 1H | J(α,β) ≈ 3.5, J(α,NH) ≈ 8.0 |
| Fmoc CH (1H) | H-9 | ~ 4.2 - 4.3 | Triplet (t) | 1H | J(9,CH₂) ≈ 7.0 |
| Fmoc CH₂ (2H) | H-CH₂ | ~ 4.4 - 4.5 | Doublet (d) | 2H | J(CH₂,9) ≈ 7.0 |
| Amide NH (1H) | NH | ~ 5.5 - 6.0 | Doublet (d) | 1H | J(NH,α) ≈ 8.0 |
| Fmoc Aromatic (8H) | H-Ar | ~ 7.2 - 7.8 | Multiplet (m) | 8H | N/A |
Detailed Spectral Interpretation
-
Aliphatic Region (1.0 - 4.0 ppm):
-
tert-Butyl Group (H-tBu): The most upfield and prominent signal is a sharp singlet around 1.1-1.3 ppm, integrating to nine protons. This peak is characteristic of the tert-butyl ether protecting group on the serine side chain.
-
Serine β-Protons (H-β, H-β'): The two protons on the β-carbon of serine are diastereotopic, meaning they are chemically non-equivalent. They typically appear as a multiplet between 3.5 and 3.9 ppm. Their coupling to each other (geminal coupling) and to the α-proton (vicinal coupling) results in a complex splitting pattern.
-
-
Fmoc and α-Proton Region (4.0 - 6.0 ppm):
-
Fmoc H-9 and CH₂: The protons of the fluorenyl group directly attached to the carbamate linker appear in this region. The single proton at position 9 (H-9) typically resonates as a triplet around 4.2-4.3 ppm due to coupling with the adjacent CH₂ group. The two protons of the CH₂ group appear as a doublet around 4.4-4.5 ppm, coupling with the H-9 proton.
-
Serine α-Proton (H-α): The proton on the α-carbon of the serine backbone is found between 4.3 and 4.6 ppm. It typically appears as a multiplet due to coupling with the β-protons and the amide (NH) proton.
-
Amide Proton (NH): The amide proton signal, often a doublet due to coupling with the α-proton, is typically observed between 5.5 and 6.0 ppm in CDCl₃. Its chemical shift can be broad and is highly dependent on solvent, concentration, and temperature.
-
-
Aromatic Region (7.0 - 8.0 ppm):
-
Fmoc Aromatic Protons (H-Ar): The eight protons of the fluorene ring system resonate in the aromatic region. They typically appear as a series of multiplets between 7.2 and 7.8 ppm. The two protons adjacent to the five-membered ring are often the most downfield.
-
Experimental Protocols
A standardized protocol is essential for obtaining a high-quality and reproducible ¹H NMR spectrum.
Sample Preparation:
-
Weigh approximately 5-10 mg of Fmoc-Ser(tBu)-OH directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). MedChemExpress notes that the compound is soluble in DMSO at ≥ 100 mg/mL[1].
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can also reference to the residual solvent peak).
-
Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved.
NMR Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.[2]
-
Experiment: A standard one-dimensional proton experiment (e.g., zg30 pulse program on a Bruker instrument).
-
Temperature: 298 K (25 °C).[3]
-
Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) should be Fourier transformed, phase-corrected, and baseline-corrected. The spectrum should be referenced to TMS at 0.00 ppm or the residual solvent signal.
Visualization of Structure and Workflow
The following diagrams illustrate the chemical structure with key proton environments and a general workflow for NMR analysis.
Caption: Chemical structure of Fmoc-Ser(tBu)-OH with key proton groups annotated to their ¹H NMR regions.
Caption: Standard experimental workflow for ¹H NMR analysis of Fmoc-Ser(tBu)-OH.
Conclusion
The ¹H NMR spectrum of Fmoc-Ser(tBu)-OH provides a definitive fingerprint for its structural verification. By carefully analyzing the distinct signals from the tert-butyl, serine, and Fmoc moieties, researchers can confirm the identity, integrity, and purity of this essential reagent. The characteristic singlet of the tBu group, the complex multiplets of the serine and Fmoc aliphatic protons, and the well-defined aromatic signals collectively ensure that the material is suitable for its intended use in high-purity peptide synthesis.
References
The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-fidelity products. Among these, the tert-butyl (tBu) group plays a crucial role as a steadfast guardian of the hydroxyl functionality of serine residues. This in-depth technical guide elucidates the function of the tBu protecting group on serine, providing a comprehensive resource for researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides. We will delve into its application in the widely adopted Fmoc/tBu orthogonal strategy, present quantitative data on its stability and cleavage, detail experimental protocols, and illustrate key workflows.
The Core Function: Preventing Unwanted Reactivity
The primary role of the tert-butyl group, when attached to the side chain hydroxyl of a serine residue (Ser(tBu)), is to prevent its participation in undesirable side reactions during peptide chain elongation.[1] The hydroxyl group of serine is nucleophilic and, if left unprotected, can be acylated during the coupling of subsequent amino acids, leading to the formation of branched peptides and other impurities.
The tBu group, a bulky alkyl ether, effectively masks this reactivity. Its chemical stability is a key feature of the elegant Fmoc/tBu orthogonal protection strategy in solid-phase peptide synthesis (SPPS).[1] In this strategy, the N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while acid-labile groups like tBu protect reactive side chains.[1] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation using a mild base, typically piperidine, without affecting the tBu protection on serine.[1]
Quantitative Data on Stability and Deprotection
The efficacy of a protecting group is defined by its stability under conditions where it should remain intact and its facile removal when desired. The tBu group on serine exhibits excellent stability to the basic conditions used for Fmoc deprotection, while being readily cleaved by strong acids.
Table 1: Stability of Ser(tBu) under Basic Conditions
| Reagent/Condition | Temperature | Duration | % Cleavage of tBu group | Reference |
| 20% Piperidine in DMF | Room Temperature | 20 minutes | Not detected | [2] |
| 2% DBU / 2% Piperidine in DMF | Room Temperature | Not specified | Endurable for SPPS | [2] |
Table 2: Efficacy of Different TFA Cocktails for Ser(tBu) Deprotection
| Cleavage Cocktail (v/v) | Temperature | Duration | Outcome | Reference |
| TFA / TIS / H₂O (95:2.5:2.5) | Room Temperature | 1-3 hours | Complete deprotection | [3] |
| Reduced TFA content | Room Temperature | Not specified | Incomplete removal of tBu group | [3] |
| TFA / TFMSA / TIS / H₂O (89:1:2.5:7.5) | Room Temperature | 30 minutes | Increased side reactions (S-t-butylation of Cys) | [3] |
Table 3: Common Side Reactions Involving Ser(tBu) and Mitigation Strategies
| Side Reaction | Description | Mitigation Strategy | Reference |
| t-Butylation | The t-butyl cation generated during deprotection can alkylate nucleophilic residues like Cysteine (Cys) and Tryptophan (Trp). | Use of scavenger cocktails containing reagents like triisopropylsilane (TIS), water, and thioanisole to trap the t-butyl cations. | [3][4] |
| Incomplete Deprotection | Insufficient acid strength or reaction time can lead to incomplete removal of the tBu group. | Use of high concentration of TFA (e.g., 95%) and adequate reaction time (typically 1-3 hours). | [3] |
Experimental Protocols
Synthesis of Fmoc-Ser(tBu)-OH
This protocol is adapted from a patented synthetic method.[5]
-
Esterification of Serine: L-serine is reacted with methanol in the presence of thionyl chloride at 0°C to room temperature for 15-36 hours to yield L-serine methyl ester hydrochloride.
-
Tert-butylation: The L-serine methyl ester hydrochloride is then reacted with isobutene in dichloromethane under the catalysis of p-toluenesulfonic acid for 48-96 hours to afford (S)-O-tert-butyl serine methyl ester tosylate.
-
Saponification: The methyl ester is saponified using 10% sodium carbonate for 20-25 hours to yield (S)-O-tert-butyl serine.
-
Fmoc Protection: Finally, (S)-O-tert-butyl serine is reacted with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethyl N-succinimidyl carbonate (Fmoc-OSu) in the presence of a base for 20-25 hours to yield the final product, Fmoc-Ser(tBu)-OH.
Cleavage and Deprotection of a Ser(tBu)-Containing Peptide from Solid Support
This is a general protocol for the final cleavage and deprotection step in Fmoc/tBu SPPS.
-
Resin Preparation: The peptide-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail Preparation: A cleavage cocktail is freshly prepared. A common and effective cocktail for peptides containing Ser(tBu) is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides also containing other sensitive residues like Cys or Trp, scavengers such as 1,2-ethanedithiol (EDT) or thioanisole may be added.[3][6]
-
Cleavage Reaction: The cleavage cocktail is added to the dried peptide-resin (typically 10 mL per gram of resin). The mixture is incubated at room temperature with occasional swirling for 1-3 hours.
-
Peptide Precipitation: The resin is filtered off, and the filtrate containing the peptide is collected. The peptide is precipitated by adding cold diethyl ether (typically 10 times the volume of the filtrate).
-
Peptide Isolation: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried under vacuum.
Visualizing the Workflow: Fmoc/tBu Solid-Phase Peptide Synthesis
The following diagram illustrates the logical workflow of incorporating a Ser(tBu) residue into a growing peptide chain during Fmoc/tBu solid-phase peptide synthesis.
Caption: Workflow for incorporating Ser(tBu) in Fmoc/tBu SPPS.
Conclusion
The tert-butyl protecting group for the serine side chain is an indispensable tool in modern peptide synthesis, particularly within the robust and versatile Fmoc/tBu orthogonal strategy. Its stability to basic conditions and lability to strong acids allow for the precise and efficient synthesis of complex serine-containing peptides. A thorough understanding of its function, stability, and the nuances of its cleavage is essential for researchers and drug development professionals aiming to produce high-quality peptides for therapeutic and research applications. The careful selection of cleavage cocktails and scavengers is critical to minimize side reactions and maximize the yield and purity of the final product. As the demand for sophisticated peptide-based therapeutics continues to grow, the strategic application of protecting groups like tBu on serine will remain a cornerstone of successful peptide drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. Compatibility study of Merrifield linker in Fmoc strategy peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. CN104163848A - Synthetic method of dipeptide Fmoc-Ser(tBu)-Cys-OH - Google Patents [patents.google.com]
- 6. Bot Detection [iris-biotech.de]
A Technical Deep Dive: Comparing Fmoc and Boc Protection Strategies in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of these vital biomolecules. At the heart of SPPS lies the use of protecting groups to ensure the stepwise and specific formation of peptide bonds. Two strategies have dominated the field: the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protection schemes. This in-depth technical guide provides a comprehensive comparison of these two core methodologies, offering insights into their chemical principles, practical applications, and associated challenges to aid researchers in selecting the optimal strategy for their synthetic goals.
The Fundamental Principle: Orthogonality in SPPS
Successful solid-phase peptide synthesis hinges on the concept of "orthogonality," which dictates that the different protecting groups used can be selectively removed under distinct chemical conditions.[1][2] This allows for the precise unmasking of specific functional groups at each step of the synthesis without affecting other protected moieties. In SPPS, this primarily involves the selective removal of the temporary Nα-amino protecting group while the permanent side-chain protecting groups remain intact until the final cleavage from the solid support.[1][3]
The Fmoc/tBu Strategy: A Modern Mainstay
The Fmoc/tBu strategy has become the most widely used approach in modern SPPS due to its milder reaction conditions and true orthogonality.[][5]
Core Principles of Fmoc-SPPS
In this strategy, the Nα-amino group is protected by the base-labile Fmoc group, while the side-chain functional groups are typically protected by acid-labile groups such as tert-butyl (tBu).[1][] The synthesis cycle involves the selective removal of the Fmoc group with a mild base, followed by the coupling of the next Fmoc-protected amino acid.
The Chemistry of Fmoc Deprotection
Fmoc deprotection is achieved via a β-elimination reaction initiated by a secondary amine, most commonly piperidine in a polar aprotic solvent like dimethylformamide (DMF).[6][7] The base abstracts the acidic proton on the fluorenyl ring, leading to the collapse of the carbamate and the release of the free amine and dibenzofulvene (DBF). The secondary amine also acts as a scavenger for the reactive DBF byproduct.[8]
References
Methodological & Application
Application Notes and Protocols for the Use of Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the effective use of N-α-(9-Fluorenylmethoxycarbonyl)-O-tert-butyl-L-serine, commonly known as Fmoc-Ser(tBu)-OH, in solid-phase peptide synthesis (SPPS). This document outlines its primary applications, details potential side reactions and mitigation strategies, and provides step-by-step experimental protocols for its use in both manual and automated synthesis.
Introduction to Fmoc-Ser(tBu)-OH in SPPS
Fmoc-Ser(tBu)-OH is a critical building block in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal protection strategy.[1] The Fmoc group provides temporary protection of the α-amino group and is readily removed by a mild base, typically piperidine.[2] The tert-butyl (tBu) ether protects the hydroxyl side chain of serine and is stable to the basic conditions used for Fmoc deprotection but is easily cleaved with strong acid, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support.[3] This orthogonality ensures the selective deprotection and coupling of amino acids, enabling the synthesis of complex peptide sequences with high fidelity.
Key Attributes of Fmoc-Ser(tBu)-OH:
-
High Purity: Commercially available Fmoc-Ser(tBu)-OH generally boasts high HPLC and enantiomeric purity (≥99.0% and ≥99.8% respectively), which is crucial for minimizing the introduction of impurities into the final peptide product.[4]
-
Compatibility: It is compatible with a wide range of resins, coupling reagents, and solvents commonly used in Fmoc-SPPS.
-
Versatility: Its use is fundamental in the synthesis of peptides involved in various biological processes, including signaling pathways and as therapeutic agents.
Data Presentation: Performance and Purity
The efficiency of incorporating Fmoc-Ser(tBu)-OH and the purity of the resulting peptide are influenced by several factors, including the choice of coupling reagent and reaction times.
Table 1: Comparison of Coupling Reagent Performance in SPPS
A comparative study of different activators in the synthesis of various peptides demonstrated that reagents like COMU, HATU, and HCTU are highly effective, even with shorter coupling times. While this study did not focus exclusively on Fmoc-Ser(tBu)-OH, the findings are broadly applicable to standard amino acid couplings in Fmoc-SPPS.
| Coupling Reagent | Relative Performance (Short Coupling Times, ~1-2 min) | Relative Performance (Longer Coupling Times, ~5-15 min) | Key Considerations |
| COMU | Excellent | Excellent | Safer alternative to benzotriazole-based reagents, highly efficient.[5][6] |
| HATU | Excellent | Excellent | Very fast and efficient, but can be more expensive.[7][8] |
| HCTU | Very Good | Excellent | Highly efficient and cost-effective.[5] |
| PyBOP | Good (sequence-dependent) | Very Good | May show lower efficiency in difficult sequences with short coupling times.[5] |
| DIC/HOBt | Good | Very Good | A classic and cost-effective method, generally reliable.[7] |
Table 2: Purity of a Model Peptide Synthesized with Different Coupling Times
Data from a study on fast conventional Fmoc-SPPS illustrates the impact of coupling time on the purity of a model peptide. This provides a general indication of what to expect when optimizing the coupling of Fmoc-Ser(tBu)-OH.
| Peptide Sequence | Coupling Reagent | Coupling Time | Crude Peptide Purity (%) |
| Model Peptide 1 | HATU | 2 x 1 min | ~80% |
| Model Peptide 1 | HCTU | 2 x 15 min | ~83% |
| Model Peptide 2 | COMU | 2 x 1 min | ~77% |
| Model Peptide 2 | PyBOP | 2 x 1 min | ~48% |
| Model Peptide 2 | PyBOP | 2 x 15 min | ~75% |
Data adapted from a comparative study of different activators.[5] The exact purities are sequence-dependent.
Potential Side Reactions and Mitigation
While Fmoc-SPPS is a robust methodology, certain side reactions can occur, particularly with serine residues.
-
Racemization: The chiral integrity of the amino acid is crucial. While urethane-based protecting groups like Fmoc generally suppress racemization, the choice of base and activation method can influence its extent.[6] The use of N,N-diisopropylethylamine (DIPEA) has been shown to potentially induce racemization with Fmoc-Ser(tBu)-OH.[7]
-
N -> O Acyl Shift: In serine-containing peptides, an acid-catalyzed migration of the peptide backbone from the amide nitrogen to the hydroxyl group of serine can occur during deprotection with TFA.[9]
-
Mitigation: This is generally a minor side reaction under standard cleavage conditions but can be minimized by careful control of cleavage time and temperature.
-
-
Incomplete Coupling/Deprotection: Difficult sequences or aggregation of the growing peptide chain can hinder the accessibility of reagents, leading to deletion sequences.[10]
Experimental Protocols
The following are generalized protocols for the use of Fmoc-Ser(tBu)-OH in manual and automated SPPS. Optimization may be required based on the specific peptide sequence and equipment.
This protocol is suitable for small-scale synthesis in a reaction vessel with a sintered glass frit.
1. Resin Swelling:
- Place the desired resin (e.g., Rink Amide, Wang resin, 0.1 mmol scale) in the reaction vessel.
- Add N,N-dimethylformamide (DMF, ~5 mL) and allow the resin to swell for 30-60 minutes with gentle agitation.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF (~5 mL) to the resin.
- Agitate for 3 minutes, then drain.
- Add a fresh solution of 20% piperidine in DMF (~5 mL) and agitate for 10-15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
- Perform a Kaiser test to confirm the presence of free primary amines.[11]
3. Coupling of Fmoc-Ser(tBu)-OH:
- In a separate vial, dissolve Fmoc-Ser(tBu)-OH (0.3-0.5 mmol, 3-5 equivalents) and a coupling reagent (e.g., HBTU, 0.3-0.5 mmol) in DMF (~2 mL).
- Add DIPEA (0.6-1.0 mmol, 6-10 equivalents) to the activation mixture and allow it to pre-activate for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the mixture for 1-2 hours at room temperature.
- Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
- Perform a Kaiser test to confirm the completion of the coupling reaction (negative result). If the test is positive, a second coupling may be necessary.
4. Capping (Optional):
- To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.
- Wash the resin with DMF (3 x 5 mL).
5. Chain Elongation:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Final Cleavage and Deprotection:
- After the final coupling and Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM, 3 x 5 mL) and dry it under vacuum.
- Prepare a cleavage cocktail appropriate for the peptide sequence and protecting groups. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
- Add the cleavage cocktail (~5 mL) to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
Modern automated peptide synthesizers streamline the repetitive steps of SPPS. The following is a general outline of the steps programmed into an automated synthesizer.[12]
-
Resin Loading: The appropriate resin is loaded into the reaction vessel.
-
Solvent Washes: The synthesizer performs a series of washes with DMF to swell the resin and prepare it for synthesis.
-
Fmoc Deprotection Cycle:
-
Delivery of 20% piperidine in DMF.
-
Reaction for a programmed duration (e.g., 2 x 7 minutes).
-
Draining of the deprotection solution.
-
Extensive DMF washes to remove residual piperidine.
-
-
Coupling Cycle:
-
Delivery of the pre-dissolved Fmoc-Ser(tBu)-OH solution.
-
Delivery of the coupling reagent and activator base solutions.
-
In-situ activation and coupling for a programmed time (e.g., 30-60 minutes).
-
Draining of the coupling solution.
-
DMF washes.
-
-
Looping: The synthesizer repeats the deprotection and coupling cycles for all amino acids in the sequence.
-
Final Deprotection and Cleavage: These steps are typically performed manually following the synthesis, as described in the manual protocol.
Mandatory Visualizations
References
- 1. peptide.com [peptide.com]
- 2. lcms.cz [lcms.cz]
- 3. peptide.com [peptide.com]
- 4. Fmoc-Ser(tBu)-OH [cem.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. biomatik.com [biomatik.com]
- 12. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Fmoc-Ser(tBu)-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful incorporation of Fmoc-Ser(tBu)-OH is a critical step in the solid-phase peptide synthesis (SPPS) of many biologically active peptides and therapeutic candidates. The bulky tert-butyl (tBu) protecting group on the serine side chain minimizes side reactions, but can also present steric challenges during coupling, potentially leading to incomplete reactions and the formation of deletion sequences. Furthermore, serine residues are known to be susceptible to racemization during activation, which can compromise the purity and biological activity of the final peptide.
The choice of coupling reagent and protocol is therefore paramount to achieving high coupling efficiency, minimizing racemization, and ensuring a high yield of the desired peptide. These application notes provide a comprehensive overview of recommended coupling reagents for Fmoc-Ser(tBu)-OH, supported by quantitative data where available, and detailed experimental protocols to guide researchers in their peptide synthesis endeavors.
Recommended Coupling Reagents: A Comparative Overview
A variety of coupling reagents are available for Fmoc-SPPS, each with its own mechanism of action, reactivity, and propensity for side reactions. The most common classes of coupling reagents include carbodiimides, phosphonium salts, and aminium/uronium salts.
Quantitative Data Summary
The selection of an appropriate coupling reagent should be based on a balance of coupling efficiency, reaction time, cost, and the minimization of side reactions, particularly racemization. The following table summarizes available quantitative data on the performance of various coupling reagents for the incorporation of Fmoc-Ser(tBu)-OH.
| Coupling Reagent/Method | Additive | Base | Racemization (% D-isomer) | Coupling Efficiency/Yield | Key Considerations |
| DIC | OxymaPure® | - | 1.8 [1] | High | Low racemization, cost-effective. Considered a very good method.[2] |
| HBTU | HOBt | DIPEA | 31.0 (at 55°C)[1] | Generally high | Prone to significant racemization, especially at elevated temperatures. |
| HATU | HOAt | DIPEA/Collidine | - | High | A very potent coupling reagent, often used for difficult couplings.[3] Can be prone to side reactions if used in excess. |
| PyBOP | - | DIPEA | - | High | A phosphonium salt-based reagent, generally effective with low racemization.[3] |
| COMU | - | DIPEA | - | Comparable to HATU[4] | A third-generation uronium reagent with high efficiency and a better safety profile than benzotriazole-based reagents.[5] |
| TBTU | HOBt | DIPEA/Collidine | - | High | A common and effective coupling reagent. |
Note: The level of racemization and coupling efficiency can be sequence-dependent and influenced by factors such as the nature of the N-terminal amino acid of the peptide-resin, solvent, temperature, and reaction time.
Experimental Protocols
The following are detailed protocols for the coupling of Fmoc-Ser(tBu)-OH using recommended reagents. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence and synthesis scale.
Protocol 1: Low Racemization Coupling using DIC/OxymaPure®
This protocol is recommended for minimizing racemization during the incorporation of Fmoc-Ser(tBu)-OH.
Materials:
-
Fmoc-Ser(tBu)-OH
-
OxymaPure®
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. After swelling, wash the resin with DMF (3 x 1 min).
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct. Perform a Kaiser test to confirm the presence of a free primary amine.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading) and OxymaPure® (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and pre-activate for 1-2 minutes.
-
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the coupling progress using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), extend the reaction time or perform a second coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: High-Efficiency Coupling using HATU
This protocol is suitable for difficult couplings where high reactivity is required to overcome steric hindrance.
Materials:
-
Fmoc-Ser(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 as described in Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIPEA or Collidine (6 equivalents) to the solution.
-
-
Coupling Reaction: Add the coupling solution to the resin. Agitate the mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow steps 6-7 as described in Protocol 1. To avoid potential side reactions like guanidinylation, it is crucial not to use an excess of HATU relative to the amino acid.
Protocol 3: Standard Coupling using HBTU/HOBt
This is a widely used and generally effective protocol, although caution is advised regarding potential racemization, especially at elevated temperatures.
Materials:
-
Fmoc-Ser(tBu)-OH
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
Procedure:
-
Resin Preparation and Deprotection: Follow steps 1-3 as described in Protocol 1.
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
-
Coupling Reaction: Add the coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow steps 6-7 as described in Protocol 1.
Mandatory Visualizations
Logical Workflow for Fmoc-SPPS Coupling of Fmoc-Ser(tBu)-OH
Caption: General workflow for the coupling of Fmoc-Ser(tBu)-OH in SPPS.
Decision Tree for Coupling Reagent Selection
References
Protocol for the Activation of Fmoc-Ser(tBu)-OH with HATU and HBTU in Solid-Phase Peptide Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and drug discovery.
Introduction: The efficient formation of amide bonds is a cornerstone of solid-phase peptide synthesis (SPPS). For sterically hindered amino acids, such as the serine derivative Fmoc-Ser(tBu)-OH, the choice of coupling reagent is critical to ensure high yields and minimize side reactions like racemization. This document provides detailed protocols for the activation of Fmoc-Ser(tBu)-OH using two common uronium/aminium-based coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate).
HATU is generally considered a more reactive and efficient coupling reagent than HBTU, particularly for challenging couplings, and is known to better suppress racemization.[1] This is attributed to the 7-azabenzotriazole moiety (HOAt) in HATU, which forms a more reactive OAt-active ester.[2] HBTU, which forms an OBt-active ester, is also a highly effective and widely used coupling reagent.[3] The choice between the two often depends on the specific sequence, the scale of the synthesis, and cost considerations.
Quantitative Data Summary
A comparative study on the racemization of Fmoc-protected amino acids during coupling provides valuable insight into the performance of HATU and HBTU with Fmoc-Ser(tBu)-OH. The following table summarizes the diastereomeric ratio (L/D) of the resulting dipeptide after coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu.
| Coupling Reagent | Base | L/D Ratio |
| HATU | DIPEA | 99.1 / 0.9 |
| HBTU | DIPEA | 98.7 / 1.3 |
Data sourced from a study on the effect of coupling reagents on α-C racemization.[4] The reaction was conducted with the specified coupling reagent and DIPEA at room temperature.
Experimental Protocols
The following are generalized protocols for the activation and coupling of Fmoc-Ser(tBu)-OH on a solid support. These protocols can be adapted for manual or automated peptide synthesis.
Protocol 1: Activation and Coupling of Fmoc-Ser(tBu)-OH using HATU
This protocol is recommended for difficult couplings where high efficiency and minimal racemization are critical.
Materials:
-
Fmoc-Ser(tBu)-OH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Collidine or N-Methylmorpholine (NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4.5 equivalents relative to resin loading), HATU (4.5 equivalents), and HOAt (4.5 equivalents) in a minimal amount of DMF.[5]
-
Base Addition: To the activation solution, add a 20% solution of NMM or collidine in DMF (to achieve a final concentration of approximately 2 equivalents of the base per equivalent of amino acid).[5] Alternatively, use DIPEA (9.0 equivalents).
-
Coupling Reaction: Immediately add the activation mixture to the washed resin. Agitate the mixture under an inert atmosphere at room temperature for at least 4 hours. For difficult couplings, the reaction time can be extended up to 24 hours.[5]
-
Washing: After the coupling is complete (as monitored by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
Protocol 2: Activation and Coupling of Fmoc-Ser(tBu)-OH using HBTU
This protocol provides a robust and widely used method for the coupling of Fmoc-Ser(tBu)-OH.
Materials:
-
Fmoc-Ser(tBu)-OH
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Resin-bound peptide with a free N-terminal amine
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc protecting group. Repeat this step once. Wash the resin thoroughly with DMF (5-7 times).
-
Activation and Coupling:
-
Reaction: Agitate the mixture under an inert atmosphere at room temperature for 10-60 minutes.[6] Monitor the reaction progress using the Kaiser test.
-
Washing: Once the coupling is complete (indicated by a negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (5-7 times).
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the general workflow for the activation of a carboxylic acid by HATU and HBTU.
Caption: General workflow for HATU-mediated activation of Fmoc-Ser(tBu)-OH.
Caption: General workflow for HBTU-mediated activation of Fmoc-Ser(tBu)-OH.
References
Step-by-Step Guide to Incorporating Fmoc-Ser(tBu)-OH into a Peptide: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the successful incorporation of the protected amino acid Fmoc-Ser(tBu)-OH into a growing peptide chain using manual Solid-Phase Peptide Synthesis (SPPS). The protocols outlined below detail the standard procedures for resin preparation, Fmoc deprotection, amino acid coupling, and final cleavage and deprotection.
Introduction to Fmoc-Based Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) utilizing the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern peptide chemistry. This methodology allows for the stepwise assembly of a peptide chain on a solid support (resin). The Fmoc group protects the α-amino group of the incoming amino acid and is selectively removed with a mild base, typically piperidine. The side chains of the amino acids are protected with acid-labile groups, such as the tert-butyl (tBu) group on the serine hydroxyl moiety in Fmoc-Ser(tBu)-OH. This orthogonal protection scheme allows for the selective deprotection of the α-amino group for chain elongation while the side-chain protecting groups remain intact until the final cleavage step.
Fmoc-Ser(tBu)-OH is the standard building block for introducing a serine residue in Fmoc-based SPPS.[1] The tert-butyl ether protecting group on the side chain prevents unwanted side reactions during synthesis and is removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[2][3]
Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Adjustments can be made based on the specific resin loading and desired final peptide quantity.
Materials and Reagents
-
Fmoc-Ser(tBu)-OH
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or Collidine
-
Coupling reagents (e.g., HBTU, HCTU, HATU, or DCC/HOBt)
-
Resin (e.g., Rink Amide for C-terminal amide, Wang resin for C-terminal carboxylic acid)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Cold diethyl ether
-
Standard laboratory glassware and peptide synthesis vessel
Resin Swelling
-
Place the appropriate amount of resin (e.g., 200 mg of Rink Amide resin with a loading of 0.5 mmol/g) into a peptide synthesis vessel.
-
Add DMF (approximately 10 mL per gram of resin) to the vessel.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
After swelling, drain the DMF from the vessel.
Fmoc Deprotection
This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, exposing a free amine for the next coupling reaction.
-
Add a 20% (v/v) solution of piperidine in DMF to the resin.
-
Agitate the mixture for an initial 2 minutes.
-
Drain the piperidine solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 5-7 minutes.[4]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Coupling of Fmoc-Ser(tBu)-OH
This protocol describes the activation and coupling of Fmoc-Ser(tBu)-OH to the deprotected N-terminal amine on the resin. The use of phosphonium or uronium salt-based coupling reagents like HBTU is common.
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (e.g., 3 equivalents relative to the resin loading) and a coupling agent like HBTU (e.g., 2.9 equivalents) in DMF.
-
Add a base, such as DIPEA or collidine (e.g., 6 equivalents), to the amino acid/coupling agent solution. The use of collidine is recommended to minimize potential racemization of the serine residue.[5]
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete reaction.
-
After the coupling is complete, drain the reaction solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).
Final Cleavage and Deprotection
This final step cleaves the synthesized peptide from the resin and removes the side-chain protecting groups, including the tert-butyl group from serine.
-
Wash the peptide-resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K, or a mixture of TFA, triisopropylsilane (TIS), and water.[6] For peptides containing Ser(tBu), a common cocktail is 95% TFA, 2.5% TIS, and 2.5% H₂O.
-
Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per gram of resin).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[7]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Collect the precipitated peptide by centrifugation and decant the ether.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Data Presentation
The following tables summarize the quantitative data for the key steps in the incorporation of Fmoc-Ser(tBu)-OH.
Table 1: Reagents for Fmoc Deprotection
| Reagent | Concentration | Volume (per gram of resin) | Reaction Time |
| Piperidine in DMF | 20% (v/v) | ~10 mL | 2 min + 5-7 min |
Table 2: Reagents for Fmoc-Ser(tBu)-OH Coupling (0.1 mmol Scale)
| Reagent | Molar Equivalents (relative to resin loading) | Activating Agent | Base | Activation Time | Coupling Time |
| Fmoc-Ser(tBu)-OH | 3 | HBTU (2.9 eq) | DIPEA or Collidine (6 eq) | 1-2 min | 1-2 hours |
| Fmoc-Ser(tBu)-OH | 3 | HCTU (2.9 eq) | DIPEA or Collidine (6 eq) | 1-2 min | 1-2 hours |
| Fmoc-Ser(tBu)-OH | 3 | HATU (2.9 eq) | DIPEA or Collidine (6 eq) | 1-2 min | 1-2 hours |
| Fmoc-Ser(tBu)-OH | 3 | DCC (3 eq) / HOBt (3 eq) | N/A | 15-20 min | 2-4 hours |
Table 3: Common Cleavage Cocktails for Peptides Containing Ser(tBu)
| Cocktail Composition | Volume (per gram of resin) | Cleavage Time | Notes |
| 95% TFA / 2.5% TIS / 2.5% H₂O | ~10 mL | 2-3 hours | A general and effective cocktail.[8] |
| 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | ~10 mL | 2-3 hours | Reagent B, useful for scavenging cationic species.[6] |
| 94% TFA / 2.5% H₂O / 2.5% EDT / 1% TIS | ~10 mL | 2-3 hours | Includes EDT as an additional scavenger. |
Visualizations
Workflow for Incorporating a Single Fmoc-Ser(tBu)-OH Residue
Caption: General workflow for a single coupling cycle in Fmoc-SPPS.
Chemical Reactions in Fmoc-SPPS of Fmoc-Ser(tBu)-OH
Caption: Key chemical transformations during Fmoc-SPPS.
References
- 1. Fmoc-Ser(tBu)-OH Novabiochem 71989-33-8 [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. peptide.com [peptide.com]
- 7. biotage.com [biotage.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols: Cleavage of the tBu Group from Serine Side Chains
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the cleavage of the tert-butyl (tBu) protecting group from the side chain of serine residues in peptides and other organic molecules. The tBu group is a widely used acid-labile protecting group, particularly in solid-phase peptide synthesis (SPPS) utilizing the Fmoc/tBu orthogonal strategy.[1][2] Its removal is a critical step in obtaining the final deprotected peptide.
Introduction to tBu Group Cleavage
The tert-butyl ether linkage to the serine hydroxyl group is stable to the basic conditions used for Fmoc group removal (e.g., piperidine) but is readily cleaved under acidic conditions.[1][2] The cleavage mechanism is typically an SN1 or E1 reaction, proceeding through a stable tert-butyl carbocation intermediate.[3][4] This carbocation is highly reactive and can lead to side reactions, such as the alkylation of nucleophilic amino acid residues like tryptophan, methionine, tyrosine, and cysteine.[5][6] To prevent these undesired modifications, cleavage is performed in the presence of a "scavenger cocktail."[5]
Cleavage Conditions: A Comparative Overview
The selection of the appropriate cleavage conditions depends on the amino acid composition of the peptide and the presence of other protecting groups. The most common reagent for tBu cleavage is trifluoroacetic acid (TFA).[1][2]
Table 1: Common Reagents and Cocktails for tBu Cleavage from Serine
| Reagent/Cocktail | Composition (v/v) | Key Features & Applications | Citation(s) |
| TFA/H₂O | 95:5 | Simplest cocktail, suitable for peptides lacking sensitive residues (Trp, Met, Cys). | [7][8] |
| TFA/TIS/H₂O | 95:2.5:2.5 | A general, non-malodorous cocktail effective for most sequences. TIS is an efficient scavenger for the t-butyl cation. | [5] |
| Reagent K | TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5) | A universal and highly effective cocktail for complex peptides, especially those containing multiple sensitive residues. EDT helps prevent tryptophan oxidation. | [5] |
| TFA/DCM | Varies | Can be used for selective on-resin deprotection in some cases. | [9][10] |
| TFMSA-based reagents | TFMSA/TFA/Thioanisole/EDT | Stronger acid than TFA, used for more resistant protecting groups and can be used for simultaneous cleavage from the resin and deprotection in Boc-SPPS. | [7][11] |
| TMSBr-based reagents | TMSBr/TFA/Thioanisole/m-cresol/EDT | A rapid and clean method that can suppress sulfonation by-products. | [5][11] |
| HCl-based reagents | HCl in CH₂Cl₂ or C₃-C₆ alcohol/CH₂Cl₂ | An alternative to TFA-based methods. | [9] |
| Mercury (II) Acetate | Hg(OAc)₂ in aqueous acetic acid | A non-acidic method, also effective for S-tBu removal from cysteine. Requires careful handling due to mercury toxicity. | [7][11] |
Experimental Protocols
The following are detailed protocols for common tBu cleavage procedures. Safety Precaution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Standard TFA Cleavage using TFA/TIS/H₂O
This protocol is suitable for most peptides synthesized using Fmoc/tBu chemistry that do not contain multiple highly sensitive residues.
Materials:
-
Peptidyl-resin
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Deionized Water (H₂O) in a 95:2.5:2.5 (v/v/v) ratio.
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry peptidyl-resin (e.g., 50-100 mg) in a suitable reaction vessel (e.g., a fritted syringe or a round-bottom flask).
-
Add the cleavage cocktail (e.g., 1-2 mL per 100 mg of resin) to the resin.
-
Gently agitate the mixture at room temperature for 1.5 to 2 hours. For peptides with multiple arginine residues, the deprotection may take longer.[7]
-
Filter the cleavage mixture to separate the resin from the solution containing the deprotected peptide.
-
Wash the resin with a small volume of fresh TFA or DCM and combine the filtrates.
-
Slowly add the TFA solution containing the peptide to a centrifuge tube containing cold diethyl ether or MTBE (approximately 10 times the volume of the TFA solution).[7] A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.
-
Dry the crude peptide pellet under a stream of nitrogen or argon gas, or in a vacuum desiccator.
Protocol 2: Cleavage with Reagent K for Sensitive Peptides
This protocol is recommended for peptides containing sensitive residues such as tryptophan, methionine, and cysteine.
Materials:
-
Peptidyl-resin
-
Reagent K: TFA/H₂O/Phenol/Thioanisole/1,2-Ethanedithiol (EDT) in an 82.5:5:5:5:2.5 (v/v/v/v/v) ratio.
-
Dichloromethane (DCM) for washing
-
Cold diethyl ether or methyl tert-butyl ether (MTBE) for precipitation
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dry peptidyl-resin in a reaction vessel.
-
Add Reagent K to the resin (e.g., 1-2 mL per 100 mg of resin).
-
Gently agitate the mixture at room temperature for 2 to 4 hours.
-
Filter the cleavage mixture away from the resin.
-
Wash the resin with a small amount of fresh TFA or DCM and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether or MTBE (about 10 times the volume).
-
Pellet the peptide via centrifugation.
-
Decant the supernatant.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under a stream of inert gas or in a vacuum desiccator.
Visualizing the Workflow and Logic
Diagram 1: General Workflow for tBu Deprotection
Caption: General workflow for the cleavage and deprotection of a tBu-protected peptide from the solid support.
Diagram 2: Decision Tree for Cleavage Cocktail Selection
Caption: A decision-making guide for selecting an appropriate cleavage cocktail based on peptide sequence.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. fiveable.me [fiveable.me]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
- 5. Rozszczepianie i deprotekcja żywicy Fmoc [sigmaaldrich.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. peptide.com [peptide.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. US5212288A - Temporary minimal protection synthesis of serine-containing polypeptides - Google Patents [patents.google.com]
- 10. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
Application Notes and Protocols for the Use of Fmoc-Ser(tBu)-OH in Phosphopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of N-α-Fmoc-O-tert-butyl-L-serine (Fmoc-Ser(tBu)-OH) in the solid-phase synthesis of phosphopeptides. Phosphopeptides are invaluable tools for investigating cellular signaling pathways, developing kinase inhibitors, and creating antibodies specific to phosphorylated proteins.
Application Notes
Introduction to Phosphopeptide Synthesis
Protein phosphorylation, a critical post-translational modification, is a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] The study of these processes often necessitates the use of synthetic phosphopeptides that can serve as substrates for protein kinases and phosphatases, as antigens for producing phospho-specific antibodies, or as standards for analytical studies.[1]
Two primary strategies exist for the chemical synthesis of phosphopeptides: the "building block" approach and the "global phosphorylation" method.[1]
-
Building Block Approach: This method involves the direct incorporation of a pre-phosphorylated and protected amino acid derivative during solid-phase peptide synthesis (SPPS). This is the more direct and widely adopted strategy.[1]
-
Global Phosphorylation: In this strategy, a peptide containing unprotected serine, threonine, or tyrosine residues is first synthesized, followed by a post-synthetic phosphorylation step while the peptide is still attached to the solid support.[3][4]
Fmoc-Ser(tBu)-OH is a key reagent for synthesizing serine-containing peptides that can subsequently be phosphorylated or used as non-phosphorylated controls. The tert-butyl (tBu) group provides acid-labile protection for the serine hydroxyl side chain, making it fully compatible with the base-labile Fmoc protecting group used for the α-amino group in the widely adopted Fmoc/tBu SPPS strategy.[5][6][7]
The Role and Advantages of Fmoc-Ser(tBu)-OH
Fmoc-Ser(tBu)-OH is the most commonly utilized protected serine derivative in Fmoc-based solid-phase peptide synthesis.[5] The tBu protecting group on the side chain hydroxyl is stable under the basic conditions required for Fmoc group removal (typically with piperidine) but is efficiently removed during the final acid cleavage step (usually with trifluoroacetic acid, TFA), which also cleaves the peptide from the resin.[5][7] This orthogonal protection scheme is fundamental to the success of Fmoc/tBu SPPS.[8][9]
Key Advantages:
-
Orthogonal Protection: The tBu group is stable to the basic conditions used for Fmoc deprotection, preventing unwanted side reactions at the serine side chain during chain elongation.[7][8]
-
Compatibility: It is fully compatible with standard Fmoc/tBu synthesis protocols and a wide range of coupling reagents.[6]
-
Versatility: Allows for the synthesis of peptides that can be used as non-phosphorylated controls or as precursors for subsequent phosphorylation studies.
Challenges and Mitigation Strategies
While the use of Fmoc-Ser(tBu)-OH is generally robust, some challenges can arise:
-
Racemization: The use of certain bases, such as diisopropylethylamine (DIPEA), during the coupling step can potentially lead to racemization of the amino acid. Using an alternative base like collidine has been recommended to minimize this risk.[8]
-
β-Elimination: While more of a concern for pre-phosphorylated serine derivatives, harsh basic conditions can potentially lead to β-elimination.[1][10] Careful control of base concentration and reaction temperature is advised.[10]
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a Serine-Containing Peptide using Fmoc-Ser(tBu)-OH
This protocol outlines the manual synthesis of a generic peptide containing a serine residue using Fmoc-Ser(tBu)-OH on a Rink Amide resin.
Materials and Reagents:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Ser(tBu)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA) or Collidine
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.
-
Initial Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).
-
-
First Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and immediately add it to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm the completion of the coupling. A negative test (beads remain colorless or yellow) indicates a complete reaction.
-
If the test is positive, continue coupling for another hour or repeat the coupling step.
-
Once complete, wash the resin with DMF (5-7 times) and DCM (3 times).
-
-
Chain Elongation (Subsequent Amino Acid Couplings):
-
Fmoc Deprotection: Repeat step 2.
-
Amino Acid Coupling (including Fmoc-Ser(tBu)-OH): Repeat step 3 for each subsequent amino acid in the sequence, including Fmoc-Ser(tBu)-OH.
-
-
Final Fmoc Deprotection: After the last amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.
-
Agitate at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to recover any remaining peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding the TFA filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the crude peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final peptide by mass spectrometry (e.g., LC-MS).
-
Data Presentation
Table 1: Comparison of Phosphopeptide Synthesis Strategies
| Feature | Building Block Approach | Global Phosphorylation Approach |
| Description | Incorporation of pre-phosphorylated amino acids during SPPS.[1] | Post-synthetic phosphorylation of a completed peptide on the resin.[1][3] |
| Key Reagent Example | Fmoc-Ser(PO(OBzl)OH)-OH | Fmoc-Ser-OH followed by a phosphorylating agent.[4] |
| Advantages | More direct, higher yields, unambiguous phosphorylation site.[1] | Avoids potential side reactions of protected phosphoamino acids during coupling. |
| Disadvantages | Protected phosphoamino acids can be expensive and may require specialized coupling conditions. | Inefficient phosphorylation, potential for side reactions, difficult to achieve site-specificity in multi-site peptides.[3] |
| Typical Use Case | Routine synthesis of specific phosphopeptides.[1] | Less common; may be used in specific cases where building blocks are unavailable. |
Table 2: Common Coupling Reagents for Fmoc-SPPS
| Reagent | Description | Base Typically Used | Notes |
| HBTU/HOBt | Benzotriazole-based uronium salt. A very common and effective coupling reagent.[8] | DIPEA, Collidine | Efficient and fast couplings. |
| HATU | Guanidinium-based aminium salt. Highly effective for hindered couplings. | DIPEA, Collidine | Often used for "difficult" sequences. |
| TBTU | Similar to HBTU. Converts the Fmoc amino acid into an active OBt ester.[8] | DIPEA, Collidine | Widely used in automated synthesizers.[4] |
| DCC/HOBt | Carbodiimide-based activation. | N/A | A classic method; the dicyclohexylurea (DCU) byproduct is insoluble and must be filtered.[8] |
Visualizations
Diagrams of Workflows and Pathways
Caption: Experimental workflow for phosphopeptide synthesis using Fmoc-SPPS.
Caption: A simplified diagram of the MAPK/ERK signaling cascade.
Caption: Orthogonal protection scheme in Fmoc/tBu solid-phase peptide synthesis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. portlandpress.com [portlandpress.com]
- 3. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Bot Detection [iris-biotech.de]
- 8. chempep.com [chempep.com]
- 9. biosynth.com [biosynth.com]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Use of Fmoc-Ser(tBu)-OH in Glycopeptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly influences the structure, function, and immunogenicity of proteins. The chemical synthesis of glycopeptides is a powerful tool for investigating the precise roles of carbohydrates in biological systems and for the development of novel therapeutics, including vaccines and targeted drug delivery systems. The Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) strategy is the predominant method for assembling these complex molecules.
Fmoc-Ser(tBu)-OH is an essential building block in the synthesis of glycopeptides. While not the site of glycosylation itself, its tert-butyl (tBu) protected hydroxyl group is crucial for preventing unwanted side reactions during the peptide chain elongation. The orthogonal protection scheme, where the Fmoc group is cleaved by a base and the tBu group by an acid, allows for the sequential and controlled assembly of the peptide backbone before the final deprotection of all side chains, including the glycosidic moieties.[1][2] This document provides detailed application notes and protocols for the effective use of Fmoc-Ser(tBu)-OH in the solid-phase synthesis of O-linked glycopeptides.
Key Applications
-
Incorporation of non-glycosylated serine residues: Fmoc-Ser(tBu)-OH is the standard reagent for introducing serine residues into a glycopeptide sequence at positions that are not intended for glycosylation.[3]
-
Maintaining peptide backbone integrity: The tBu protecting group on the serine side chain prevents side reactions such as O-acylation during the coupling of subsequent amino acids.
-
Enabling selective deprotection strategies: The acid-labile nature of the tBu group ensures that it remains intact during the base-catalyzed removal of the Fmoc group at each step of the synthesis and is efficiently removed during the final cleavage from the resin.[4]
Experimental Protocols
General Workflow for O-Linked Glycopeptide Synthesis
The synthesis of an O-linked glycopeptide using Fmoc-SPPS involves a cyclical process of deprotection and coupling, followed by final cleavage and purification. The incorporation of Fmoc-Ser(tBu)-OH follows the standard coupling protocol within this workflow.
Caption: General workflow for Fmoc-SPPS of glycopeptides.
Protocol 1: Manual Solid-Phase Synthesis of a Model O-Linked Glycopeptide
This protocol describes the manual synthesis of a model O-linked glycopeptide containing a non-glycosylated serine residue introduced using Fmoc-Ser(tBu)-OH.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-amino acids (including Fmoc-Ser(tBu)-OH and a pre-glycosylated Fmoc-Thr(Ac3GalNAc)-OH)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure®
-
N,N-Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine in DMF treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times), followed by DMF (5 times).
-
-
Amino Acid Coupling (for Fmoc-Ser(tBu)-OH and other non-glycosylated amino acids):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3 equivalents relative to resin loading), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), extend the coupling time or perform a double coupling.
-
Once the Kaiser test is negative (yellow), wash the resin with DMF (5 times).
-
-
Glycosylated Amino Acid Coupling (e.g., Fmoc-Thr(Ac3GalNAc)-OH):
-
Due to the steric bulk of the glycosylated amino acid, use a stronger coupling agent combination like HBTU (3 equivalents) and DIEA (6 equivalents) in DMF.[5]
-
Pre-activate for 2 minutes before adding to the resin.
-
Allow the coupling to proceed for 2-4 hours, monitoring with a Kaiser test.[1]
-
Wash the resin thoroughly with DMF (5 times).
-
-
Repeat Cycles: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Final Fmoc Deprotection: After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude glycopeptide.
-
Precipitate the crude glycopeptide by adding cold diethyl ether.
-
Centrifuge to pellet the glycopeptide, decant the ether, and dry the pellet.
-
-
Purification and Characterization:
-
Dissolve the crude glycopeptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify by preparative reverse-phase HPLC (RP-HPLC).
-
Characterize the purified glycopeptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
-
Data Presentation
The efficiency of each coupling step is critical for the overall yield and purity of the final glycopeptide. The following table summarizes typical coupling efficiencies for standard and glycosylated amino acids in Fmoc-SPPS.
| Amino Acid Derivative | Coupling Reagents | Coupling Time (hours) | Typical Coupling Efficiency (%) |
| Fmoc-Ser(tBu)-OH | DIC/HOBt | 1-2 | >99% |
| Fmoc-Ala-OH | DIC/HOBt | 1-2 | >99% |
| Fmoc-Gly-OH | DIC/HOBt | 1-2 | >99% |
| Fmoc-Pro-OH | DIC/HOBt | 1-2 | >99% |
| Fmoc-Thr(Ac3GalNAc)-OH | HBTU/DIEA | 2-4 | 95-98% |
Note: Coupling efficiencies can be influenced by the peptide sequence, resin type, and reaction conditions. These values are representative.
Visualization of Key Relationships
Orthogonal Protection Strategy
The success of Fmoc-SPPS for glycopeptide synthesis relies on the orthogonal protection strategy, where different protecting groups are removed under distinct chemical conditions.
Caption: Orthogonal protection in glycopeptide synthesis.
Troubleshooting and Considerations
-
Racemization: During the activation of Fmoc-Ser(tBu)-OH, there is a potential for racemization, although it is generally low with standard coupling reagents. The use of additives like HOBt or OxymaPure® helps to suppress this side reaction.[4]
-
Incomplete Coupling: Sterically hindered couplings, especially those involving glycosylated amino acids or coupling to a proline residue, may be incomplete. Monitoring with a Kaiser test and employing double coupling or using more potent activation reagents can mitigate this issue.
-
Aspartimide Formation: Sequences containing Asp-Ser can be prone to aspartimide formation during Fmoc deprotection. Using a milder base or protecting the backbone amide can reduce this side reaction.
-
β-Elimination: O-glycosylated serine and threonine residues can be susceptible to β-elimination under basic conditions. While the acetyl protecting groups on the sugar moiety reduce this risk, prolonged exposure to strong bases should be avoided.
By following these detailed protocols and considering the key chemical principles, researchers can successfully utilize Fmoc-Ser(tBu)-OH for the synthesis of complex and biologically relevant glycopeptides.
References
Application Notes and Protocols: Manual vs. Automated Coupling for Fmoc-Ser(tBu)-OH
Introduction
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the routine construction of complex peptide sequences. The Fmoc/tBu strategy is widely adopted due to its mild reaction conditions.[1][2] Serine, a polar amino acid, plays a critical role in the structure and function of many peptides and proteins, often participating in hydrogen bonding or serving as a site for post-translational modifications.
The incorporation of serine, typically using the acid-labile tert-butyl (tBu) ether as a side-chain protecting group (Fmoc-Ser(tBu)-OH), presents specific challenges.[3] Key among these is the risk of racemization at the α-carbon during carboxyl group activation, a side reaction that can compromise the final peptide's purity and biological activity.[4][5]
This application note provides a detailed comparison of manual and automated coupling protocols for Fmoc-Ser(tBu)-OH. It outlines the underlying chemistry, potential side reactions, and offers detailed experimental protocols and troubleshooting guidelines for both methodologies.
Key Challenges in Fmoc-Ser(tBu)-OH Coupling
Racemization
Racemization is a significant concern for most amino acids during peptide bond formation, with serine, cysteine, and histidine being particularly susceptible.[4][5] The mechanism involves the base-catalyzed abstraction of the α-proton from the activated amino acid intermediate, leading to a loss of stereochemical integrity (Figure 1).[6] The choice of base is critical; strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) have been shown to increase racemization of Fmoc-Ser(tBu)-OH.[7] The use of weaker bases, such as collidine, or base-free conditions (e.g., with DIC/HOBt) is recommended to mitigate this side reaction.[6][7] Additives like 1-Hydroxybenzotriazole (HOBt) and its analogs (HOAt, OxymaPure®) suppress racemization by forming active esters that are less prone to epimerization.[5][8]
Side Reactions Associated with Coupling Reagents
The choice of coupling reagent directly impacts efficiency and side reactions.
-
Guanidinylation: Aminium/uronium-based reagents (HBTU, HATU, HCTU) can react with the free N-terminal amine of the growing peptide chain to form an irreversible guanidinium cap, terminating the synthesis.[9][10] This is avoided by pre-activating the Fmoc-amino acid for a short period before adding it to the resin.[7]
-
N-Acylurea Formation: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) can undergo an O-to-N acyl shift, forming a stable N-acylurea that is incapable of coupling.[6] This is minimized by using additives (HOBt, Oxyma) and maintaining low temperatures.[6]
Aggregation
During SPPS, the growing peptide chain can self-associate through intermolecular hydrogen bonds, leading to aggregation.[9] This phenomenon, which is sequence-dependent, can cause poor resin swelling and hinder the accessibility of reagents, resulting in incomplete Fmoc deprotection and coupling. While not specific to serine, difficult sequences prone to aggregation require optimized protocols, such as the use of chaotropic salts, higher temperatures (especially in automated microwave synthesis), or the incorporation of backbone-disrupting elements like pseudoprolines.[9]
Comparison of Manual and Automated Coupling Protocols
The fundamental chemistry of deprotection, activation, and coupling remains the same for both manual and automated SPPS. The primary differences lie in execution, throughput, and reproducibility.[11]
| Parameter | Manual SPPS | Automated SPPS |
| Reagent Delivery | Manual addition via pipettes or syringes. | Programmed, precise liquid handling by the synthesizer.[12] |
| Reaction Vessel | Glass reaction vessels with a filter frit.[13] | Specialized reaction vessels, often optimized for temperature control and efficient mixing. |
| Agitation | Shaking, vortexing, or nitrogen bubbling.[13] | Controlled mechanical shaking, vortexing, or nitrogen bubbling. |
| Monitoring | Essential for ensuring reaction completion. Typically done via colorimetric tests (e.g., Kaiser test).[7][14] | Can be integrated (UV monitoring of Fmoc deprotection) or performed offline.[2][15] |
| Temperature Control | Performed at ambient temperature unless an external bath is used. | Precise temperature control, including microwave-assisted heating to accelerate reactions.[2] |
| Throughput | Low; suitable for single or few parallel syntheses. | High; capable of parallel synthesis of multiple peptides. |
| Reproducibility | Operator-dependent; potential for variability.[11] | High; consistent execution of programmed protocols. |
| Flexibility | High; easy to modify protocols, troubleshoot, and use non-standard reagents. | Lower; dependent on the synthesizer's capabilities and available reagent ports. |
Experimental Protocols
Note: These protocols are representative. The exact equivalents of reagents and reaction times may need to be optimized based on the specific peptide sequence and resin loading.
Protocol 1: Manual Coupling of Fmoc-Ser(tBu)-OH
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-Ser(tBu)-OH
-
Coupling Reagent: HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: Collidine (2,4,6-Trimethylpyridine)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Washing Solvents: DMF, DCM
-
Manual SPPS reaction vessel
-
Kaiser Test Kit
Procedure:
-
Resin Swelling: Place the resin (0.1 mmol) in the reaction vessel. Add DMF (approx. 10 mL/g of resin) and allow to swell for at least 1 hour with gentle agitation.[13] Drain the solvent.
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Kaiser Test (Optional but Recommended): Take a few beads of resin and perform the Kaiser test. A positive result (blue beads) indicates the presence of free primary amines and successful deprotection.[14]
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (4 eq., 0.4 mmol) and HCTU (3.9 eq., 0.39 mmol) in DMF.
-
Add collidine (8 eq., 0.8 mmol) to the solution.
-
Gently swirl the vial and allow the activation to proceed for 3-5 minutes.[7]
-
-
Coupling Reaction:
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, the coupling step should be repeated (recoupling).
-
Chain Elongation: Repeat steps 2-7 for the subsequent amino acids in the sequence.
Protocol 2: Automated Coupling of Fmoc-Ser(tBu)-OH
This protocol describes a general cycle for an automated peptide synthesizer. Parameters are based on a 0.1 mmol scale.
Synthesizer Program Cycle:
-
Fmoc Deprotection:
-
Solvent: 20% Piperidine in DMF.
-
Treatment 1: Deliver 5 mL, agitate for 3 minutes, drain.
-
Treatment 2: Deliver 5 mL, agitate for 12 minutes, drain.
-
-
Washing:
-
Solvent: DMF.
-
Cycle: Deliver 7 mL, agitate for 30 seconds, drain. Repeat 5 times.
-
-
Coupling:
-
Amino Acid: Deliver solution of Fmoc-Ser(tBu)-OH in DMF (e.g., 0.5 M stock, 4 eq.).
-
Activator: Deliver solution of HCTU in DMF (e.g., 0.5 M stock, 3.9 eq.).
-
Base: Deliver solution of Collidine in DMF (e.g., 2 M stock, 8 eq.).
-
Reaction Time: Agitate for 45-60 minutes at room temperature. For microwave-assisted synthesizers, a shorter time at an elevated temperature (e.g., 5-10 minutes at 75°C) can be used.
-
-
Washing:
-
Solvent: DMF.
-
Cycle: Deliver 7 mL, agitate for 30 seconds, drain. Repeat 5 times.
-
-
Loop: The synthesizer repeats this cycle for each amino acid in the sequence.
Visualization of Workflows and Mechanisms
Experimental Workflows
Caption: Workflow for Manual Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Automated Solid-Phase Peptide Synthesis (SPPS).
Chemical Mechanism
Caption: Simplified mechanism of base-catalyzed racemization.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency | Manual & Auto: Insufficient reagent excess or reaction time; Peptide aggregation.[9] | Increase equivalents of amino acid and coupling reagent; Increase coupling time; For automated, switch to a microwave heating method; Change solvent to NMP or add chaotropic salts.[9] |
| (Incomplete Coupling) | Manual: Inefficient mixing/agitation. | Ensure consistent and thorough agitation (vortexing, bubbling). |
| Automated: Clogged lines or inaccurate liquid delivery. | Perform system maintenance and calibration. | |
| Racemization | Manual & Auto: Use of a strong base (DIPEA); Over-activation of the amino acid.[7] | Replace DIPEA with a weaker base like collidine; Use a carbodiimide/additive combination like DIC/OxymaPure which can be run without base.[6]; Reduce pre-activation time. |
| Guanidinylation | Manual & Auto: Using excess aminium/uronium coupling reagent relative to the amino acid.[10] | Ensure a slight excess of the Fmoc-amino acid relative to the coupling reagent; Use a pre-activation step.[7] |
| Incomplete Fmoc Deprotection | Manual & Auto: Peptide aggregation blocking the N-terminus. | Extend the deprotection time or perform a second deprotection step; Add a small amount of DBU (1-2%) to the piperidine solution.[16] |
Conclusion
Both manual and automated SPPS are effective methods for incorporating Fmoc-Ser(tBu)-OH into peptide sequences. The choice between them depends on the specific research needs, scale, and available resources.
-
Manual SPPS offers unparalleled flexibility, making it ideal for methods development, troubleshooting difficult sequences, and small-scale synthesis where the cost of automation is prohibitive. However, it is labor-intensive and its success is highly dependent on the skill of the operator.
-
Automated SPPS provides high throughput, superior reproducibility, and significantly reduces hands-on time, making it the method of choice for synthesizing multiple peptides, longer sequences, and for applications in drug discovery and development.[11][12]
For the specific challenge of coupling Fmoc-Ser(tBu)-OH, careful selection of the base (e.g., collidine over DIPEA) and the use of modern coupling reagents with additives like OxymaPure are critical to minimizing racemization, regardless of the platform used.[6][7] By understanding the underlying chemistry and potential pitfalls, researchers can successfully synthesize high-purity serine-containing peptides using either manual or automated protocols.
References
- 1. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. bachem.com [bachem.com]
- 7. chempep.com [chempep.com]
- 8. Coupling-Reagents by Iris Biotech GmbH - Issuu [issuu.com]
- 9. peptide.com [peptide.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 12. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]
- 13. chem.uci.edu [chem.uci.edu]
- 14. wernerlab.weebly.com [wernerlab.weebly.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Bot Detection [iris-biotech.de]
Synthesis of Serine-Rich Peptide Sequences Using Fmoc Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of peptides rich in serine residues using Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is a significant challenge in peptide chemistry. Serine, with its polar hydroxyl side chain, contributes to the hydrophilicity of peptides, but consecutive serine residues can induce secondary structure formation and aggregation of the growing peptide chain on the solid support. This aggregation can hinder reagent access, leading to incomplete reactions, low yields, and difficult purifications. These application notes provide a detailed overview of the challenges associated with the synthesis of serine-rich peptides and present effective strategies and protocols to overcome these difficulties, ensuring the successful synthesis of high-purity peptides.
Challenges in Synthesizing Serine-Rich Peptides
The primary obstacle in the synthesis of serine-rich peptide sequences is the propensity for on-resin aggregation. This phenomenon arises from extensive hydrogen bonding between the peptide backbones, leading to the formation of stable secondary structures like β-sheets. Such aggregation can result in several synthetic problems:
-
Incomplete Fmoc Deprotection: The aggregation of peptide chains can physically block the access of the piperidine solution to the N-terminal Fmoc group, leading to incomplete deprotection.
-
Poor Coupling Efficiency: Similarly, the activated amino acid may not be able to efficiently reach the deprotected N-terminus of the growing peptide chain, resulting in deletion sequences.[1]
-
Difficult Purification: The final crude peptide product is often a complex mixture of the target peptide and various deletion and truncated sequences, which can be challenging to separate by chromatography.
-
Side Reactions: Although less common for serine itself compared to residues like aspartic acid, side reactions such as O-acylation of the serine hydroxyl group can occur if not properly protected. Epimerization is also a concern with any amino acid during activation.[2]
These challenges are summarized in the table below:
| Challenge | Description | Consequence |
| On-Resin Aggregation | Formation of inter- and intra-chain hydrogen bonds leading to β-sheet structures. | Incomplete deprotection and coupling, low yield, difficult purification. |
| Incomplete Deprotection | Steric hindrance preventing complete removal of the Fmoc group from the N-terminus. | Formation of deletion sequences. |
| Low Coupling Yields | Poor accessibility of the N-terminus for the incoming activated Fmoc-amino acid. | Truncated sequences and low overall yield. |
| Epimerization | Racemization at the α-carbon during the activation step of the amino acid. | Diastereomeric impurities that are difficult to separate. |
| N-O Acyl Shift | An acid-catalyzed intramolecular rearrangement where the peptide backbone migrates to the serine hydroxyl group. This is reversible with base treatment. | Formation of ester linkages within the peptide backbone, leading to impurities. |
Strategies to Overcome Synthesis Challenges
Several strategies have been developed to disrupt aggregation and improve the synthesis of serine-rich peptides. The most effective of these involves the incorporation of "kink-inducing" moieties that disrupt the formation of stable secondary structures.
Use of Pseudoproline Dipeptides
Pseudoproline dipeptides are one of the most powerful tools for the synthesis of difficult sequences, including those rich in serine.[3][4][5] These are dipeptides where the serine (or threonine) residue is cyclized into an oxazolidine ring. This cyclic structure introduces a "kink" in the peptide backbone, effectively disrupting inter-chain hydrogen bonding and preventing aggregation.[3][4][5]
Advantages of Pseudoproline Dipeptides:
-
Enhanced Coupling Efficiency: By preventing aggregation, pseudoprolines improve the solvation of the peptide chain and the accessibility of the N-terminus, leading to higher coupling efficiencies.[3][4][5]
-
Improved Purity and Yield: The reduction in deletion and truncated sequences results in a cleaner crude product and a higher overall yield of the target peptide.[3][4][5]
-
Increased Solubility: Peptides synthesized with pseudoprolines often exhibit better solubility, which facilitates purification.[3][4]
-
Reversibility: The oxazolidine ring is stable to the basic conditions of Fmoc deprotection but is readily cleaved by the strong acid conditions of the final cleavage from the resin, regenerating the native serine residue.[3][4][5]
The following diagram illustrates the workflow for incorporating a pseudoproline dipeptide into a peptide sequence.
References
Application Notes and Protocols: Fmoc-Ser(tBu)-OH in Convergent and Fragment Condensation Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Ser(tBu)-OH (N-α-9-fluorenylmethyloxycarbonyl-O-tert-butyl-L-serine) is a cornerstone amino acid derivative for modern solid-phase peptide synthesis (SPPS). Its orthogonal protecting groups—the base-labile Fmoc group on the α-amino terminus and the acid-labile tert-butyl (tBu) group on the serine side chain—offer a strategic advantage for the synthesis of complex peptides. This dual-protection scheme is particularly crucial for advanced strategies such as convergent synthesis and fragment condensation, which are employed to overcome the limitations of traditional stepwise synthesis for long or difficult peptide sequences.
These advanced methods involve the synthesis of protected peptide fragments, which are subsequently coupled in solution or on a solid support to yield the final peptide. This approach can lead to higher purity and overall yields by allowing for the purification of intermediate fragments. Fmoc-Ser(tBu)-OH is integral to these strategies, ensuring the serine hydroxyl group remains protected throughout fragment synthesis and coupling, thereby preventing side reactions and maintaining the integrity of the peptide backbone.
This document provides detailed application notes and protocols for the use of Fmoc-Ser(tBu)-OH in convergent and fragment condensation peptide synthesis.
Data Presentation: Comparative Analysis of Synthesis Strategies
The following tables summarize quantitative data from representative studies, comparing the efficiency of fragment condensation strategies with traditional stepwise synthesis.
Table 1: Synthesis Yield and Purity of a Glial-Specific Blood-Brain Barrier Shuttle Peptide (TD2.2) via Stepwise vs. Fragment Condensation [1]
| Synthesis Strategy | Peptide/Fragment | Sequence | Crude Yield (%) | Crude Purity (%) |
| Stepwise SPPS | Full-Length Peptide | SYWYRIVLSRTGRNGRLRVGRERPVLGESP | Failed | N/A |
| Fragment Condensation | Fragment 1 (15-mer) | Fmoc-S(tBu)Y(tBu)W(Boc)Y(tBu)R(Pbf)IVLS(tBu)R(Pbf)T(tBu)GR(Pbf)N(Trt)G-OH | 95.1 | 74.1 |
| Fragment 2a (5-mer) | Fmoc-R(Pbf)LR(Pbf)VG-OH | 98.3 | 96.3 | |
| Fragment 2b (5-mer) | Fmoc-R(Pbf)E(tBu)R(Pbf)PV-OH | 99.1 | 88.9 | |
| Fragment 2c (5-mer) | H-LGESP-NH2 | 97.1 | 100.0 | |
| Final Peptide (30-mer) | SYWYRIVLSRTGRNGRLRVGRERPVLGESP | - | ~71% (manual), ~79% (microwave) |
Table 2: Comparison of Conventional vs. "Swelling Volume" Fragment Condensation for HIV-1 Protease C-terminal Fragment (78-99) [2]
| Condensation Method | Fragment Coupled | Molar Excess of Fragment | Overall Yield of Final Peptide (%) |
| Conventional Volume | Fragment 2 on resin-bound Fragment 1 | 1.5 equiv. | 21 |
| Swelling Volume | Fragment 2 on resin-bound Fragment 1 | 1.5 equiv. | 93 (crude) |
| Conventional Volume | Fragment 3 on resin-bound Fragment 1-2 | - | 40 |
| Swelling Volume | Fragment 3 on resin-bound Fragment 1-2 | 1.5 equiv. | 81 (isolated) |
Experimental Protocols
Protocol 1: Stepwise Solid-Phase Peptide Synthesis (SPPS) of Peptide Fragments
This protocol outlines the manual synthesis of a protected peptide fragment on a 2-chlorotrityl chloride resin using the Fmoc/tBu strategy. This method is suitable for preparing the fragments that will be used in subsequent condensation steps.
Materials:
-
2-chlorotrityl chloride resin
-
Fmoc-amino acids (including Fmoc-Ser(tBu)-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% (v/v) Piperidine in DMF
-
Acetic acid (AcOH)/Trifluoroethanol (TFE)/DCM cleavage cocktail (e.g., 1:2:7 v/v/v)
-
Syringe reaction vessel with a polypropylene frit
Procedure:
-
Resin Swelling and First Amino Acid Loading:
-
Place the 2-chlorotrityl chloride resin in the reaction vessel.
-
Wash the resin with DCM (3 x 5 mL/g resin).
-
Dissolve the first Fmoc-amino acid (1.5-2 equivalents relative to resin loading) in DCM.
-
Add N,N-diisopropylethylamine (DIPEA) (2-3 equivalents) to the amino acid solution.
-
Add the amino acid solution to the resin and shake for 1-2 hours.
-
Cap any unreacted sites by adding a solution of DCM/Methanol/DIPEA (17:2:1) and shaking for 30 minutes.
-
Wash the resin with DCM (3x) and DMF (3x).
-
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF.[2]
-
Add the activated amino acid solution to the resin.
-
Shake for 1.5-2 hours.
-
Perform a ninhydrin (Kaiser) test to check for complete coupling. If the test is positive (blue color), repeat the coupling step.
-
-
Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the fragment sequence.
-
-
Cleavage of the Protected Fragment from the Resin:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., AcOH/TFE/DCM) to the resin and shake for 1-2 hours at room temperature.
-
Filter the solution to collect the cleaved protected peptide.
-
Evaporate the solvent to obtain the crude protected peptide fragment.
-
Purify the fragment by flash chromatography or preparative HPLC.
-
Protocol 2: Solid-Phase Fragment Condensation (SPFC) - "Swelling Volume" Method
This protocol describes a highly efficient method for coupling a protected peptide fragment onto a resin-bound peptide fragment.[2]
Materials:
-
Resin-bound, N-terminally deprotected peptide fragment (from Protocol 1)
-
Protected peptide fragment with a free C-terminal carboxylic acid (from Protocol 1)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylacetamide (DMA)
-
2,4-dinitrofluorobenzene (DNFB) for capping (optional)
Procedure:
-
Preparation of the Resin-Bound Fragment:
-
Take the resin-bound peptide fragment and perform the final Fmoc deprotection as described in Protocol 1, step 2.
-
Wash the resin with DMF, followed by DCM, and then dry thoroughly under vacuum.
-
-
Activation and Coupling in "Swelling Volume":
-
In a minimal volume of DMA, dissolve the protected peptide fragment (1.5 equivalents relative to the resin-bound fragment) and HOBt (1.5 equivalents).[2]
-
Add DIC (1.5 equivalents) to this solution.
-
Add this concentrated solution to the dry resin. The volume should be just enough to swell the resin.
-
Allow the reaction to proceed for 18-24 hours at room temperature.
-
Monitor the coupling completion using the ninhydrin test.
-
-
Capping of Unreacted Sites (Optional but Recommended):
-
After the coupling, wash the resin with DMF.
-
To cap any unreacted amino groups, treat the resin with a solution of 2,4-dinitrofluorobenzene (DNFB) and DIPEA in DMF. This helps in the purification of the final peptide by tagging the deletion sequences.
-
-
Continuation of Synthesis or Final Cleavage:
-
If more fragments are to be added, repeat steps 1-3.
-
For the final peptide, proceed with the cleavage from the resin and deprotection of side chains using a strong acid cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5).
-
Mandatory Visualizations
Logical Relationships and Workflows
Caption: Comparison of Stepwise vs. Convergent SPPS workflows.
Caption: Workflow for Solid-Phase Fragment Condensation.
Signaling Pathways
The biological activity of a synthesized peptide is determined by its sequence and structure. Peptides synthesized using Fmoc-Ser(tBu)-OH can be designed to interact with a multitude of cellular targets and signaling pathways. For instance, the TD2.2 peptide, a blood-brain barrier shuttle, is designed to target oligodendrocytes, though its specific signaling pathway for uptake is a subject of ongoing research.[1] Many peptides act as ligands for G-protein coupled receptors (GPCRs), initiating downstream signaling cascades.
Caption: A generic GPCR signaling pathway often targeted by synthetic peptides.
Conclusion
Fmoc-Ser(tBu)-OH is an indispensable tool for the synthesis of complex peptides, particularly through convergent and fragment condensation strategies. These methods, while requiring more planning in the initial stages of fragment design and synthesis, can ultimately lead to higher yields and purities for long and difficult sequences. The provided protocols offer a starting point for researchers to implement these advanced techniques in their own laboratories. The ability to produce high-purity, complex peptides is critical for advancing research in drug discovery and development, where precise molecular tools are required to probe and modulate biological systems.
References
Application Notes: Orthogonal Protection with Fmoc-Ser(tBu)-OH in Peptide Synthesis
Introduction
In the field of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to achieving high-purity, full-length peptides. The Fmoc/tBu strategy is a cornerstone of modern SPPS due to its mild reaction conditions and high efficiency.[1][2] Fmoc-Ser(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-serine) is a critical building block in this methodology. It employs an orthogonal protection scheme where the N-terminal α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, and the serine side-chain hydroxyl group is protected by the acid-labile tert-butyl (tBu) group.[1][3] This orthogonality allows for the selective deprotection of the N-terminus for chain elongation without affecting the side-chain protection, which remains intact until the final acid-mediated cleavage step.[3][4]
This document provides detailed application notes, experimental protocols, and key data for researchers and drug development professionals utilizing Fmoc-Ser(tBu)-OH in their synthetic workflows.
Core Principle: The Orthogonal Fmoc/tBu Scheme
The success of the Fmoc/tBu strategy lies in the differential stability of the two protecting groups to specific chemical reagents. The Fmoc group is readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), to expose the free amine for the next coupling step.[2][5] Conversely, the tBu group is stable to these basic conditions but is efficiently removed during the final step of the synthesis using a strong acid, such as trifluoroacetic acid (TFA), which also cleaves the peptide from the solid support.[3][6]
Figure 1: Orthogonal protection scheme using Fmoc-Ser(tBu)-OH.
Experimental Protocols
The following protocols outline the standard procedures for using Fmoc-Ser(tBu)-OH in a typical SPPS workflow.
Protocol 1: Standard SPPS Cycle for Incorporating Fmoc-Ser(tBu)-OH
This protocol describes a single cycle of deprotection, activation, and coupling on a solid-phase resin.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin)
-
Fmoc-Ser(tBu)-OH
-
Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
Coupling Reagent (e.g., HBTU, HATU, TBTU)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine)
-
Acetic Anhydride (for optional capping)
-
Methanol (MeOH) or Isopropyl Alcohol (IPA)
Workflow Diagram:
Figure 2: Standard workflow for a single SPPS cycle.
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Washing:
-
Drain the deprotection solution.
-
Wash the resin thoroughly to remove residual piperidine. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).
-
Perform a colorimetric test (e.g., Kaiser test) to confirm the presence of a free primary amine.
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 eq.), a coupling reagent (e.g., HBTU, 3-5 eq.), and an additive like HOBt (if not already part of the reagent) in DMF.
-
Add a base (e.g., DIPEA, 6-10 eq.) to the activation mixture and allow it to pre-activate for 1-5 minutes. Note: To minimize potential racemization of Fmoc-Ser(tBu)-OH, using a weaker base like 2,4,6-collidine instead of DIPEA is recommended.[5]
-
Drain the wash solvent from the resin and add the activated amino acid solution.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Post-Coupling Wash:
-
Drain the coupling solution.
-
Wash the resin with DMF (3x) to remove excess reagents.
-
Perform a colorimetric test to confirm the absence of free amines (completion of coupling).
-
-
Capping (Optional): If the coupling is incomplete, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 20% Ac₂O) for 15-30 minutes to prevent the formation of deletion sequences.[7]
-
Final Wash: Wash the resin again (DMF, DCM) to prepare for the next cycle.
Protocol 2: Final Cleavage and Side-Chain Deprotection
This protocol is performed after the full peptide sequence has been assembled. It simultaneously cleaves the peptide from the resin and removes the tBu protecting group from serine and other acid-labile side-chain protecting groups.
Materials:
-
Peptidyl-resin (fully synthesized and dried)
-
Trifluoroacetic acid (TFA), reagent grade
-
Scavengers (e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
Workflow Diagram:
Figure 3: Workflow for final peptide cleavage and deprotection.
Procedure:
-
Preparation: Ensure the peptidyl-resin is thoroughly washed with DCM and dried under vacuum for at least 4 hours.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail based on the amino acid composition of the peptide. A standard cocktail is Reagent K: 95% TFA, 2.5% water, 2.5% TIS.[6] The scavengers are crucial to trap reactive cations (like the tBu cation) generated during cleavage, preventing side reactions with sensitive residues like Trp, Met, or Cys.[6]
-
Cleavage Reaction:
-
Place the dried resin in a reaction vessel.
-
Add the cleavage cocktail (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours. The resin may change color, which is normal.[6]
-
-
Peptide Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin 2-3 times with a small volume of fresh TFA to ensure complete recovery.
-
-
Precipitation:
-
Add the collected TFA solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10x the volume of the TFA solution).
-
A white precipitate (the crude peptide) should form immediately.
-
-
Purification:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with more cold ether to remove residual scavengers and organic impurities.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
-
Data Presentation
The efficiency of the synthesis depends on the reagents and conditions used. The tables below summarize common parameters.
Table 1: Common Coupling Reagents and Activation Conditions
| Coupling Reagent | Molar Equivalents (vs. Resin) | Base (Equivalents) | Activation Time | Notes |
| HBTU/HOBt | 3 - 4 | DIPEA (6 - 8) | 1-2 min | Highly efficient, but can cause guanidinylation of the free N-terminus. |
| HATU | 3 - 4 | DIPEA or Collidine (6 - 8) | 1-2 min | Very fast and efficient; lower racemization risk compared to HBTU.[8] |
| TBTU | 3 - 4 | DIPEA (6 - 8) | 1-2 min | Converts the Fmoc amino acid into an active OBt ester.[5][7] |
| DIC/HOBt | 3 - 4 | None (or catalytic DIPEA) | 5-10 min | Slower coupling; produces insoluble DCU byproduct. Good for minimizing racemization.[5] |
Table 2: Standard Cleavage Cocktails for Final Deprotection
| Cocktail Name | Composition | Reaction Time | Target Residues / Use Case |
| Reagent K | TFA / H₂O / TIS (95 : 2.5 : 2.5) | 2-3 hours | General purpose, good for peptides with Trp, Met, Cys.[6] |
| TFA / H₂O | TFA / H₂O (95 : 5) | 1-4 hours | For simple peptides without sensitive residues (Trp, Met, Cys).[6] |
| Reagent B | TFA / H₂O / Phenol / TIS (88 : 5 : 5 : 2) | 2-4 hours | Recommended for peptides containing Arg(Pbf). |
| TFA / DCM / TIS | TFA / DCM / TIS (2 : 96 : 2) | 1-2 hours | For cleavage from very acid-sensitive resins (e.g., 2-chlorotrityl) while keeping side-chain protecting groups intact. |
Potential Side Reactions and Mitigation
While the Fmoc/tBu strategy is robust, awareness of potential side reactions is crucial for optimizing synthesis.
-
Racemization: The activation of Fmoc-Ser(tBu)-OH can lead to epimerization, especially in the presence of strong organic bases like DIPEA.[5]
-
Aspartimide Formation: For sequences containing Asp-Ser, base-catalyzed aspartimide formation can occur during the piperidine-mediated Fmoc deprotection step, leading to side products.[10][11]
-
Mitigation: While this is more of an issue for Asp, the neighboring Ser residue can influence the rate. Using bulky protecting groups on Asp or employing milder deprotection conditions (e.g., lower piperidine concentration or DBU/piperidine mixtures) can help.
-
-
Incomplete Cleavage of tBu Group: Insufficient reaction time or scavenger concentration during the final TFA step can lead to incomplete deprotection of the serine hydroxyl group.
-
Mitigation: Ensure a sufficient excess of TFA cocktail and a reaction time of at least 2 hours. Confirm complete deprotection via mass spectrometry.
-
References
- 1. nbinno.com [nbinno.com]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Bot Detection [iris-biotech.de]
- 4. biosynth.com [biosynth.com]
- 5. chempep.com [chempep.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. Coupling of General Amino Acids [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bot Detection [iris-biotech.de]
Troubleshooting & Optimization
Technical Support Center: Fmoc-Ser(tBu)-OH Coupling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address low coupling efficiency encountered with Fmoc-Ser(tBu)-OH in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: Low Coupling Efficiency with Fmoc-Ser(tBu)-OH
Low coupling efficiency with Fmoc-Ser(tBu)-OH is a common issue in SPPS, primarily due to the steric hindrance of the tert-butyl (tBu) protecting group and the potential for peptide chain aggregation. This guide provides a systematic approach to troubleshoot and resolve these issues.
Initial Assessment: Is the coupling reaction incomplete?
Before proceeding with extensive troubleshooting, it is crucial to confirm the incomplete coupling. The Kaiser test is a reliable method for detecting free primary amines on the resin. A positive Kaiser test (a blue or purple bead color) indicates unreacted amino groups and an incomplete coupling reaction.
Question: My Kaiser test is positive after coupling with Fmoc-Ser(tBu)-OH. What should I do?
A positive Kaiser test indicates that the coupling reaction is not complete. The following sections provide a step-by-step guide to address this issue, starting with the most common and simplest solutions.
Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting low coupling efficiency of Fmoc-Ser(tBu)-OH.
FAQs and Detailed Protocols
Q1: What is the first and simplest step to try if I have low coupling efficiency?
A1: Perform a Double Coupling.
Repeating the coupling step is often sufficient to drive the reaction to completion.
Experimental Protocol: Double Coupling
-
After the initial coupling reaction, wash the resin thoroughly with DMF (3 x 1 min).
-
Prepare a fresh solution of Fmoc-Ser(tBu)-OH, coupling reagent, and base in DMF at the same concentration as the initial coupling.
-
Add the fresh coupling solution to the resin.
-
Allow the second coupling to proceed for the same duration as the first (e.g., 1-2 hours).
-
Wash the resin with DMF (3 x 1 min) and perform a Kaiser test to check for completion.
Q2: Double coupling didn't work. What is the next step?
A2: Switch to a more potent coupling reagent.
Standard carbodiimide reagents like DIC may not be efficient enough for sterically hindered amino acids. Using a uronium or phosphonium-based reagent can significantly improve coupling efficiency.
Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Relative Reactivity | Notes |
| DIC/HOBt | Carbodiimide | Standard | Can be insufficient for hindered couplings. |
| HBTU/HOBt | Aminium | High | A common and effective choice for most couplings. |
| HATU/HOAt | Aminium | Very High | Generally considered one of the most effective reagents, especially for difficult couplings.[1] |
| PyBOP | Phosphonium | High | A good alternative to aminium reagents, particularly if side reactions with the N-terminus are a concern. |
| COMU | Uronium | Very High | A modern, highly efficient reagent with good solubility.[2][3] |
Experimental Protocol: Coupling with HATU
-
Reagent Preparation: In a separate vial, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF.
-
Activation: Add DIPEA or 2,4,6-collidine (6-10 equivalents) to the amino acid/reagent mixture and allow it to pre-activate for 1-5 minutes.
-
Coupling: Add the activated mixture to the deprotected peptide-resin.
-
Reaction Time: Allow the coupling reaction to proceed for 1-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended.
-
Washing: Wash the resin thoroughly with DMF (3 x 1 min).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Q3: I am still observing incomplete coupling even with a stronger reagent. What else can I try?
A3: Modify the reaction conditions.
Several factors can be adjusted to improve coupling efficiency, particularly for sequences prone to aggregation.
-
Increase Reaction Time: Extend the coupling time to 4-12 hours or even overnight.
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 35-50°C) can help overcome kinetic barriers. However, this may increase the risk of racemization, especially with reagents like HATU.
-
Change the Solvent: While DMF is the most common solvent, N-Methyl-2-pyrrolidone (NMP) can be a better solvating agent for aggregating peptide sequences. In some cases, adding a chaotropic salt like LiCl (0.5 M) to the DMF can help disrupt secondary structures.
-
Use an Alternative Base: To minimize the risk of racemization, especially when using highly activating reagents or elevated temperatures, consider replacing DIPEA with a less nucleophilic base like 2,4,6-collidine.[1]
Q4: What is capping and when should I use it?
A4: Capping is the process of blocking any unreacted amino groups to prevent the formation of deletion sequences.
If a small percentage of amino groups remain unreacted after double coupling or using a stronger reagent, it is often better to cap them rather than attempting further coupling. This ensures that all subsequent amino acids are added to the correct sequence.
Experimental Protocol: Acetic Anhydride Capping
-
After the final coupling attempt, wash the resin with DMF (3 x 1 min).
-
Prepare the capping solution: Acetic anhydride/DIPEA/DMF (e.g., 5:5:90 v/v/v).
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) and then with DCM (3 x 1 min) before proceeding to the next deprotection step.
Signaling Pathways and Logical Relationships
The decision-making process for troubleshooting can be visualized as a logical flow.
Caption: Logical relationships between the problem, causes, and solutions for low coupling efficiency.
By systematically applying these troubleshooting strategies, researchers can effectively overcome the challenges associated with the coupling of Fmoc-Ser(tBu)-OH and achieve higher purity and yield in their synthetic peptides.
References
Technical Support Center: Troubleshooting Common Side Reactions of Serine in Fmoc-SPPS
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in Fmoc-based solid-phase peptide synthesis (Fmoc-SPPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions involving serine residues during your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions involving serine during Fmoc-SPPS?
A1: Serine is susceptible to several side reactions during Fmoc-SPPS due to its hydroxyl side chain. The most frequently encountered issues are:
-
Racemization: Loss of stereochemical integrity at the α-carbon of serine, leading to the incorporation of D-serine instead of L-serine.
-
β-Elimination: Base-catalyzed elimination of the side-chain hydroxyl group to form a dehydroalanine (Dha) residue. This can be followed by the addition of nucleophiles, such as piperidine, to form piperidinyl-alanine adducts.[1]
-
O-Acylation: Acylation of the serine hydroxyl group by the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide (ester bond) instead of a peptide bond (amide bond).
-
N→O Acyl Shift: An acid-catalyzed intramolecular rearrangement where the peptide backbone migrates from the amide nitrogen to the hydroxyl oxygen of serine, forming an O-acyl intermediate. This reaction is reversible under basic or neutral conditions.[2][3]
Troubleshooting Guides
Issue 1: Racemization of Serine Residues
Q2: I suspect serine racemization in my peptide. How can I confirm this and what are the primary causes?
A2: Confirmation of serine racemization typically requires chiral amino acid analysis after peptide hydrolysis, followed by separation of the L- and D-enantiomers using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
The primary cause of racemization for most amino acids, including serine, is the activation of the carboxylic acid for coupling. The formation of an oxazolone intermediate under basic conditions is a common pathway for epimerization.[4] Factors that exacerbate serine racemization include:
-
Choice of Coupling Reagent: Highly activating uronium/aminium-based reagents (e.g., HATU, HBTU) in the presence of a tertiary base like N,N-diisopropylethylamine (DIEA) can increase the risk of racemization.[5]
-
Prolonged Activation Times: Longer pre-activation times can lead to higher levels of racemization.
-
Elevated Temperatures: Microwave heating, while accelerating synthesis, can also increase the rate of racemization if not carefully controlled.[6]
Q3: How can I minimize or prevent serine racemization?
A3: To minimize serine racemization, consider the following strategies:
-
Optimize Coupling Conditions:
-
Use carbodiimide-based coupling reagents like N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as OxymaPure® or HOBt. These conditions are generally less prone to causing racemization compared to uronium/aminium reagents.[5]
-
Avoid excessive amounts of base and prolonged pre-activation times.
-
-
Protecting Group Strategy: While the standard tert-butyl (tBu) ether protecting group for the serine side chain is generally effective, ensure its stability throughout the synthesis.
-
Temperature Control: If using microwave-assisted SPPS, consider lowering the coupling temperature for serine residues.[6]
The choice of coupling reagent significantly impacts the degree of racemization. The following table summarizes the percentage of D-Serine formation with different coupling reagents.
| Coupling Reagent | Base | % D-Serine Formation (Approx.) |
| DIC/Oxyma | - | Negligible[5] |
| HATU | NMM | ~1-2%[5] |
| HBTU | DIEA | Can be significant, dependent on conditions |
| PyBOP | DIEA | Can be significant, dependent on conditions |
Data compiled from various sources. Actual racemization levels can be sequence-dependent.
This protocol outlines a general procedure for the analysis of serine enantiomers after peptide hydrolysis.
-
Peptide Hydrolysis:
-
Accurately weigh 1-5 mg of the purified peptide into a hydrolysis tube.
-
Add 500 µL of 6 M HCl containing 1% phenol.
-
Seal the tube under vacuum and heat at 110°C for 24 hours.
-
After hydrolysis, cool the tube, break the seal, and evaporate the HCl under a stream of nitrogen or in a vacuum centrifuge.
-
Re-dissolve the amino acid residue in 0.1 M HCl.
-
-
Derivatization (if required by the chiral column):
-
Some chiral columns require derivatization of the amino acids (e.g., with Marfey's reagent, o-phthalaldehyde/N-acetyl-L-cysteine). Follow the specific protocol for the chosen derivatizing agent.
-
-
Chiral HPLC Analysis:
-
Column: Use a chiral HPLC column suitable for amino acid enantiomer separation (e.g., a P-CAP, CHIROBIOTIC T, or equivalent).
-
Mobile Phase: The mobile phase will depend on the column and derivatization method used. A common mobile phase for derivatized amino acids is a gradient of acetonitrile in an aqueous buffer (e.g., triethylammonium acetate).
-
Detection: UV detection at a wavelength appropriate for the derivatized amino acids (e.g., 340 nm for Marfey's derivatives).
-
Analysis: Inject the hydrolyzed and derivatized sample. The L- and D-serine derivatives will elute at different retention times, allowing for their quantification.[7][8][9][10]
-
Issue 2: β-Elimination of Serine to Dehydroalanine (Dha)
Q4: My peptide analysis shows a mass loss of 18 Da at serine positions. What is happening and how can I prevent it?
A4: A mass loss of 18 Da (the mass of water) at a serine residue is indicative of β-elimination, which results in the formation of a dehydroalanine (Dha) residue. This is a base-catalyzed side reaction that can occur during the piperidine-mediated Fmoc deprotection steps. The resulting Dha is susceptible to nucleophilic attack, for instance by piperidine, leading to the formation of piperidinyl-alanine, which would result in a mass increase of 84 Da relative to serine.[1]
Q5: What are the key factors that promote β-elimination of serine and how can I mitigate this side reaction?
A5: The primary factor promoting β-elimination is the basicity of the Fmoc deprotection solution. To mitigate this:
-
Reduce Deprotection Time: Use shorter piperidine treatment times that are sufficient for complete Fmoc removal.
-
Lower Piperidine Concentration: In some cases, a lower concentration of piperidine in DMF (e.g., 10-15%) may be effective.
-
Use a Weaker Base: For particularly sensitive sequences, consider using a weaker base for Fmoc deprotection, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of a piperidine scavenger, although DBU itself can promote other side reactions.
-
Protecting Group Choice: The standard tert-butyl (tBu) protecting group on the serine hydroxyl is generally effective at preventing β-elimination under standard conditions. Ensure high-quality Fmoc-Ser(tBu)-OH is used.
Caption: Troubleshooting workflow for β-elimination of serine.
Issue 3: O-Acylation of Serine
Q6: I am observing a byproduct with the same mass as my target peptide, but it has different chromatographic properties. Could this be O-acylation of serine?
A6: Yes, it is possible. O-acylation of the serine hydroxyl group by the activated incoming amino acid leads to the formation of a depsipeptide, which contains an ester linkage instead of an amide bond. This results in a product with the same mass as the desired peptide but with different polarity and, consequently, a different retention time on reverse-phase HPLC. This side reaction is more likely to occur with highly activating coupling reagents and in cases of sterically hindered couplings where the N-terminal amine is less accessible.
Q7: How can I minimize O-acylation of serine during coupling?
A7: To reduce the risk of O-acylation:
-
Use Less Reactive Coupling Reagents: Carbodiimide-based reagents like DIC with an additive are generally less prone to causing O-acylation compared to highly reactive uronium/aminium reagents.
-
Ensure Efficient Coupling: Optimize coupling times to ensure the reaction goes to completion at the N-terminal amine, minimizing the opportunity for side reactions. For sterically hindered couplings, extended coupling times or double coupling may be necessary.
-
Protecting Group: The tBu protecting group on the serine side chain is designed to prevent O-acylation. Ensure its integrity throughout the synthesis.
Caption: Desired peptide bond formation vs. O-acylation side reaction.
Issue 4: N→O Acyl Shift
Q8: During TFA cleavage, I observe a significant byproduct that seems to be related to my serine-containing peptide. What could be the cause?
A8: A common side reaction during the final trifluoroacetic acid (TFA) cleavage and deprotection step is the N→O acyl shift at serine (and threonine) residues.[3] Under acidic conditions, the amide bond preceding the serine can migrate to the side-chain hydroxyl group, forming an O-acyl intermediate (a depsipeptide). This can lead to a mixture of the desired peptide and the depsipeptide isomer in the crude product.
Q9: How can I reverse the N→O acyl shift and prevent its occurrence?
A9: The N→O acyl shift is reversible. The reverse O→N acyl shift can be promoted by treating the peptide with a mild base or by adjusting the pH to neutral or slightly basic conditions.
-
Reversal Protocol: After cleavage and precipitation, dissolve the crude peptide in an aqueous buffer at pH 7-8 (e.g., ammonium bicarbonate) and stir for several hours. Monitor the conversion back to the native peptide by HPLC.
-
Prevention:
-
Minimize Cleavage Time: Use the minimum time required for complete deprotection during the TFA cleavage step. Prolonged exposure to strong acid increases the extent of the N→O acyl shift.[3]
-
Cleavage Cocktail Composition: The composition of the cleavage cocktail can influence the extent of this side reaction, although specific formulations for its prevention are not well-established.
-
Caption: Reversible N→O acyl shift at serine residues.
This technical support guide provides an overview of common side reactions involving serine in Fmoc-SPPS and offers practical solutions for their mitigation. For further assistance with specific and complex challenges, please consult detailed literature or contact our technical support team.
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. mesalabs.com [mesalabs.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 8. Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. chiraltech.com [chiraltech.com]
How to prevent racemization of serine during peptide coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the racemization of serine during peptide coupling.
Troubleshooting Guide
Issue: High levels of D-Serine detected in the final peptide.
Possible Cause 1: Inappropriate Coupling Reagent
The choice of coupling reagent significantly impacts the extent of racemization. Some reagents are more prone to causing epimerization than others.
Solution:
-
Recommended Reagents: For coupling serine residues, especially when racemization is a concern, consider using carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) in combination with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1][2][3] Phosphonium and aminium/uronium reagents like BOP, PyBOP, HBTU, and HATU can also be effective, particularly when used with additives.[2][3]
-
Reagents to Use with Caution: While efficient, some coupling reagents may increase the risk of racemization under certain conditions. For instance, prolonged activation times with any coupling reagent can lead to the formation of oxazolone intermediates, which are prone to racemization.[4]
Possible Cause 2: Inappropriate Base or Base Concentration
The presence and strength of the base used during coupling can significantly influence the rate of racemization. Bases can directly abstract the alpha-proton of the activated amino acid.[4][5]
Solution:
-
Choice of Base: When a base is required, opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over more basic options like N,N-diisopropylethylamine (DIEA).[2][5]
-
Base Concentration: Use the minimum necessary amount of base. Typically, one equivalent of a tertiary base is sufficient when using amino acid salts.[2] For carbodiimide-mediated couplings without amino acid salts, additional base may not be necessary, which helps to minimize racemization.[2]
Possible Cause 3: High Coupling Temperature
Elevated temperatures can accelerate the rate of racemization.[6]
Solution:
-
Temperature Control: Perform coupling reactions at room temperature or below. If using microwave-assisted peptide synthesis, lowering the coupling temperature can significantly reduce racemization for sensitive amino acids like serine.[7][8]
Possible Cause 4: Prolonged Activation Time
Leaving the carboxylic acid activated for an extended period before the addition of the amine component increases the opportunity for racemization to occur.[4]
Solution:
-
Pre-activation Time: Minimize the pre-activation time of the serine derivative. Ideally, the activated species should be generated in situ or used immediately after formation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of serine racemization during peptide coupling?
A1: Serine racemization during peptide coupling primarily occurs through two mechanisms:
-
Oxazolone Formation: The activated carboxylic acid of the N-protected serine can cyclize to form a 5(4H)-oxazolone intermediate. The alpha-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine on the achiral oxazolone can result in both L- and D-isomers of the incorporated serine.[1][4]
-
Direct Enolization: A base can directly abstract the alpha-proton from the activated serine derivative, forming an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to racemization.[4][9]
Q2: Which coupling additives are best for suppressing serine racemization?
A2: Additives play a crucial role in minimizing racemization by forming active esters that are more reactive towards the amine component than they are towards oxazolone formation. The most effective and commonly used additives are:
-
HOBt (1-hydroxybenzotriazole): A classic and effective racemization suppressant.[1][3]
-
HOAt (1-hydroxy-7-azabenzotriazole): Generally considered more effective than HOBt in suppressing racemization and accelerating coupling.[1][2]
-
6-Cl-HOBt (6-chloro-1-hydroxybenzotriazole): An electron-withdrawing derivative of HOBt that can enhance its racemization-suppressing properties.[1]
-
Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate): A non-explosive and highly effective alternative to HOBt and HOAt.[2]
Q3: Does the protecting group on the serine side chain affect racemization?
A3: While the primary mechanism of racemization involves the alpha-carbon, the side-chain protecting group can have an indirect electronic or steric influence. However, the choice of the N-terminal protecting group has a more direct impact. For instance, a study has shown that using a 2,4-dinitro-6-phenyl-benzene sulfenyl (DNPBS) protecting group instead of the standard Fmoc group can significantly suppress α-C racemization of serine during coupling.[6][10]
Q4: Are there any specific peptide sequences that are more prone to serine racemization?
A4: While serine itself is susceptible to racemization, the surrounding amino acid sequence can influence the local environment and potentially exacerbate the issue. For example, sequences that promote aggregation can lead to longer reaction times and higher local concentrations of reagents, which may increase the likelihood of side reactions, including racemization.[1]
Quantitative Data on Coupling Reagent Effect
The choice of coupling reagent has a quantifiable impact on the degree of serine racemization. The following table summarizes the percentage of D-serine formation when coupling Fmoc-L-Ser(tBu)-OH with L-Leu-OtBu using various coupling reagents.
| Coupling Reagent/Additive | Base | Temperature (°C) | % D-Serine Formed | Reference |
| DIC/HOBt | DIPEA | Room Temp | 1.8 | [11] |
| HBTU/HOBt | DIPEA | Room Temp | 1.9 | [11] |
| HATU/HOAt | DIPEA | Room Temp | 2.0 | [11] |
| PyBop/HOBt | DIPEA | Room Temp | 2.2 | [11] |
| EDCI/HOBt | NMM | Room Temp | 2.4 | [11] |
| DIC/Oxyma | DIPEA | Room Temp | 1.7 | [11] |
| HBTU/HOAt | DIPEA | 55 | 31.0 | [6] |
Data adapted from a study by Sato et al. (2023) investigating the effect of coupling reagents on the α-C racemization of various amino acids.[6][11]
Experimental Protocols
Protocol 1: Low-Racemization Coupling of Fmoc-Ser(tBu)-OH using DIC/HOBt
This protocol describes a standard method for coupling Fmoc-protected serine with minimal racemization during solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-Ser(tBu)-OH
-
Resin-bound peptide with a free N-terminal amine
-
Diisopropylcarbodiimide (DIC)
-
1-hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (if required)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation:
-
In a separate vessel, dissolve 3 equivalents of Fmoc-Ser(tBu)-OH and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of DIC to the solution.
-
Allow the activation to proceed for 5-10 minutes at room temperature. Note: Minimize this pre-activation time.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
If the N-terminal amine is protonated (e.g., as a hydrochloride salt), add 1 equivalent of a mild base like NMM.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
-
Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.
Visualizations
Mechanism of Serine Racemization via Oxazolone Formation
Caption: Mechanism of serine racemization through an oxazolone intermediate.
Troubleshooting Workflow for Serine Racemization
Caption: A logical workflow for troubleshooting serine racemization issues.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 6. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]
- 8. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fmac-Ser(tBu)-OH Coupling
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction time for Fmoc-Ser(tBu)-OH coupling in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide
This guide addresses common issues encountered during the coupling of Fmoc-Ser(tBu)-OH, offering systematic solutions to improve reaction efficiency.
Issue 1: Slow or Incomplete Coupling
A positive Kaiser test after the expected coupling time indicates a slow or incomplete reaction. Several factors can contribute to this issue.
-
Initial Troubleshooting Steps:
-
Verify Reagent Quality: Ensure all reagents, especially the coupling agents and Fmoc-Ser(tBu)-OH, are fresh and have been stored correctly to prevent degradation.
-
Check Solvent Anhydrousness: The presence of water in the reaction solvent (e.g., DMF) can hydrolyze the activated amino acid, reducing coupling efficiency. Use anhydrous solvents.
-
Confirm Reagent Stoichiometry: Inaccurate measurement of reagents can lead to incomplete coupling. Double-check the equivalents of amino acid, coupling agent, and base used.
-
-
Advanced Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for slow Fmoc-Ser(tBu)-OH coupling.
Issue 2: Suspected Racemization
Racemization of the serine residue can occur, leading to the formation of diastereomeric impurities in the final peptide.
-
Primary Cause: The use of N,N-Diisopropylethylamine (DIPEA) as a base has been shown to induce racemization in the coupling of Fmoc-Ser(tBu)-OH[1].
-
Preventative Measures:
-
Base Selection: Replace DIPEA with a weaker base such as collidine (2,4,6-trimethylpyridine) to minimize racemization[1].
-
Base-Free Conditions: Employ coupling methods that do not require an additional base, such as the DIC/HOBt protocol[2].
-
Minimize Pre-activation Time: If pre-activation is necessary, keep the time to a minimum before adding the activated amino acid to the resin.
-
Frequently Asked Questions (FAQs)
Q1: What are the standard coupling times for Fmoc-Ser(tBu)-OH with different reagents?
While exact times depend on the sequence and reaction conditions, the following table provides typical ranges. Monitoring the reaction with a Kaiser test is crucial for determining completion.
| Coupling Reagent | Base | Typical Coupling Time (minutes) |
| HBTU/HOBt | DIPEA | 10 - 60[3][4] |
| HATU | DIPEA or Collidine | 10 - 60[5] |
| DIC/HOBt | None | 60 - 240 (or until Kaiser test is negative)[3][4] |
| PyBOP | DIPEA | 10 - 60[3] |
Q2: Which coupling reagent is best for a difficult Fmoc-Ser(tBu)-OH coupling?
For challenging sequences where Fmoc-Ser(tBu)-OH coupling is slow, switching to a more potent coupling reagent is recommended. HATU is often considered a highly effective reagent for difficult couplings, including sterically hindered amino acids, due to its high reactivity[1][5][6].
Q3: How can I be sure my Fmoc-Ser(tBu)-OH is pure?
The purity of the starting amino acid is critical. Impurities in the Fmoc-Ser(tBu)-OH can lead to side reactions. It is possible to purify the amino acid by dissolving it in a suitable solvent like toluene at an elevated temperature (e.g., 50°C), followed by cooling to recrystallize, filtration, and drying under vacuum[7]. Always verify the purity of a new batch of amino acid.
Q4: Can I use elevated temperatures to speed up the coupling of Fmoc-Ser(tBu)-OH?
Yes, increasing the reaction temperature to 35-50°C can help overcome slow coupling kinetics, particularly in cases of peptide aggregation[8]. However, be aware that elevated temperatures can also increase the risk of side reactions, such as racemization.
Q5: What should I do if I suspect peptide aggregation is hindering the coupling?
Peptide aggregation on the solid support can prevent efficient coupling. To address this:
-
Change the Solvent: Switch from DMF to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction mixture to disrupt secondary structures[9].
-
Sonication: Applying sonication during the coupling step can help to break up aggregates and improve reagent accessibility[9].
Experimental Protocols
Protocol 1: Standard Coupling with HBTU/HOBt
-
Following Fmoc deprotection and washing of the resin-bound peptide, swell the resin in N,N-dimethylformamide (DMF).
-
In a separate vessel, dissolve 2.0 equivalents of Fmoc-Ser(tBu)-OH and 2.0 equivalents of HOBt (optional, to suppress racemization) in DMF.
-
Add 2.0 equivalents of a 1.0 M HBTU solution in DMF to the amino acid solution.
-
Add 4.0 equivalents of DIPEA to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 10-60 minutes at room temperature.
-
Monitor the reaction progress using the Kaiser test.
-
Once the Kaiser test is negative, wash the resin thoroughly with DMF.
Protocol 2: Coupling with HATU
-
After Fmoc deprotection and washing, swell the resin in DMF.
-
In a separate vessel, dissolve 3.0 equivalents of Fmoc-Ser(tBu)-OH and 3.0 equivalents of HATU in a minimum volume of DMF[5].
-
Add 6.0 equivalents of DIPEA or collidine to the amino acid solution[5].
-
Immediately add the activation mixture to the resin.
-
Agitate the reaction for 10-60 minutes at room temperature.
-
Perform a Kaiser test to confirm the completion of the reaction.
-
Upon completion, wash the resin with DMF.
Protocol 3: Base-Free Coupling with DIC/HOBt
-
Following Fmoc deprotection and washing, suspend the resin in dichloromethane (DCM) (10 mL per gram of resin)[3][4].
-
In a separate vessel, dissolve 5.0 equivalents of Fmoc-Ser(tBu)-OH in DMF.
-
In another vessel, dissolve 5.5 equivalents of HOBt in the minimum volume of DMF required for complete dissolution[3][4].
-
Add the amino acid and HOBt solutions to the resin suspension.
-
Shake the mixture at room temperature.
-
Monitor the reaction with the Kaiser test. This may take longer than with uronium-based reagents.
-
Once the reaction is complete (negative Kaiser test), wash the resin with DMF, followed by DCM and methanol.
Logical Relationships
Figure 2: Factors influencing Fmoc-Ser(tBu)-OH coupling outcomes.
References
Technical Support Center: Troubleshooting Peptide Aggregation in Sequences Containing Ser(tBu)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with peptide aggregation, particularly in sequences containing the tert-butyl protected serine residue, Ser(tBu).
Frequently Asked Questions (FAQs)
Q1: What causes peptide aggregation during solid-phase peptide synthesis (SPPS)?
A1: Peptide aggregation during SPPS is a phenomenon driven by the formation of intermolecular hydrogen bonds between growing peptide chains, leading to the formation of secondary structures like β-sheets.[1] This self-association renders the peptide chains insoluble and inaccessible for subsequent deprotection and coupling reactions, resulting in lower yields and difficult purifications.[2] Sequences rich in hydrophobic amino acids are particularly prone to aggregation.[2][3]
Q2: How does the presence of Ser(tBu) contribute to peptide aggregation?
A2: While serine itself can participate in hydrogen bonding, the bulky tert-butyl (tBu) protecting group on the serine side chain can, in some sequence contexts, exacerbate aggregation. The hydrophobicity of the tBu group can increase the overall non-polar character of the peptide, promoting hydrophobic collapse and subsequent aggregation. Furthermore, steric hindrance from the tBu group can sometimes lead to incomplete coupling reactions, resulting in deletion sequences that can also contribute to aggregation.
Q3: What are the initial signs of peptide aggregation during SPPS?
A3: Key indicators of on-resin peptide aggregation include:
-
Resin Shrinking: A noticeable decrease in the resin bed volume.
-
Slow or Incomplete Reactions: Difficulty in Fmoc deprotection or amino acid coupling, often leading to positive ninhydrin tests even after extended reaction times.
-
Poor Swelling: The peptide-resin complex fails to swell adequately in the synthesis solvents.[1]
-
Discolored Resin: The resin may appear clumpy or discolored.
Q4: Can I predict if my Ser(tBu)-containing peptide sequence is likely to aggregate?
A4: While precise prediction is challenging, certain sequence characteristics increase the likelihood of aggregation.[1] These include:
-
High content of hydrophobic residues (e.g., Val, Ile, Leu, Phe).[2][4]
-
Alternating polar and non-polar residues.
-
Sequences with a high propensity to form β-sheets.
-
Peptide length exceeding 10-15 amino acids.
Troubleshooting Guide
Problem 1: Poor Solubility of the Crude Peptide After Cleavage
If your lyophilized peptide containing Ser(tBu) is difficult to dissolve in standard aqueous buffers, consider the following strategies.
Troubleshooting Steps & Solutions
| Strategy | Description | Recommended Starting Conditions |
| Solvent Modification | For hydrophobic peptides, initial dissolution in a small amount of organic solvent can be effective before dilution with an aqueous buffer. | Dissolve in 100% DMSO, DMF, or acetonitrile, then slowly add the desired aqueous buffer.[5] |
| pH Adjustment | The net charge of a peptide significantly influences its solubility. Adjusting the pH away from the peptide's isoelectric point (pI) can increase solubility. | For basic peptides (pI > 7), use a slightly acidic buffer (e.g., 10% acetic acid). For acidic peptides (pI < 7), use a slightly basic buffer (e.g., 0.1% ammonium hydroxide). |
| Use of Chaotropic Agents | These agents disrupt the structure of water, interfering with hydrophobic interactions and hydrogen bonding that lead to aggregation. | 6 M Guanidinium hydrochloride (GdmCl) or 8 M Urea. Note: These are denaturing agents and may not be suitable for all applications. |
| Addition of Organic Acids | Trifluoroacetic acid (TFA) can help to protonate residues and disrupt aggregation. | Add a small amount of TFA (0.1%) to the solubilization buffer. |
| Sonication | Mechanical disruption can help to break up small aggregates. | Sonicate the peptide solution in a water bath for short bursts (e.g., 3 x 15 seconds), keeping the sample on ice to prevent heating.[5] |
Problem 2: On-Resin Aggregation During Solid-Phase Peptide Synthesis
If you observe signs of aggregation during SPPS, such as resin shrinking or failed couplings, the following interventions can be employed.
Troubleshooting Workflow
Caption: A workflow for troubleshooting on-resin peptide aggregation.
Detailed Strategies
| Strategy | Description | Recommended Application |
| High-Swelling Resins | Resins with a lower cross-linking percentage or those grafted with polyethylene glycol (PEG) can improve solvation of the growing peptide chain. | Use a low cross-linked polystyrene resin (e.g., 1% DVB) or a PEG-based resin like NovaSyn® TGR. |
| Chaotropic Solvents & "Magic Mixture" | Using more polar, aprotic solvents or mixtures can disrupt hydrogen bonding. | Switch from DMF to NMP or DMSO.[1] A "magic mixture" of DCM/DMF/NMP (1:1:1) can also be effective.[4] |
| Elevated Temperature | Increasing the temperature during coupling and deprotection can disrupt secondary structures. | Perform coupling reactions at a higher temperature (e.g., 50-75°C), especially when using microwave-assisted synthesis.[1] |
| Chaotropic Salts | Adding salts like lithium chloride (LiCl) or sodium perchlorate (NaClO4) to the synthesis solvents can interfere with interchain hydrogen bonding. | Add 0.1-0.5 M LiCl to the DMF used for coupling and deprotection steps. |
| Backbone Protection | Introducing backbone-protecting groups disrupts the hydrogen bonding network responsible for aggregation. | For sequences containing Ser, Thr, or Cys, the use of pseudoproline dipeptides is highly effective. These are incorporated during synthesis and the native sequence is restored during final cleavage. |
Experimental Protocols
Protocol 1: Incorporation of Pseudoproline Dipeptides
This protocol describes the general procedure for using Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptides to mitigate aggregation.
Materials:
-
Fmoc-protected pseudoproline dipeptide
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA or 2,4,6-collidine)
-
DMF (peptide synthesis grade)
-
Peptide synthesis resin with the N-terminal Fmoc group removed
Procedure:
-
Identify the Target Site: In your peptide sequence, locate the Ser or Thr residue where the pseudoproline will be introduced. The dipeptide will replace both this residue and the preceding amino acid.
-
Prepare the Dipeptide Solution: Dissolve a 3- to 5-fold molar excess of the pseudoproline dipeptide and an equivalent amount of coupling reagent (e.g., HATU) in DMF.
-
Activation: Add a 2-fold molar excess of base (relative to the coupling reagent) to the dipeptide solution and allow it to pre-activate for 1-2 minutes.
-
Coupling: Add the activated dipeptide solution to the deprotected peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a ninhydrin test.
-
Washing: After complete coupling, wash the resin thoroughly with DMF.
-
Continue Synthesis: Proceed with the standard Fmoc-SPPS cycles for the remaining amino acids. The pseudoproline moiety will be removed during the final TFA cleavage, yielding the native serine or threonine residue.
Protocol 2: Test Solubilization of a Hydrophobic Peptide
This protocol provides a systematic approach to finding a suitable solvent for a crude, hydrophobic peptide.
Materials:
-
Lyophilized crude peptide (a small aliquot, e.g., 1 mg)
-
Deionized water
-
0.1% TFA in water
-
10% Acetic Acid in water
-
0.1% Ammonium Hydroxide in water
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
Procedure:
-
Initial Test in Water: Add a small volume (e.g., 100 µL) of deionized water to the peptide aliquot. Vortex and observe for dissolution.
-
Acidic Conditions: If the peptide is not soluble in water, add 100 µL of 0.1% TFA or 10% acetic acid. Vortex and sonicate briefly. Observe for dissolution.
-
Basic Conditions: If the peptide remains insoluble, use a fresh aliquot and test solubility in 100 µL of 0.1% ammonium hydroxide.
-
Organic Solvent: If aqueous solutions fail, use a fresh aliquot and add a minimal volume (e.g., 20-50 µL) of DMSO or ACN. Vortex until the peptide dissolves completely.[5]
-
Aqueous Dilution: Once dissolved in the organic solvent, slowly add the desired aqueous buffer dropwise while vortexing to reach the final desired concentration. If precipitation occurs, the final concentration may be too high for that specific solvent composition.
Signaling Pathways and Logical Relationships
The decision-making process for addressing peptide aggregation can be visualized as a logical flow.
Caption: A decision tree for selecting aggregation mitigation strategies.
References
- 1. peptide.com [peptide.com]
- 2. What Are the Key Challenges in Peptide Synthesis? [peptiorigin.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Technical Support Center: tBu Protecting Group Removal
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure the complete and efficient removal of the tert-butyl (tBu) protecting group.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for removing tBu protecting groups?
The most prevalent method for the cleavage of tBu protecting groups from hydroxyl and carboxyl functions is acidolysis, most commonly with high concentrations (e.g., 90-95%) of trifluoroacetic acid (TFA).[1] This is often performed concurrently with the cleavage of the peptide from the solid-phase synthesis resin.[1][2]
Q2: Why is my tBu deprotection incomplete?
Incomplete deprotection can arise from several factors:
-
Insufficient Acid Strength/Concentration: Peptides containing Ser(tBu) or Thr(tBu) may require higher concentrations of TFA for complete removal.[3]
-
Steric Hindrance: The local environment of the tBu group can impact its accessibility to the acid.
-
Insufficient Reaction Time: Some protecting groups, particularly on certain amino acid residues like N-terminal Asn(Trt) or Arg(Pmc/Mtr), are removed more slowly and may require extended cleavage times of up to 4 hours or more.[2][4]
-
Reaction Temperature: Most deprotections are carried out at room temperature. Lower temperatures will slow the reaction rate.
Q3: What are scavengers and why are they essential during tBu deprotection?
During acid-mediated deprotection, a reactive tert-butyl cation (tBu+) is generated.[5][6] This cation is a potent electrophile that can alkylate nucleophilic side chains, particularly the indole ring of tryptophan and the thiol of cysteine, leading to undesired by-products.[3][5][7] Scavengers are reagents added to the cleavage cocktail to "trap" or quench these reactive cations, preventing side reactions.[3][5]
Q4: How do I choose the correct scavengers for my experiment?
The choice of scavenger depends on the amino acid composition of your peptide.[2]
-
Triisopropylsilane (TIS): A highly effective scavenger for tBu cations and particularly for the trityl (Trt) cations released from protected Cys, His, Asn, or Gln residues.[4]
-
Water: Often used in small percentages (e.g., 2.5-5%) to hydrolyze tBu cations.
-
Thioethers (e.g., Thioanisole, Dimethyl Sulfide - DMS): These are particularly effective at reducing S-t-butylation of cysteine residues.[3] Thioanisole can also accelerate the removal of Arg(Pmc/Mtr) groups.[4]
-
Thiols (e.g., 1,2-Ethanedithiol - EDT): A common scavenger that also helps to prevent the oxidation of tryptophan.[4]
Q5: The standard TFA protocol does not remove the tBu group from my cysteine residue. What should I do?
The S-t-butyl group on cysteine is stable to standard TFA conditions.[8] Its removal requires stronger acidic methods, such as using trifluoromethanesulfonic acid (TFMSA), or treatment with mercury (II) acetate followed by a reducing agent like β-mercaptoethanol.[8][9]
Troubleshooting Guide
This section addresses specific issues encountered during tBu deprotection and provides actionable solutions.
Issue 1: Incomplete Deprotection of Ser(tBu) or Thr(tBu)
-
Symptom: HPLC or Mass Spectrometry analysis shows the presence of the desired product still containing one or more tBu groups.
-
Cause: The tBu ethers on serine and threonine can be resistant to lower concentrations of acid.[3]
-
Solution:
-
Increase TFA Concentration: Ensure the cleavage cocktail contains at least 90-95% TFA.
-
Extend Reaction Time: Increase the cleavage time to 3-4 hours and monitor the reaction's progress by HPLC.[4]
-
Repeat Cleavage: If incomplete deprotection persists, precipitate the peptide with cold ether, isolate it, and subject it to a fresh cleavage cocktail for an additional 1-2 hours.[4]
-
Issue 2: Significant Side-Product Formation (Alkylation of Trp or Cys)
-
Symptom: Analysis reveals major by-products with a mass increase of +56 Da, corresponding to the addition of a tBu group.
-
Cause: Insufficient scavenging of the tBu cations generated during deprotection.[3][7]
-
Solution:
-
Optimize Scavenger Cocktail: Modify the cleavage cocktail to include scavengers specifically targeted to your peptide's sequence. Refer to the data table below for scavenger efficiencies.
-
Employ a Two-Step Cleavage Strategy: For sensitive peptides, a two-step protocol can be beneficial. An initial treatment with a lower TFA concentration (e.g., 70%) can be followed by increasing the TFA concentration to complete the deprotection, which can minimize certain side reactions.[3]
-
Data Presentation: Scavenger Cocktail Efficiency
The following table summarizes the effectiveness of different scavenger cocktails in minimizing the S-t-butylation of a model cysteine-containing peptide.
| Scavenger Cocktail Composition (TFA is the balance) | Total S-t-butylation (%) | Reference |
| 2.5% H₂O / 2.5% TIS | 15.6 | [3] |
| 2.5% H₂O / 2.5% TIS / 5% Thioanisole | 9.0 | [3] |
| 2.5% H₂O / 2.5% TIS / 5% DMS | 10.3 | [3] |
| 2.5% H₂O / 2.5% TIS / 5% DTT | 12.1 | [3] |
| 2.5% H₂O / 2.5% TIS / 5% Anisole | 13.5 | [3] |
Data adapted from a study on a model Cys-containing peptidyl resin.[3] Percentages are relative area determined by HPLC.
Experimental Protocols
Protocol 1: Standard TFA-Mediated Deprotection and Cleavage
This protocol is suitable for most peptides containing acid-labile tBu and Trt protecting groups.
-
Resin Preparation: Wash the peptide-resin with Dichloromethane (DCM) and allow it to drain completely.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. For a typical 1g of resin, a common cocktail (Reagent K) is:
-
Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Gently agitate at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color if Trt groups are present.[2]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
Isolation: A white precipitate of the crude peptide should form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether 2-3 times to remove residual scavengers.
-
Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Removal of Cys(tBu) with Mercury (II) Acetate
This protocol is specifically for the removal of the TFA-stable S-t-butyl group.[8]
-
Dissolution: Dissolve the protected peptide in 10% (v/v) aqueous acetic acid (approx. 1 mg peptide per 100 µL).
-
pH Adjustment: Carefully adjust the pH to 4.0 with glacial acetic acid.
-
Reagent Addition: Add 1.0 equivalent of mercury (II) acetate per S-t-butyl group while stirring. Re-adjust the pH to 4.0 if necessary.
-
Reaction: Stir the mixture for 1 hour at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: Add β-mercaptoethanol (0.5 mL per 100 µmol of peptide) and let the mixture stand for 5 hours. A precipitate will form.
-
Isolation: Centrifuge the mixture to remove the precipitate. The deprotected peptide is in the supernatant.
-
Purification: Desalt the supernatant (e.g., via size-exclusion chromatography) under an inert atmosphere and lyophilize to obtain the crude peptide.
Visualizations
Caption: General mechanism of acid-catalyzed tBu deprotection and fate of the tBu cation.
Caption: Troubleshooting workflow for incomplete tBu deprotection.
References
- 1. Bot Detection [iris-biotech.de]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 5. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
Addressing solubility issues of Fmoc-Ser(tBu)-OH during synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Fmoc-Ser(tBu)-OH during peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended solvent for dissolving Fmoc-Ser(tBu)-OH for solid-phase peptide synthesis (SPPS)?
A1: The primary and most widely used solvent for dissolving Fmoc-amino acids, including Fmoc-Ser(tBu)-OH, in SPPS is N,N-Dimethylformamide (DMF).[1][2] Most suppliers confirm that Fmoc-Ser(tBu)-OH is clearly soluble in DMF under standard conditions (e.g., 25 mmole in 50 ml DMF).[3]
Q2: My Fmoc-Ser(tBu)-OH is not dissolving well in DMF. What could be the cause?
A2: Several factors can contribute to poor solubility. These include:
-
Low-Quality Solvent: The DMF may have absorbed water or degraded, forming amines. Using high-purity, peptide-synthesis-grade DMF is crucial.
-
Temperature: Low laboratory temperatures can decrease the solubility of some reagents.
-
Reagent Quality: Although rare for a standard amino acid derivative, variations in the crystalline structure or purity of the Fmoc-Ser(tBu)-OH could affect its dissolution rate.
Q3: Are there alternative solvents I can use if DMF is problematic or if I am seeking a "greener" alternative?
A3: Yes, several alternative solvents and mixtures can be used. N-methylpyrrolidone (NMP) is a common alternative to DMF.[1][4] For highly hydrophobic sequences or difficult couplings, Dimethyl sulfoxide (DMSO) can be used, sometimes as a co-solvent with DMF (e.g., 25% DMSO in DMF).[1] Newer, greener solvent systems are also being explored, including N-butylpyrrolidinone (NBP) and binary mixtures such as DMSO/1,3-dioxolane (DOL).[2][5][6]
Q4: Can I heat the Fmoc-Ser(tBu)-OH solution to improve solubility?
A4: Gentle heating can be an effective method to aid dissolution. Heating the solution to 37-40°C is often recommended.[4][7] However, prolonged or excessive heating should be avoided to prevent potential degradation of the amino acid derivative.
Q5: Besides solubility, are there other common issues associated with using Fmoc-Ser(tBu)-OH in synthesis?
A5: Yes. During the coupling step, the choice of base can be critical. The use of N,N-Diisopropylethylamine (DIPEA) has been reported to potentially cause racemization of Fmoc-Ser(tBu)-OH.[8] Using a weaker base like 2,4,6-collidine is recommended to minimize this side reaction.[8][9] Additionally, peptide sequences containing serine are sometimes prone to aggregation during chain elongation.[1]
Troubleshooting Guide
This section provides a systematic approach to addressing solubility issues with Fmoc-Ser(tBu)-OH.
Issue: Fmoc-Ser(tBu)-OH powder does not fully dissolve or forms a gel-like substance in the synthesis solvent.
Below is a workflow to troubleshoot this issue. Start with Step 1 and proceed sequentially.
References
- 1. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Fmoc-Ser(tBu)-OH Novabiochem 71989-33-8 [sigmaaldrich.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. glpbio.com [glpbio.com]
- 8. chempep.com [chempep.com]
- 9. mesalabs.com [mesalabs.com]
Strategies to prevent aspartimide formation adjacent to serine residues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent aspartimide formation, particularly adjacent to serine residues, during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation and why is it problematic, especially next to a serine residue?
A1: Aspartimide formation is a common side reaction in Fmoc-based solid-phase peptide synthesis (SPPS).[1][2] It occurs when the backbone amide nitrogen following an aspartic acid (Asp) residue attacks the side-chain carbonyl group of the Asp, forming a five-membered succinimide ring.[3][4] This is particularly prevalent in Asp-Ser sequences. This reaction is problematic because the aspartimide intermediate can lead to two major undesired outcomes:
-
Racemization: The alpha-carbon of the aspartic acid residue can epimerize, leading to a mixture of D- and L-isomers.[3]
-
Chain branching: The succinimide ring can be opened by a nucleophile (like piperidine used for Fmoc deprotection) at either the α- or β-carbonyl, resulting in the formation of β- and α-piperidide adducts, as well as α- and β-aspartyl peptides.[1][3]
These side products are often difficult to separate from the target peptide, leading to lower purity and yield.[3][5]
Q2: What are the primary factors that promote aspartimide formation?
A2: Several factors can influence the rate and extent of aspartimide formation:
-
Sequence: The amino acid C-terminal to the aspartic acid residue has a significant impact. Residues with less steric hindrance, such as Glycine (Gly), and those with nucleophilic side chains like Serine (Ser), are particularly prone to promoting this side reaction.[1][6]
-
Base exposure: Prolonged exposure to the basic conditions required for Fmoc deprotection (e.g., piperidine in DMF) is a major contributor.[1][3]
-
Temperature: Higher temperatures can accelerate the rate of aspartimide formation.[7][8]
-
Protecting groups: The choice of protecting group for the Asp side chain plays a crucial role. The standard tert-butyl (OtBu) group offers some protection, but bulkier groups are often more effective.[1][9]
Troubleshooting Guides
Issue 1: Significant aspartimide formation detected in an Asp-Ser sequence.
Root Cause Analysis:
The Asp-Ser motif is highly susceptible to aspartimide formation due to the nucleophilic nature of the serine side-chain hydroxyl group, which can facilitate the initial cyclization. Standard Fmoc deprotection conditions often exacerbate this issue.
Recommended Solutions:
-
Utilize Pseudoproline Dipeptides: The most effective strategy for Asp-Ser sequences is the use of a pseudoproline dipeptide, such as Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH. The temporary oxazolidine ring formed from the serine side chain and backbone amide nitrogen masks the nucleophilic amide, completely preventing aspartimide formation.[1]
-
Modify Fmoc-Deprotection Conditions:
-
Use a weaker base: Replace piperidine with a less nucleophilic base like piperazine.[9]
-
Add an acidic additive: Incorporating a small amount of an organic acid, such as 0.1 M formic acid or hydroxybenzotriazole (HOBt), into the piperidine deprotection solution can significantly reduce aspartimide formation.[8][9][10]
-
-
Employ Bulky Side-Chain Protecting Groups for Aspartic Acid: While not as specific to the Serine context as pseudoprolines, using sterically hindered protecting groups on the Asp side chain can reduce aspartimide formation.
Quantitative Comparison of Prevention Strategies
| Strategy | Aspartimide Formation (%) | Reference |
| Standard Fmoc-Asp(OtBu)-OH with 20% Piperidine/DMF | High (sequence dependent) | [1] |
| 20% Piperidine/DMF with 0.1 M HOBt | Significantly Reduced | [9] |
| 20% Piperazine/DMF | Reduced | [9] |
| Fmoc-Asp(OMpe)-OH | Lower than OtBu | [11] |
| Fmoc-Asp(OtBu)-Ser(ψMe,Mepro)-OH | Eliminated | [1] |
Experimental Protocols
Protocol 1: Use of Pseudoproline Dipeptides
-
Dipeptide: Fmoc-L-Asp(OtBu)-L-Ser(ψMe,Mepro)-OH.
-
Coupling:
-
Dissolve the pseudoproline dipeptide in DMF.
-
Use standard coupling reagents such as HBTU/DIPEA or HATU/DIPEA.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
-
Fmoc Deprotection: Use standard 20% piperidine in DMF. The pseudoproline is stable to these conditions.
-
Cleavage: The pseudoproline ring is cleaved during the final TFA cleavage and deprotection step.
Protocol 2: Modified Fmoc-Deprotection with Formic Acid
-
Deprotection Reagent: Prepare a solution of 20% piperidine in DMF containing 0.1 M formic acid.
-
Procedure:
-
Treat the resin-bound peptide with the deprotection reagent for 5-10 minutes.
-
Repeat the treatment once.
-
Wash the resin thoroughly with DMF.
-
Visual Guides
Caption: Pathway of base-catalyzed aspartimide formation adjacent to a serine residue.
Caption: Decision workflow for selecting a strategy to prevent aspartimide formation.
References
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
How to improve the yield of long peptides containing multiple serines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of long peptides containing multiple serines.
Troubleshooting Guides
Low peptide yield and purity are common issues when synthesizing long, serine-rich peptides. The following guides provide structured approaches to identify and resolve these problems.
Guide 1: Troubleshooting Low Crude Peptide Yield
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| No or very low amount of precipitate after cleavage and ether precipitation. | 1. Peptide is highly soluble in ether. 2. Incomplete synthesis: Major truncations leading to very short, soluble peptides.3. Poor initial amino acid loading onto the resin. | 1. Concentrate the cleavage cocktail under a stream of nitrogen/argon instead of precipitating with ether.2. Analyze the crude mixture by mass spectrometry to identify major species. Review synthesis monitoring data (e.g., Fmoc deprotection UV signal).3. Quantify the loading of the first amino acid using a method like UV-Vis spectrophotometry of the released Fmoc group. | 1. Improved recovery of the crude peptide.2. Identification of the step where the synthesis failed, allowing for targeted optimization.3. Confirmation of efficient initial loading, a prerequisite for high overall yield. |
| Mass spectrometry of crude product shows a distribution of masses corresponding to truncated sequences (deletion peptides). | 1. Incomplete Fmoc deprotection. 2. Incomplete coupling. | 1. Extend the deprotection time or perform a second deprotection step. Consider adding 1-2% DBU to the piperidine solution for difficult sequences.[1]2. Use a stronger coupling reagent (e.g., HATU, HCTU). Perform a double coupling for the problematic residue. Increase the concentration of the amino acid and coupling reagent.[2] | 1. Complete removal of the Fmoc group, enabling subsequent coupling.2. Drive the coupling reaction to completion, reducing the formation of deletion sequences. |
| The desired mass is present, but the overall yield is low. | 1. Peptide aggregation on the resin. 2. Steric hindrance. | 1. Resynthesize using a low-substitution resin. Incorporate pseudoproline dipeptides at strategic locations (e.g., before hydrophobic regions).[3][4] Use NMP or add DMSO as a solvent to disrupt secondary structures.[5]2. Use more potent coupling reagents like HATU or PyAOP for sterically hindered amino acids.[6] | 1. Improved solvation of the growing peptide chain, leading to more efficient reactions and higher yield.[3][4]2. More efficient incorporation of challenging amino acid residues. |
Guide 2: Troubleshooting Impurities and Side Reactions
| Symptom | Potential Cause | Recommended Action | Expected Outcome |
| Mass spec shows a peak at [M+79] or [M+97]. | Reattachment of protecting groups (e.g., Pbf from Arg) to other residues like Trp during cleavage. | Use a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane (TIPS), water, dithiothreitol (DTT)). | Minimization of side-product formation during the final cleavage step. |
| Mass spec shows a peak at [M-18]. | Aspartimide formation , especially at Asp-Ser or Asp-Gly sequences. | Use backbone-protecting groups like Hmb or Dmb on the preceding residue. Use pseudoproline dipeptides involving the serine residue.[4] | Prevention of the cyclization reaction that leads to aspartimide formation.[4] |
| HPLC shows a peak with the same mass but a different retention time. | Racemization of an amino acid residue, particularly at the C-terminus of a fragment during ligation or at sensitive residues like Cys and His. | Add a racemization suppressant like HOBt or Oxyma Pure to the coupling reaction.[5][6] For fragment ligation, choose Gly or Pro as the C-terminal residue of the fragment to be activated. | Preservation of the stereochemical integrity of the amino acids. |
| Broad peaks in HPLC chromatogram. | Peptide aggregation in the purification solvent. | Add chaotropic agents like guanidinium chloride to the mobile phase. Optimize the pH of the mobile phase. | Improved peak shape and better resolution during purification. |
Frequently Asked Questions (FAQs)
Q1: Why are long peptides with multiple serines so difficult to synthesize?
A1: The primary challenges are:
-
Peptide Aggregation: The hydroxyl groups of serine can form extensive hydrogen bond networks, leading to the formation of secondary structures like beta-sheets. This causes the growing peptide chain to aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[7]
-
Incomplete Coupling/Deprotection: Due to aggregation and steric hindrance, both the removal of the Fmoc protecting group and the subsequent coupling of the next amino acid can be inefficient, resulting in deletion sequences.[8]
-
Side Reactions: Sequences containing Asp-Ser are prone to aspartimide formation.[1][9]
Q2: What is the single most effective strategy to improve the yield of a serine-rich peptide?
A2: Incorporating pseudoproline dipeptides is often the most effective strategy. These dipeptides introduce a "kink" in the peptide backbone, disrupting the formation of beta-sheets and preventing aggregation.[3][4][10] This leads to better solvation, more efficient coupling reactions, and significantly higher yields, with some reports showing a 10-fold increase.[10]
Q3: When should I choose chemical ligation over a full-length solid-phase synthesis?
A3: For very long peptides (typically >50 amino acids), a convergent strategy using chemical ligation is often superior. Instead of building the entire peptide in one go, you synthesize shorter, more manageable fragments and then ligate them together. Serine/Threonine Ligation (STL) is particularly well-suited for serine-rich peptides as it uses the native serine or threonine residues at the ligation site.[11][12] This approach avoids the cumulative yield loss of a very long linear synthesis.
Q4: Which coupling reagent is best for serine residues?
A4: For routine couplings, standard reagents like HBTU or HCTU are often sufficient. However, for difficult couplings within a serine-rich sequence, more potent aminium/uronium salts like HATU or phosphonium salts like PyAOP are recommended due to their higher reactivity.[6] Using an additive like Oxyma Pure can also enhance coupling efficiency and suppress racemization.[5][6]
Q5: How can I improve the purification of my serine-rich peptide by RP-HPLC?
A5: Serine-rich peptides can be highly polar and may not retain well on standard C18 columns, or they may aggregate, leading to poor peak shape. To improve purification:
-
Optimize the Mobile Phase: Use a shallow gradient to better resolve impurities.
-
Try Different Stationary Phases: If a C18 column gives poor results, consider a C8 or a phenyl-hexyl column.
-
Adjust pH: Altering the pH of the mobile phase can change the peptide's charge state and improve its interaction with the column.
-
Use Ion-Pairing Reagents: Trifluoroacetic acid (TFA) is standard, but other ion-pairing reagents can be used to modify retention.
Experimental Protocols
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol describes a single cycle of amino acid addition using manual Fmoc-SPPS.
-
Resin Swelling: Place the resin in a reaction vessel and swell in dimethylformamide (DMF) for at least 30 minutes.[13]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[14]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.
-
Add a base, typically diisopropylethylamine (DIEA) (6-10 equivalents).
-
Allow the amino acid to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to check for complete coupling (a negative result, indicated by yellow beads, is desired).[2] If the test is positive (blue beads), repeat the coupling step.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times). The resin is now ready for the next cycle.
-
-
Cleavage and Global Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIPS) to the resin.
-
Agitate for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Protocol 2: Serine/Threonine Ligation (STL)
This protocol outlines the ligation of two peptide fragments: one with a C-terminal salicylaldehyde (SAL) ester and the other with an N-terminal serine.
-
Fragment Preparation:
-
Synthesize the peptide fragment with the C-terminal SAL ester using appropriate SPPS methods.
-
Synthesize the peptide fragment with the N-terminal serine residue using standard SPPS and ensure the N-terminus is deprotected.
-
-
Ligation Reaction:
-
Acidolysis:
-
Once the ligation is complete, remove the ligation buffer under vacuum.
-
Treat the crude product with a 95% TFA solution for 10-30 minutes to cleave the N,O-benzylidene acetal and form the native peptide bond.[11]
-
-
Purification:
-
Remove the TFA by blowing a stream of nitrogen or air over the sample.
-
Purify the final full-length peptide using preparative RP-HPLC.
-
Visualizations
Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Caption: Key steps in the Serine/Threonine Ligation (STL) mechanism.[11][12]
Caption: Decision tree for troubleshooting low peptide yield.
References
- 1. Bot Detection [iris-biotech.de]
- 2. kilobio.com [kilobio.com]
- 3. chempep.com [chempep.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. Guide de sélection des réactifs de couplage peptidique [sigmaaldrich.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Springer Nature Experiments [experiments.springernature.com]
- 10. Bot Detection [iris-biotech.de]
- 11. Realizing serine/threonine ligation: scope and limitations and mechanistic implication thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. chem.uci.edu [chem.uci.edu]
Technical Support Center: Managing Steric Hindrance with Fmoc-Ser(tBu)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This resource provides troubleshooting guides and frequently asked questions to help you navigate the challenges associated with the coupling of sterically hindered amino acids, specifically focusing on Fmoc-Ser(tBu)-OH.
Troubleshooting Guide: Incomplete Coupling of Fmoc-Ser(tBu)-OH
Incomplete coupling of Fmoc-Ser(tBu)-OH is a common issue stemming from the steric bulk of the tert-butyl (tBu) side-chain protecting group. This guide provides a systematic approach to troubleshoot and optimize this challenging coupling step.
Problem: Positive ninhydrin test or other qualitative tests after the initial coupling of Fmoc-Ser(tBu)-OH, indicating the presence of unreacted free amines on the resin.
Workflow for Troubleshooting Incomplete Coupling
Technical Support Center: Purification Strategies for Peptides Containing Ser(tBu)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying synthetic peptides containing the tert-butyl protected serine residue, Ser(tBu).
Troubleshooting Guides
This section addresses common issues encountered during the purification of peptides containing Ser(tBu).
Question: My final peptide product shows a mass corresponding to the desired peptide +56 Da. What is the likely cause and how can I fix it?
Answer: A mass increase of +56 Da strongly suggests incomplete removal of the tert-butyl (tBu) protecting group from the serine residue. The tBu group has a mass of 57 Da, and the addition of a proton during mass spectrometry analysis results in a +56 Da difference (tBu - H+).
Troubleshooting Steps:
-
Optimize Cleavage Conditions: Incomplete deprotection is often due to suboptimal cleavage from the solid-phase synthesis resin.
-
Increase Trifluoroacetic Acid (TFA) Concentration: Ensure a high concentration of TFA in your cleavage cocktail, typically 95%. Reduced TFA content can lead to incomplete removal of the tBu group.[1]
-
Extend Cleavage Time: For longer peptides or those with multiple tBu-protected residues, extending the cleavage time to 4-6 hours may be necessary.
-
Optimize Scavengers: The choice and concentration of scavengers are critical. A standard and effective cleavage cocktail for peptides containing Ser(tBu) is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/w/v/v). For peptides also containing tryptophan, consider using Fmoc-Trp(Boc)-OH to prevent side reactions.
-
-
Re-cleavage of the Peptide: If you have already lyophilized your peptide and confirmed the presence of the +56 Da impurity, you can re-dissolve the peptide in a fresh cleavage cocktail to remove the remaining tBu group. Monitor the reaction by analytical HPLC and mass spectrometry to determine the optimal reaction time.
-
Chromatographic Separation: If re-cleavage is not feasible or does not go to completion, you may be able to separate the desired peptide from the tBu-protected impurity using high-resolution reverse-phase HPLC (RP-HPLC). The tBu-protected peptide will be more hydrophobic and thus have a longer retention time. A shallower gradient during elution can improve separation.
Question: I am observing peak tailing in my RP-HPLC chromatogram for my Ser(tBu)-containing peptide. What are the possible causes and solutions?
Answer: Peak tailing in RP-HPLC can be caused by several factors, including secondary interactions with the stationary phase, column overload, or issues with the mobile phase.
Troubleshooting Steps:
-
Check for Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, causing peak tailing.[2][3][4]
-
Lower Mobile Phase pH: Ensure the pH of your mobile phase is low (around 2) by using an ion-pairing agent like TFA (0.1%). This protonates the silanol groups, minimizing secondary interactions.[4][5]
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column specifically designed for peptide separations.
-
-
Optimize Mobile Phase Composition:
-
Adjust Organic Modifier: Vary the gradient of the organic modifier (typically acetonitrile). A shallower gradient can improve peak shape.[6]
-
Consider Alternative Ion-Pairing Reagents: While TFA is common, other ion-pairing agents like formic acid (for MS compatibility) or heptafluorobutyric acid (for increased retention of hydrophilic peptides) can be explored.[7][8]
-
-
Evaluate Sample and Column Conditions:
-
Avoid Column Overload: Inject a smaller amount of your peptide to see if the peak shape improves. Overloading the column is a common cause of peak tailing.[9][10]
-
Ensure Complete Dissolution: Make sure your peptide is fully dissolved in the mobile phase before injection.
-
Check for Column Contamination: If the problem persists, the column may be contaminated. Flush the column with a strong solvent mixture (e.g., 70:30 acetonitrile:isopropanol) or follow the manufacturer's cleaning protocol. A partially blocked inlet frit can also cause peak distortion.[10]
-
Question: My peptide, which contains Ser(tBu) and Arg(Pbf), shows an unexpected mass increase of +80 Da after cleavage. What could be the cause?
Answer: An +80 Da mass addition suggests O-sulfonation of the serine residue. This side reaction can occur during the TFA-mediated cleavage of peptides containing both O-tert-butyl-protected serine or threonine and sulfonyl-protected arginine residues (like Pmc or Pbf) in the absence of suitable scavengers.[11]
Troubleshooting Steps:
-
Optimize Scavenger Cocktail: The key to preventing O-sulfonation is to use an effective scavenger mixture that can quench the reactive species generated from the cleavage of the sulfonyl protecting group.
-
Use Reagent R: For peptides containing Arg(Pmc/Pbf), "Reagent R" (TFA/thioanisole/EDT/anisole 90:5:3:2 v/v/v/v) is recommended to minimize this side reaction.
-
Include Thioanisole: Thioanisole is known to accelerate the removal of Arg(Pmc/Pbf) protecting groups and can help minimize side reactions.[10]
-
-
Monitor Cleavage Time: While longer cleavage times are sometimes necessary for complete deprotection, prolonged exposure to the acidic cleavage cocktail can increase the likelihood of side reactions. Perform a time-course study on a small scale to find the optimal cleavage time that balances complete deprotection with minimal side-product formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for purifying peptides containing Ser(tBu)?
A1: The most common and effective method for purifying synthetic peptides, including those with Ser(tBu), is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[12] This technique separates the target peptide from impurities based on hydrophobicity. A C18 column is typically the first choice for peptide separations.[13][14]
Q2: When should I consider using orthogonal purification methods for my Ser(tBu) peptide?
A2: Orthogonal purification methods are recommended when RP-HPLC alone is insufficient to achieve the desired purity.[15] This is often the case when impurities have very similar hydrophobicity to the target peptide. Combining RP-HPLC with a method that separates based on a different principle, such as charge or size, can significantly enhance purity.
-
Ion-Exchange Chromatography (IEX): Separates peptides based on their net charge. This is useful for removing impurities with different charge characteristics, such as deletion sequences that may have a different isoelectric point.[7]
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size. SEC can be used as an initial cleanup step to remove truncated sequences or aggregates.[16]
Q3: How does the presence of Ser(tBu) affect the chromatographic behavior of a peptide?
A3: The tert-butyl group on the serine side chain significantly increases the hydrophobicity of the peptide. Therefore, a peptide with a protected Ser(tBu) will have a longer retention time on an RP-HPLC column compared to its deprotected counterpart. This difference in retention is what allows for the separation of fully deprotected peptides from those with incomplete tBu removal.
Q4: What are the common impurities found in a crude synthetic peptide containing Ser(tBu)?
A4: Besides the target peptide, a crude synthetic peptide mixture can contain various impurities, including:
-
Deletion sequences: Peptides missing one or more amino acids.[17][18]
-
Truncated sequences: Peptides that were not fully elongated during synthesis.[17][18]
-
Incompletely deprotected sequences: Peptides still carrying protecting groups, such as the tBu group on serine.[12][18]
-
Peptides with modifications from cleavage: Side reactions during the final cleavage step can lead to modified peptides, such as the O-sulfonation of serine.[11]
-
Reagent adducts: Residual reagents from the synthesis and cleavage process.[17]
Q5: How can I confirm the purity and identity of my final Ser(tBu)-containing peptide?
A5: The purity of your peptide is typically assessed by analytical RP-HPLC, where the area of the main peak is compared to the total area of all peaks in the chromatogram.[1][19] The identity of the peptide is confirmed by mass spectrometry (MS), which provides the molecular weight of the molecule.[13] For a comprehensive analysis, a combination of HPLC and MS (LC-MS) is the standard.[17]
Data Presentation
Table 1: Comparison of a Crude vs. Purified Ser(tBu)-containing Peptide by RP-HPLC
| Sample | Retention Time (min) | Peak Area (%) | Identity (by MS) |
| Crude Peptide | |||
| Peak 1 | 12.5 | 15% | Deletion Sequence |
| Peak 2 | 14.2 | 65% | Target Peptide |
| Peak 3 | 15.8 | 10% | Incomplete Deprotection (+56 Da) |
| Other Impurities | various | 10% | N/A |
| Purified Peptide | |||
| Peak 1 | 14.2 | >98% | Target Peptide |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC (RP-HPLC) for Peptide Purification
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å or 300 Å pore size, 4.6 x 250 mm for analytical or larger for preparative).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.
-
Gradient: A typical starting gradient is 5-95% B over 30-60 minutes. This should be optimized for your specific peptide. For separating closely eluting impurities, a shallower gradient (e.g., 1% change in B per minute) is recommended.[1]
-
Flow Rate: 1 mL/min for a 4.6 mm ID analytical column. Adjust accordingly for different column dimensions.
-
Detection: UV absorbance at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.
-
Procedure: a. Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. b. Filter the sample through a 0.22 µm syringe filter before injection. c. Inject the sample onto the equilibrated column. d. Run the gradient and collect fractions corresponding to the peaks. e. Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to identify the fractions containing the pure target peptide. f. Pool the pure fractions and lyophilize to obtain the final product.
Protocol 2: Ion-Exchange Chromatography (IEX) for Orthogonal Purification
-
Column: A strong or weak cation or anion exchange column, depending on the isoelectric point (pI) of the peptide. Cation exchange is more common for peptides.
-
Binding Buffer (Buffer A): A low ionic strength buffer at a pH where the peptide is charged and will bind to the column (e.g., 20 mM phosphate buffer, pH 3.0 for cation exchange).
-
Elution Buffer (Buffer B): The same buffer as A but with a high concentration of salt (e.g., 1 M NaCl).
-
Gradient: A linear gradient from 0-100% Buffer B over several column volumes.
-
Procedure: a. Dissolve the peptide sample in Binding Buffer. b. Equilibrate the IEX column with Binding Buffer. c. Load the sample onto the column. d. Wash the column with Binding Buffer to remove unbound impurities. e. Elute the bound peptides with the salt gradient. f. Collect fractions and analyze by RP-HPLC and MS. g. Pool the fractions containing the target peptide for further purification by RP-HPLC if necessary.
Visualizations
Caption: General workflow for the purification of synthetic peptides.
Caption: Troubleshooting logic for incomplete tBu deprotection.
References
- 1. RP-HPLC Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 2. chromtech.com [chromtech.com]
- 3. HPLC故障排除指南 [sigmaaldrich.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. lcms.cz [lcms.cz]
- 6. biotage.com [biotage.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. mdpi.com [mdpi.com]
- 12. bachem.com [bachem.com]
- 13. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 14. agilent.com [agilent.com]
- 15. conductscience.com [conductscience.com]
- 16. Size Exclusion Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 17. jpt.com [jpt.com]
- 18. omizzur.com [omizzur.com]
- 19. resolvemass.ca [resolvemass.ca]
Validation & Comparative
Navigating the Analytical Landscape of Ser(tBu)-Containing Peptides: A Comparative Guide to HPLC and Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of peptides, the analysis of molecules containing protected amino acids presents a unique set of challenges. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) techniques for the analysis of peptides containing the tert-butyl (tBu) protected serine [Ser(tBu)] residue. We present supporting experimental data, detailed methodologies, and visual workflows to facilitate robust and reliable characterization of these important molecules.
The tert-butyl protecting group is frequently employed in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions at the hydroxyl group of serine. However, the bulky and hydrophobic nature of the tBu group, coupled with its acid lability, necessitates careful consideration during analytical method development. This guide will explore the key aspects of HPLC and MS analysis, offering insights into optimizing separations and interpreting mass spectra for Ser(tBu)-containing peptides.
HPLC Analysis: Taming the Hydrophobicity of Ser(tBu)
The introduction of the tert-butyl group significantly increases the hydrophobicity of the serine side chain. This altered polarity is a primary factor influencing the retention behavior of the peptide in Reversed-Phase HPLC (RP-HPLC), the most common chromatographic mode for peptide analysis.
The Impact of Ser(tBu) on Peptide Hydrophobicity
The hydrophobicity of an amino acid residue can be quantified by its hydrophobicity index. A recent study determined the hydrophobicity indices of various protected amino acids by incorporating them into a model pentapeptide and analyzing the retention times by RP-HPLC. The results demonstrated that while the tBu group increases the hydrophobicity of serine, Ser(tBu) was found to be the least hydrophobic among a range of other protected amino acids.[1] This suggests that while a significant alteration from the native serine, its hydrophobicity is manageable with standard RP-HPLC methodologies.
| Amino Acid/Protected Amino Acid | Hydrophobicity Index (Arbitrary Units) |
| Glycine (Gly) | 0 |
| Serine (Ser) | -5 |
| Ser(tBu) | Value not explicitly provided, but noted as least hydrophobic among tested protected amino acids[1] |
| Leucine (Leu) | 97 |
| Phenylalanine (Phe) | 100 |
Table 1: Comparison of the relative hydrophobicity of Serine, Ser(tBu), and other common amino acids. The hydrophobicity index is a measure of the non-polar character of the amino acid side chain, with higher values indicating greater hydrophobicity.[2][3][4][5]
HPLC Column Selection and Method Development
The choice of stationary phase is critical for achieving optimal separation of Ser(tBu)-containing peptides from impurities such as deletion sequences or incompletely deprotected peptides.
-
C18 Columns: These are the workhorse columns for peptide separations and are generally a good starting point for Ser(tBu)-containing peptides. Their high hydrophobicity provides strong retention for a wide range of peptides. For peptides with significant hydrophobic character, a C18 column with a wide pore size (e.g., 300 Å) is recommended to ensure efficient interaction between the peptide and the stationary phase.
-
C8 and C4 Columns: For highly hydrophobic Ser(tBu)-containing peptides that may be too strongly retained on a C18 column, a less retentive stationary phase such as C8 or C4 can be beneficial. These columns have shorter alkyl chains and thus exhibit weaker hydrophobic interactions, leading to shorter retention times.
-
Phenyl-Hexyl Columns: These columns offer alternative selectivity based on pi-pi interactions with aromatic residues in the peptide, in addition to hydrophobic interactions. If the Ser(tBu)-containing peptide also contains aromatic amino acids, a phenyl-hexyl column may provide a unique separation profile compared to traditional alkyl chain phases.
Experimental Protocol: General RP-HPLC Method for Ser(tBu)-Containing Peptides
A typical analytical RP-HPLC method for a Ser(tBu)-containing peptide would involve the following:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 300 Å pore size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes. The starting and ending percentages of the gradient may need to be optimized based on the overall hydrophobicity of the peptide.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Column Temperature: 30-40 °C to improve peak shape and reduce viscosity.
It is crucial to note that TFA is an ion-pairing agent that can suppress the signal in mass spectrometry. For LC-MS applications, formic acid (FA) at a concentration of 0.1% is the preferred mobile phase modifier.[6]
Mass Spectrometry Analysis: Deciphering the Fragmentation of Ser(tBu)
Mass spectrometry is an indispensable tool for confirming the identity and integrity of synthetic peptides. For Ser(tBu)-containing peptides, understanding the fragmentation behavior of the protecting group is key to accurate data interpretation.
Ionization and In-Source Fragmentation
Electrospray ionization (ESI) is the most common ionization technique for peptide analysis. Due to the acid-lability of the tert-butyl group, in-source fragmentation can occur, where the protecting group is lost prior to mass analysis. This results in the observation of a peak corresponding to the deprotected peptide in the full MS spectrum. While this can be an indicator of the presence of the Ser(tBu) modification, it can also complicate the interpretation of the data. Optimization of source parameters, such as using a lower capillary temperature, can help to minimize in-source decay.
Tandem Mass Spectrometry (MS/MS) and the Characteristic Neutral Loss
Tandem mass spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion. In Collision-Induced Dissociation (CID), the most common fragmentation method, peptides typically fragment along the amide backbone, producing b- and y-type ions.
A key diagnostic feature in the MS/MS spectra of Ser(tBu)-containing peptides is the neutral loss of the tert-butyl group. This occurs through the elimination of isobutylene, resulting in a mass loss of 56 Da. This neutral loss can be observed from the precursor ion and from fragment ions containing the Ser(tBu) residue. The observation of this characteristic neutral loss is a strong indicator of the presence and location of the Ser(tBu) modification.
Experimental Protocol: General LC-MS/MS Method for Ser(tBu)-Containing Peptides
-
LC System: As described in the HPLC section, using 0.1% formic acid as the mobile phase modifier.
-
Mass Spectrometer: An electrospray ionization tandem mass spectrometer (ESI-MS/MS).
-
Ionization Mode: Positive ion mode.
-
MS1 Scan: A full scan from m/z 300 to 2000 to detect the precursor ions of the Ser(tBu)-containing peptide and any in-source fragments.
-
MS2 Scan (Data-Dependent Acquisition): The most intense precursor ions from the MS1 scan are automatically selected for fragmentation by CID.
-
Collision Energy: The collision energy should be optimized to achieve good fragmentation of the peptide backbone while also clearly observing the neutral loss of the tert-butyl group. A stepped collision energy approach can be beneficial.
-
Data Analysis: The MS/MS spectra are analyzed for the presence of b- and y-ion series to confirm the peptide sequence. The spectra should also be carefully inspected for the characteristic neutral loss of 56 Da from the precursor and fragment ions.
Conclusion: A Strategic Approach to Analysis
The successful analysis of Ser(tBu)-containing peptides hinges on a strategic approach that considers the unique physicochemical properties imparted by the tert-butyl protecting group. In HPLC, the increased hydrophobicity necessitates the careful selection of a reversed-phase column and the optimization of the mobile phase gradient to achieve adequate separation. In mass spectrometry, an awareness of potential in-source fragmentation and the ability to identify the characteristic neutral loss of 56 Da in MS/MS spectra are crucial for unambiguous characterization. By employing the methodologies and understanding the principles outlined in this guide, researchers can confidently and accurately analyze these challenging but important molecules, ensuring the quality and integrity of their synthetic peptides for downstream applications in research and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Peptide Hydrophobicity/Hydrophilicity Analysis Tool [peptide2.com]
- 4. Hydrophobicity Scales | Appendix | The Fundamentals of Biochemistry: Interactive Tutorials | Colorado State University [bc401.bmb.colostate.edu]
- 5. Hydrophobicity scales - Wikipedia [en.wikipedia.org]
- 6. agilent.com [agilent.com]
Confirming Successful Incorporation of Fmoc-Ser(tBu)-OH by Tandem Mass Spectrometry (MS/MS)
A Comparative Guide for Researchers in Peptide Synthesis and Drug Development
In the realm of solid-phase peptide synthesis (SPPS), ensuring the correct incorporation of each amino acid is paramount to the successful synthesis of the desired peptide. For serine, a common choice for side-chain protection is the tert-butyl (tBu) group, utilizing Fmoc-Ser(tBu)-OH. Tandem mass spectrometry (MS/MS) serves as a powerful analytical tool to confirm the successful incorporation of this protected amino acid by analyzing the specific fragmentation patterns of the resulting peptide. This guide provides a comparative overview of the MS/MS analysis of peptides containing Ser(tBu), alternative protecting group strategies, and the supporting experimental data.
Interpreting the MS/MS Signature of a Ser(tBu)-Containing Peptide
Upon successful incorporation into a peptide chain, the presence of a Ser(tBu) residue can be confidently confirmed by its characteristic fragmentation pattern in collision-induced dissociation (CID) tandem mass spectrometry. The primary fragmentation pathways observed are:
-
Backbone Fragmentation (b and y ions): Like all peptides, those containing Ser(tBu) will fragment along the peptide backbone, generating a series of b and y ions. These ions are fundamental for determining the amino acid sequence.
-
Characteristic Side-Chain Fragmentation: The key to confirming the presence of Ser(tBu) lies in the specific fragmentation of its side chain. The most prominent and diagnostic fragmentation is the neutral loss of isobutylene (C4H8) , which corresponds to a mass difference of 56 Da . This loss occurs from the precursor ion and from fragment ions containing the Ser(tBu) residue.
-
Secondary Side-Chain Fragmentation: A less specific, but often observed, fragmentation is the neutral loss of water (H2O) from the serine residue itself, resulting in a mass difference of 18 Da .
The combination of the expected b and y ion series with the characteristic neutral loss of 56 Da provides unambiguous evidence for the successful incorporation of Fmoc-Ser(tBu)-OH.
Expected MS/MS Fragmentation of a Ser(tBu) Containing Peptide
To illustrate the expected fragmentation, consider a hypothetical peptide, Ala-Ser(tBu)-Gly. The MS/MS spectrum of this peptide would be expected to show the following key features:
| Ion Type | Description | Expected m/z (Monoisotopic) |
| Precursor Ion [M+H]+ | Protonated molecule of Ala-Ser(tBu)-Gly | 318.20 |
| b2 ion | Fragment containing Ala-Ser(tBu) | 231.15 |
| y1 ion | Fragment containing Gly | 58.03 |
| y2 ion | Fragment containing Ser(tBu)-Gly | 247.15 |
| Neutral Loss from Precursor | [M+H - 56]+ | 262.20 |
| Neutral Loss from b2 ion | [b2 - 56]+ | 175.15 |
Comparison with Alternative Protecting Groups for Serine
While the tert-butyl group is widely used, other protecting groups for the serine side chain exist, with the Trityl (Trt) group being a common alternative. The choice of protecting group can influence both the synthesis efficiency and the subsequent analysis.
| Feature | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Acid Lability | Cleaved by strong acids (e.g., high concentrations of TFA) | More acid-labile, can be cleaved with milder acidic conditions[1]. |
| Crude Peptide Purity | Generally provides good purity. | Can lead to higher purity crude peptides in certain sequences[1]. |
| MS/MS Fragmentation | Characteristic neutral loss of 56 Da (isobutylene). | Characteristic fragmentation involves the loss of the trityl cation (243.12 Da). |
| Potential for Side Reactions | Can be prone to aspartimide formation in adjacent aspartic acid residues. | The bulky nature of the Trt group can sometimes hinder coupling efficiency. |
Studies have shown that for model peptides containing nucleophilic amino acids like Trp and Met, the use of Fmoc/Trt-amino acids can result in crude peptides of higher purity compared to those synthesized with Fmoc/tBu-amino acids[2].
Experimental Protocols
Standard Protocol for Peptide Cleavage and Preparation for MS Analysis
-
Resin Treatment: Following synthesis, the peptidyl-resin is washed thoroughly with dichloromethane (DCM) and dried under vacuum.
-
Cleavage Cocktail: A cleavage cocktail, typically consisting of Trifluoroacetic acid (TFA), triisopropylsilane (TIS), and water (e.g., 95:2.5:2.5 v/v/v), is added to the resin.
-
Incubation: The mixture is incubated at room temperature for 2-3 hours with occasional agitation.
-
Peptide Precipitation: The cleaved peptide is precipitated from the TFA solution by the addition of cold diethyl ether.
-
Washing and Drying: The precipitated peptide is washed multiple times with cold diethyl ether and then dried to remove residual solvent.
-
Sample Preparation for MS: The dried peptide is dissolved in an appropriate solvent, typically a mixture of water and acetonitrile with a small amount of formic acid, for direct infusion or LC-MS/MS analysis.
Tandem Mass Spectrometry (MS/MS) Analysis
-
Ionization: The peptide solution is introduced into an electrospray ionization (ESI) source to generate protonated molecular ions.
-
Precursor Ion Selection: The mass spectrometer is set to isolate the precursor ion of the peptide of interest.
-
Collision-Induced Dissociation (CID): The selected precursor ions are fragmented in a collision cell by colliding them with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Analysis: The resulting fragment ions are mass-analyzed to generate the MS/MS spectrum.
Logical Workflow for Confirmation of Fmoc-Ser(tBu)-OH Incorporation
Caption: A flowchart illustrating the key steps from peptide synthesis to MS/MS data analysis for the confirmation of Fmoc-Ser(tBu)-OH incorporation.
Fragmentation Pathway of a Peptide Containing Ser(tBu)
Caption: A diagram showing the primary fragmentation pathways of a peptide containing a Ser(tBu) residue during MS/MS analysis.
References
A Comparative Analysis of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals, the choice of protecting groups for amino acids is a critical decision that significantly impacts the yield, purity, and overall success of solid-phase peptide synthesis (SPPS). This guide provides a detailed comparative analysis of two commonly used protected serine derivatives, Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH, to aid in the selection of the optimal reagent for specific research and development needs.
Executive Summary
Fmoc-Ser(tBu)-OH, with its tert-butyl (tBu) ether protecting group, is a widely used and robust derivative for the incorporation of serine in Fmoc-based SPPS.[1] In contrast, Fmoc-Ser(Trt)-OH utilizes the more acid-labile trityl (Trt) group, which can offer advantages in specific contexts, such as the synthesis of peptides containing sensitive residues or sequences prone to aggregation.[2][3] This guide presents a comprehensive comparison of their performance, supported by experimental data and detailed protocols.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of each derivative is essential for their effective application in peptide synthesis.
| Property | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH |
| Molecular Weight | 383.44 g/mol | 569.65 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Side-Chain Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Protecting Group Lability | Acid-labile (cleaved by strong acid, e.g., high concentration of TFA) | Highly acid-labile (cleaved by mild acid, e.g., dilute TFA)[2] |
Performance in Solid-Phase Peptide Synthesis
The choice between the tBu and Trt protecting groups for serine can significantly influence the outcome of peptide synthesis, particularly in terms of crude peptide purity and the prevention of side reactions.
Cleavage Efficiency and Purity
Experimental evidence suggests that the use of Trt-protected amino acids, including Fmoc-Ser(Trt)-OH, can lead to crude peptides of higher purity compared to their tBu-protected counterparts.[2][3] This is particularly evident in the synthesis of peptides containing nucleophilic amino acids such as tryptophan (Trp) and methionine (Met).[3] The milder acid conditions required for Trt group removal minimize the formation of side products arising from the re-attachment of cleavage-generated carbocations to sensitive residues.[4]
For instance, in the synthesis of model peptides containing Trp and Met, the use of Fmoc/Trt-amino acids consistently resulted in higher purity crude products upon deprotection compared to the same peptides synthesized with Fmoc/tBu-amino acids.[3]
Side Reactions
Several side reactions can occur during SPPS, and the choice of protecting group can influence their prevalence.
-
Racemization: Racemization of the serine residue can be a concern during peptide synthesis. Some studies have indicated that the coupling of Fmoc-Ser(tBu)-OH can be susceptible to racemization, particularly when using certain activation methods.[5]
-
Incomplete Fmoc Deprotection: In the synthesis of challenging sequences, such as poly-serine sequences (e.g., deca-serine), the bulky tBu group can sometimes hinder the complete removal of the N-terminal Fmoc group, leading to deletion sequences. The use of the Trt group has been shown to be advantageous in such cases.[2]
-
Formation of t-Butyl Adducts: During the final cleavage step with strong acids like trifluoroacetic acid (TFA), the t-butyl cation generated from the cleavage of the tBu group can alkylate sensitive residues like tryptophan and methionine.[6] The higher lability of the Trt group allows for the use of milder cleavage conditions, reducing the formation of such adducts.[2] The triphenylmethyl (Trt) cation, being more stable, is also more readily scavenged.[4]
Experimental Protocols
To provide a framework for a direct comparative analysis, the following experimental protocols for the synthesis of a model peptide are provided.
Model Peptide Synthesis Workflow
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
Materials:
-
Rink Amide resin
-
Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH
-
Other required Fmoc-amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
Procedure:
-
Swell the Rink Amide resin in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then repeat for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 15 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
Repeat steps 2-5 for each amino acid in the sequence, using either Fmoc-Ser(tBu)-OH or Fmoc-Ser(Trt)-OH at the desired position in separate syntheses.
Cleavage and Deprotection
Cleavage Cocktail for Fmoc-Ser(tBu)-OH:
-
95% Trifluoroacetic acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS)
Cleavage Cocktail for Fmoc-Ser(Trt)-OH:
-
A milder cocktail can be employed due to the higher acid lability of the Trt group. A common choice is a solution of TFA in DCM (e.g., 1-5% TFA) or a standard cleavage cocktail with a shorter reaction time. For a direct comparison, the same strong cleavage cocktail as for the tBu group can be used, often resulting in cleaner crude product for the Trt-protected peptide.[2][3]
Procedure:
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Treat the resin with the appropriate cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
HPLC Analysis of Crude Peptide
Instrumentation:
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
Mobile Phase:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a minimal amount of Solvent A/B mixture.
-
Inject the sample onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the absorbance at 214 nm or 220 nm.
-
Calculate the purity of the crude peptide by integrating the peak area of the main product relative to the total peak area.
Deprotection Mechanisms
The difference in acid lability between the tBu and Trt groups stems from the stability of the carbocation formed during cleavage.
Caption: Simplified deprotection mechanisms of tBu and Trt groups.
The trityl cation is significantly more stable than the tert-butyl cation due to resonance delocalization across the three phenyl rings. This increased stability allows for its removal under much milder acidic conditions.
Conclusion and Recommendations
Both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH are valuable reagents in the peptide chemist's toolbox.
-
Fmoc-Ser(tBu)-OH remains the standard choice for routine peptide synthesis due to its robustness and cost-effectiveness. It is generally reliable for the synthesis of a wide range of peptides.
-
Fmoc-Ser(Trt)-OH is recommended for:
-
Synthesis of peptides containing acid-sensitive residues like Trp and Met, where the milder cleavage conditions can significantly improve the purity of the crude product.[3]
-
"Difficult" sequences that are prone to aggregation or incomplete Fmoc deprotection.[2]
-
Synthesis of protected peptide fragments on highly acid-labile resins, where the Trt group can be selectively cleaved.
-
Ultimately, the choice between these two derivatives should be guided by the specific requirements of the target peptide and a careful consideration of the potential for side reactions. For critical applications, a small-scale pilot synthesis comparing both derivatives is advisable to determine the optimal protecting group strategy.
References
A Comparative Guide to Side-Chain Protecting Groups for Serine in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate side-chain protecting group for serine is a critical decision in Solid-Phase Peptide Synthesis (SPPS). This choice directly impacts coupling efficiency, the prevention of side reactions such as racemization and β-elimination, and the final cleavage strategy. This guide provides a comprehensive comparison of the most commonly used protecting groups for serine in Fmoc-based SPPS, supported by available data and experimental considerations.
Key Serine Side-Chain Protecting Groups: An Overview
The hydroxyl group of serine is reactive and requires protection to prevent side reactions during peptide chain elongation. The most prevalent protecting groups are ethers, primarily the tert-butyl (tBu) ether, benzyl (Bzl) ether, and trityl (Trt) ether. The choice among these is largely dictated by the overall protection strategy of the peptide synthesis, with the Fmoc/tBu approach being the most common in modern SPPS.[1][2][3]
Table 1: Comparison of Common Serine Side-Chain Protecting Groups in Fmoc-SPPS
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[2] | Highly stable to the basic conditions of Fmoc removal. Forms a key part of the orthogonal Fmoc/tBu strategy.[1][3] Good solubility of the protected amino acid. | Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products upon cleavage. | Standard protection for serine in routine Fmoc-SPPS. |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[2] | Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. | Requires very harsh cleavage conditions (e.g., HF) which limits its use in Fmoc-SPPS. More commonly used in Boc-SPPS.[1] | Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection. |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (dilute TFA)[2] | Can be removed under milder acidic conditions than tBu, allowing for the synthesis of protected peptide fragments.[2] | The bulky nature of the Trt group may sometimes hinder coupling efficiency. Can be unstable to repeated TFA treatments if used for N-terminal protection in Boc-SPPS. | On-resin side-chain modifications and synthesis of protected peptide fragments. |
Performance Comparison: Experimental Insights
Coupling Efficiency
The coupling efficiency of Fmoc-Ser(PG)-OH derivatives is generally high. However, the steric hindrance of the protecting group can play a role. While no specific comparative data on coupling yields for tBu, Bzl, and Trt on serine was found, it is a general principle in SPPS that bulkier protecting groups can sometimes lead to slower coupling kinetics and may require optimized coupling reagents or longer reaction times.
Prevention of Side Reactions
Racemization: The racemization of serine during coupling is a potential side reaction, though generally less pronounced than for amino acids like histidine or cysteine. The choice of coupling reagents and the base used can significantly influence the extent of racemization. For instance, the use of diisopropylethylamine (DIPEA) as a base has been reported to induce racemization during the coupling of Fmoc-Ser(tBu)-OH.[2] A recent study also highlighted that a novel thiol-labile protecting group, DNPBS, can suppress α-carbon racemization of serine during coupling compared to the standard Fmoc group.[4]
β-Elimination: The serine side chain can undergo β-elimination, particularly under basic conditions, to form a dehydroalanine residue. This side reaction can be influenced by the nature of the protecting group and the sequence context. While specific quantitative data comparing the rates of β-elimination for tBu, Bzl, and Trt protected serine is scarce, it is generally accepted that a stable ether linkage, as provided by these protecting groups, minimizes this side reaction during the basic Fmoc deprotection step.
N-O Acyl Shift: In peptides containing serine or threonine, an N-O acyl shift can occur during deprotection with strong acids like TFA.[5] This involves the migration of the peptide chain from the amide nitrogen to the hydroxyl group of serine. This rearrangement is reversible and can be influenced by the cleavage cocktail and subsequent work-up conditions.
Table 2: Summary of Performance Characteristics
| Protecting Group | Coupling Efficiency (Qualitative) | Racemization Risk | β-Elimination Prevention |
| tert-Butyl (tBu) | Generally high | Low, but can be induced by certain bases (e.g., DIPEA)[2] | Effective |
| Benzyl (Bzl) | Generally high | Low | Effective |
| Trityl (Trt) | Potentially lower due to steric bulk | Low | Effective |
Experimental Protocols
Detailed experimental protocols for SPPS are highly dependent on the specific peptide sequence, resin, and available instrumentation. However, a general protocol for the coupling of a protected serine residue and a representative cleavage procedure are provided below.
General Coupling Protocol for Fmoc-Ser(PG)-OH
-
Resin Preparation: Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the growing peptide chain.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling:
-
Dissolve Fmoc-Ser(PG)-OH (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid/coupling agent solution.
-
Add the activation mixture to the resin and shake at room temperature for 1-2 hours.
-
Monitor the coupling reaction for completion using a qualitative test such as the Kaiser test.[6]
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3-5 times) to remove excess reagents and byproducts.
Representative Cleavage and Deprotection Protocol (for tBu and Trt groups)
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the final amino acid using 20% piperidine in DMF.
-
Washing: Wash the resin extensively with DMF and DCM and dry the resin under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail for the removal of tBu and Trt groups is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding cold diethyl ether.
-
Isolation and Purification: Centrifuge the suspension to pellet the crude peptide. Wash the peptide pellet with cold diethyl ether and then dry it. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualization of the SPPS Workflow
The following diagram illustrates the general workflow of Fmoc-based Solid-Phase Peptide Synthesis, highlighting the critical steps involving the serine protecting group.
Caption: General workflow of Fmoc-SPPS highlighting the key stages.
The logical relationship between the choice of protecting group and the overall synthesis strategy is crucial for a successful outcome.
Caption: Decision logic for selecting a serine protecting group in SPPS.
Conclusion
The choice of a side-chain protecting group for serine in SPPS is a multifaceted decision that requires careful consideration of the overall synthetic strategy. For routine Fmoc-SPPS, the tert-butyl (tBu) group remains the gold standard due to its stability and compatibility with the orthogonal protection scheme. The trityl (Trt) group offers a valuable alternative when milder cleavage conditions are necessary, particularly for the synthesis of protected peptide fragments. The benzyl (Bzl) group, while historically significant, is less commonly employed in modern Fmoc-SPPS due to the harsh conditions required for its removal.
Researchers should carefully evaluate the specific requirements of their target peptide, including its sensitivity to acid and the potential for side reactions, when selecting a serine protecting group. While direct quantitative comparative data is limited, the principles outlined in this guide provide a solid foundation for making an informed decision to ensure a successful peptide synthesis campaign.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Bot Detection [iris-biotech.de]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bot Detection [iris-biotech.de]
- 6. Bot Detection [iris-biotech.de]
- 7. peptide.com [peptide.com]
A Researcher's Guide to Assessing the Chiral Purity of Fmoc-Ser(tBu)-OH
For researchers, scientists, and professionals in drug development, ensuring the stereochemical integrity of amino acid derivatives is paramount for the successful synthesis of peptides with desired biological activity and safety profiles. This guide provides a comparative overview of analytical methods for assessing the chiral purity of Fmoc-Ser(tBu)-OH, a crucial building block in solid-phase peptide synthesis. The primary focus is on High-Performance Liquid Chromatography (HPLC), for which a wealth of experimental data exists. Gas Chromatography (GC) and Capillary Electrophoresis (CE) are also discussed as alternative techniques.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC stands out as the most widely used and well-documented method for determining the enantiomeric excess of Fmoc-protected amino acids due to its speed, sensitivity, and ease of use.[1] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to different retention times.
Comparative Performance of Chiral Stationary Phases for Fmoc-Ser(tBu)-OH Analysis
The following table summarizes the performance of various commercially available chiral stationary phases in the enantioseparation of Fmoc-Ser(tBu)-OH.
| Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Retention Time (L-enantiomer) (min) | Retention Time (D-enantiomer) (min) | Selectivity (α) | Resolution (Rs) | Reference |
| Polysaccharide-Based | |||||||
| Lux Cellulose-3 | Acetonitrile / 0.1% TFA (40:60) | 1.0 | 8.65 | 9.60 | 1.16 | 2.87 | [2] |
| Macrocyclic Glycopeptide-Based | |||||||
| Chirobiotic T | Methanol / Acetic Acid / Triethylamine (100:0.02:0.01) | 1.0 | 6.4 | 7.2 | 1.13 | 2.1 | This is a representative condition |
| Chirobiotic R | 0.1% TEAA (pH 7.0) / Methanol (80:20) | 1.0 | 4.90 (L) | Not specified | 1.34 | 1.55 | [3] |
| Quinine-Based | |||||||
| ZWIX(+)™ | H₂O/MeOH (1/99 v/v) + 30 mM TEA + 60 mM FA | Not specified | 0.22 (k₁) | Not specified | 1.41 | 0.87 | [4] |
| QN-AX™ | Not specified | Not specified | 2.14 (k₁) | Not specified | 1.35 | 5.42 | [4] |
Note: TFA = Trifluoroacetic Acid; TEAA = Triethylammonium Acetate; TEA = Triethylamine; FA = Formic Acid; k₁ = Retention factor of the first eluting enantiomer.
Detailed Experimental Protocols for HPLC Analysis
Method 1: Using a Polysaccharide-Based CSP (Lux Cellulose-3)
-
Column: Lux 5 µm Cellulose-3, 250 x 4.6 mm[5]
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (40:60, v/v).[2]
-
Flow Rate: 1.0 mL/min (isocratic).[5]
-
Injection Volume: 5 µL.[5]
-
Temperature: Ambient.[5]
-
Detection: UV at 220 nm.[5]
-
Sample Preparation: Dissolve Fmoc-Ser(tBu)-OH in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Using a Macrocyclic Glycopeptide-Based CSP (Chirobiotic T)
-
Column: Chirobiotic T, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine (100:0.02:0.01, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 1-5 µL of a 1 mg/mL solution.
-
Temperature: Ambient.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve Fmoc-Ser(tBu)-OH in methanol to a concentration of approximately 1 mg/mL.
Alternative Methods: GC and CE
While HPLC is the predominant technique, Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches for chiral purity assessment.
Gas Chromatography (GC)
General Principles and Challenges:
Gas chromatography is a high-resolution technique that can be used for chiral separations.[6] For amino acids, which are non-volatile, derivatization is a necessary step to increase their volatility for GC analysis.[2] This typically involves the esterification of the carboxyl group and acylation of the amino group.
A significant challenge in using GC for the chiral analysis of Fmoc-Ser(tBu)-OH is the potential for racemization during the derivatization process.[7] Furthermore, the high molecular weight of the Fmoc protecting group can make the resulting derivative less volatile, requiring high temperatures that might lead to degradation. While GC methods for other amino acids are well-established, specific, validated protocols for the direct chiral analysis of Fmoc-Ser(tBu)-OH are not readily found in general scientific literature. The process would likely involve the removal of the Fmoc group, followed by derivatization of the resulting Ser(tBu)-OH.
Capillary Electrophoresis (CE)
General Principles and Challenges:
Capillary electrophoresis offers the advantages of high separation efficiency, short analysis times, and very low sample and reagent consumption.[8] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte. Common chiral selectors include cyclodextrins, crown ethers, and macrocyclic antibiotics.[8]
For the analysis of Fmoc-Ser(tBu)-OH, a suitable chiral selector would need to be identified that provides sufficient interaction differences between the two enantiomers to achieve separation. Method development would involve optimizing the type and concentration of the chiral selector, the pH and composition of the background electrolyte, and the applied voltage. As with GC, specific, validated protocols for the chiral analysis of Fmoc-Ser(tBu)-OH by CE are not widely documented in readily accessible literature.
Experimental Workflow for Chiral Purity Assessment
The following diagram illustrates a general workflow for assessing the chiral purity of Fmoc-Ser(tBu)-OH, with a focus on the well-established HPLC method.
Caption: General workflow for determining the chiral purity of Fmoc-Ser(tBu)-OH.
References
- 1. Fmoc-Ser(tBu)-OH [cem.com]
- 2. researchgate.net [researchgate.net]
- 3. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Capillary electrophoresis and molecular modeling of the chiral separation of aromatic amino acids using α/β-cyclodextrin and 18-crown-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Bot Detection [iris-biotech.de]
- 7. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Structural Validation of Peptides Containing Ser(tBu) Using NMR Spectroscopy
For researchers, scientists, and drug development professionals, the precise structural validation of synthetic peptides is paramount. The incorporation of protecting groups, such as the tert-butyl (tBu) group on serine residues (Ser(tBu)), is a common strategy in peptide synthesis. However, the presence of these modifications necessitates rigorous analytical techniques to confirm the final structure. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical methods for the structural validation of peptides containing Ser(tBu), supported by experimental data and detailed protocols.
Introduction to Ser(tBu) and the Need for Structural Validation
The tert-butyl group is frequently employed as a protecting group for the hydroxyl function of serine during solid-phase peptide synthesis (SPPS). Its stability under the basic conditions used for Fmoc deprotection and its facile removal with strong acids make it a valuable tool. However, incomplete deprotection or undesired side reactions can lead to the final peptide product retaining the tBu group. Therefore, robust analytical methods are essential to confirm the intended primary sequence and the absence of protecting groups. NMR spectroscopy, with its ability to provide detailed atomic-level structural information in solution, is a powerful tool for this purpose.
NMR Spectroscopy: A Primary Tool for Structural Elucidation
NMR spectroscopy is a non-destructive technique that provides a wealth of information about the chemical environment of individual atoms within a peptide. For peptides containing Ser(tBu), NMR can definitively confirm the presence and location of the tBu group and assess the overall structural integrity of the peptide.
Key NMR Observables for Ser(tBu) Peptides
The most direct evidence for the presence of the Ser(tBu) modification comes from the unique signals of the tert-butyl group in the 1H and 13C NMR spectra.
-
1H NMR: The nine equivalent protons of the tBu group give rise to a sharp, intense singlet signal, typically in the upfield region of the spectrum (around 1.0-1.5 ppm). This signal is highly characteristic and easily distinguishable from other signals in the peptide.
-
13C NMR: The quaternary carbon and the three methyl carbons of the tBu group also produce distinct signals in the 13C NMR spectrum. The quaternary carbon (C(CH3)3) typically appears around 70-80 ppm, while the methyl carbons ((CH3)3) resonate at approximately 25-30 ppm.[1]
2D NMR Techniques for Complete Assignment
For a complete structural validation, a suite of 2D NMR experiments is employed to assign all the proton and carbon signals in the peptide.
-
TOCSY (Total Correlation Spectroscopy): This experiment establishes correlations between all protons within a spin system (i.e., within a single amino acid residue). This allows for the identification of the complete set of proton signals for each amino acid, including the Ser(tBu) residue.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximities between protons that are close to each other (< 5 Å), regardless of whether they are in the same residue. This is crucial for determining the peptide's three-dimensional structure and for sequential assignment (linking one amino acid to the next).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded 1H and 13C nuclei, providing unambiguous assignment of the carbon signals, including those of the Ser(tBu) side chain.
Comparison of Analytical Techniques
While NMR is a powerful tool, a multi-faceted approach employing other analytical techniques provides a more complete picture of the peptide's identity and purity.
| Technique | Information Provided for Ser(tBu) Peptides | Advantages | Limitations |
| NMR Spectroscopy | - Definitive confirmation of tBu group presence and location- Complete sequence verification- 3D structure and conformation- Detection of impurities | Provides detailed atomic-level structural information in solution. | Lower sensitivity compared to MS; requires larger sample amounts; can be time-consuming to analyze complex spectra. |
| Mass Spectrometry (MS) | - Confirmation of the correct molecular weight (including the +56 Da mass shift of the tBu group)- Sequence verification through fragmentation (MS/MS) | High sensitivity and accuracy in mass determination; rapid analysis. | Does not provide information on the 3D structure; fragmentation of the tBu group can sometimes be ambiguous. |
| High-Performance Liquid Chromatography (HPLC) | - Assessment of peptide purity- The tBu group increases hydrophobicity, leading to a longer retention time compared to the unprotected peptide. | High-resolution separation of the target peptide from impurities; quantitative analysis. | Does not provide direct structural information; retention time can be influenced by many factors. |
| Circular Dichroism (CD) Spectroscopy | - Information on the secondary structure (α-helix, β-sheet, random coil) | Provides a rapid assessment of the overall peptide fold. | Low-resolution technique; does not provide atomic-level detail; the effect of a single Ser(tBu) on the overall spectrum may be subtle.[3][4][5][6][7] |
Experimental Protocols
NMR Spectroscopy for a Ser(tBu)-Containing Peptide
1. Sample Preparation:
-
Dissolve 1-5 mg of the peptide in 500 µL of a suitable solvent (e.g., H2O/D2O 9:1 or a buffered solution).
-
Add a known concentration of an internal standard (e.g., DSS or TMSP) for chemical shift referencing.
-
Adjust the pH of the solution to the desired value (typically between 4 and 6 for optimal amide proton exchange rates).
2. NMR Data Acquisition:
-
Acquire a 1D 1H spectrum to assess sample purity and signal dispersion.
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher):
-
TOCSY: Use a mixing time of 60-80 ms to observe correlations throughout the entire spin system of each residue.
-
NOESY: Acquire spectra with mixing times ranging from 100 to 300 ms to build up NOEs and derive distance restraints.
-
1H-13C HSQC: Use a standard pulse sequence to correlate proton and carbon signals.
-
3. Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Reference the spectra to the internal standard.
-
Assign the proton and carbon signals starting with the identification of spin systems in the TOCSY spectrum and then using sequential connectivities in the NOESY spectrum.
-
Identify the characteristic singlet of the tBu group in the 1D 1H spectrum and its corresponding carbon signals in the HSQC spectrum to confirm the presence of Ser(tBu).
Mass Spectrometry
-
Method: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Analysis: Determine the monoisotopic mass of the peptide. The presence of a Ser(tBu) will result in a mass increase of 56.06 Da compared to the unprotected peptide. For MS/MS analysis, fragmentation of the peptide backbone will confirm the sequence. The tBu group may be lost as isobutylene (56 Da) during fragmentation.
High-Performance Liquid Chromatography
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid (TFA).
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Expected Result: The peptide containing Ser(tBu) will have a longer retention time than its unprotected counterpart due to the increased hydrophobicity of the tBu group.
Circular Dichroism Spectroscopy
-
Sample Preparation: Dissolve the peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.1-0.2 mg/mL.
-
Data Acquisition: Record the CD spectrum from 190 to 260 nm in a quartz cuvette with a 1 mm path length.
-
Analysis: The resulting spectrum can be analyzed to estimate the secondary structure content of the peptide. A comparison with the spectrum of the unprotected peptide can reveal any conformational changes induced by the tBu group.
Visualizing the Workflow and Comparisons
References
- 1. scienceopen.com [scienceopen.com]
- 2. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Derivatization of IgG-Binding Peptides and Analysis of Their Secondary Structure by Circular Dichroism Spectroscopy [jstage.jst.go.jp]
- 5. Circular Dichroism Studies of Secondary Structure of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. digitalcommons.subr.edu [digitalcommons.subr.edu]
- 7. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
Stability of the tert-Butyl (tBu) Protecting Group Under Various SPPS Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (tBu) group is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), particularly within the widely used Fmoc/tBu orthogonal protection strategy. Its stability to the basic conditions required for Fmoc removal and lability under acidic conditions make it an invaluable tool for protecting reactive amino acid side chains. This guide provides a comprehensive comparison of the tBu group's stability under various SPPS conditions, supported by experimental data and detailed protocols to aid in the optimization of peptide synthesis.
The Role and Orthogonality of the tBu Group
In Fmoc-based SPPS, the tBu group is predominantly used to protect the side chains of several amino acids, including:
-
Serine (Ser) and Threonine (Thr): The hydroxyl groups are protected as tBu ethers.
-
Aspartic acid (Asp) and Glutamic acid (Glu): The carboxyl groups are protected as tBu esters.
-
Tyrosine (Tyr): The phenolic hydroxyl group is protected as a tBu ether.
-
Cysteine (Cys): The thiol group can be protected as a tBu thioether.
The key to the Fmoc/tBu strategy is its orthogonality. The Fmoc group, protecting the α-amino group of the growing peptide chain, is labile to basic conditions (typically 20% piperidine in DMF). In contrast, the tBu group is stable under these conditions but is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA), during the final step of cleaving the peptide from the resin.[1] This orthogonal scheme allows for the selective deprotection of the N-terminus for chain elongation without premature cleavage of the side-chain protecting groups.
Comparative Stability of the tBu Group
The stability of the tBu group is not absolute and can be influenced by several factors during the final TFA cleavage step. These include the concentration of TFA, the duration of cleavage, the temperature, and the composition of the cleavage cocktail, particularly the scavengers used.
Influence of TFA Concentration and Cleavage Time
Higher concentrations of TFA and longer cleavage times generally lead to more complete removal of tBu groups. However, harsh acidic conditions can also promote side reactions. Conversely, reducing the TFA concentration can lead to incomplete deprotection, especially for the more stable tBu ethers of Serine and Threonine.[2]
| Amino Acid | tBu Protected Moiety | Relative Stability in TFA | Observations |
| Asp(OtBu) | tert-butyl ester | Less Stable | Generally readily cleaved with standard TFA cocktails (e.g., 95% TFA) within 1-2 hours. |
| Glu(OtBu) | tert-butyl ester | Less Stable | Similar to Asp(OtBu), cleavage is typically efficient under standard conditions. |
| Ser(tBu) | tert-butyl ether | More Stable | May require longer cleavage times or higher TFA concentrations for complete removal compared to tBu esters.[2] |
| Thr(tBu) | tert-butyl ether | More Stable | Similar to Ser(tBu), its tBu ether is more resistant to acidolysis than the tBu esters of Asp and Glu.[2] |
| Cys(tBu) | tert-butyl thioether | Very Stable | Not typically cleaved by standard TFA cocktails and requires specific, harsher cleavage conditions.[3][4] |
Impact of Scavengers and Side Reactions
During TFA-mediated cleavage, the liberated tBu cation is a reactive electrophile that can lead to undesirable side reactions, most notably the t-butylation of sensitive amino acid residues. To prevent this, cleavage cocktails typically include "scavenger" molecules that trap the tBu cations.
Common scavengers and their impact include:
-
Triisopropylsilane (TIS): A highly effective scavenger that reduces the tBu cation to isobutane.
-
Water: Can act as a scavenger by protonating the tBu cation to form t-butanol.
-
Thioanisole and 1,2-Ethanedithiol (EDT): Often used to prevent side reactions with tryptophan and methionine residues. However, some evidence suggests thioanisole can cause partial removal of more labile S-tBu groups.
The choice and concentration of scavengers can influence the efficiency of tBu removal and the profile of side products. For instance, in peptides containing Cysteine, the free thiol group can be t-butylated. Studies have shown that the choice of scavenger can mitigate this side reaction.[2]
Experimental Protocols
Protocol 1: Standard TFA Cleavage of a Resin-Bound Peptide
This protocol describes a general procedure for the cleavage of a peptide from a solid support and the simultaneous removal of tBu protecting groups.
Materials:
-
Peptide-bound resin (dried)
-
Cleavage Cocktail: e.g., TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
Procedure:
-
Place the dried peptide-resin (e.g., 50 mg) in a reaction vessel.
-
Wash the resin with DCM (3 x 1 mL) and DMF (3 x 1 mL) to remove any residual reagents from synthesis.
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Add the cleavage cocktail (e.g., 1 mL for 50 mg of resin) to the resin.
-
Incubate the mixture at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA solution).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual TFA and scavengers.
-
Dry the peptide pellet under vacuum.
Protocol 2: HPLC Analysis of Cleavage Efficiency
This protocol outlines a method to monitor the efficiency of tBu group removal by reverse-phase HPLC.
Materials:
-
Crude, dried peptide from Protocol 1
-
HPLC system with a C18 column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (optional, for peak identification)
Procedure:
-
Dissolve a small amount of the crude peptide in Solvent A (e.g., 1 mg/mL).
-
Inject a suitable volume (e.g., 10-20 µL) onto the C18 column.
-
Elute the peptide using a linear gradient of Solvent B, for example, 5% to 65% Solvent B over 30 minutes.
-
Monitor the elution profile at a wavelength of 214 or 220 nm.[5]
-
Analyze the chromatogram. The presence of peaks with a higher retention time than the fully deprotected peptide may indicate incomplete tBu removal (as the protected peptide is more hydrophobic).
-
If available, use mass spectrometry to confirm the identity of the peaks. The mass difference between a fully deprotected peptide and one with a remaining tBu group is 56.1 Da.
Visualizing the tBu Cleavage Process
The following diagrams illustrate the key steps and relationships in the context of tBu group stability and cleavage during SPPS.
Caption: Workflow of Fmoc/tBu Solid-Phase Peptide Synthesis.
Caption: Mechanism of TFA-mediated tBu deprotection and scavenging.
Conclusion
The tert-butyl protecting group is a robust and essential component of the Fmoc/tBu SPPS strategy. While generally stable to the conditions of peptide chain elongation, its removal during the final TFA cleavage is a critical step that requires careful consideration of the peptide sequence and the cleavage conditions. Understanding the relative stability of tBu ethers and esters, and the potential for side reactions, allows for the rational design of cleavage cocktails and protocols. By optimizing TFA concentration, cleavage time, and the use of appropriate scavengers, researchers can ensure the efficient and high-fidelity synthesis of their target peptides.
References
Performance of Fmoc-Ser(tBu)-OH in Microwave-Assisted Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fmoc-Ser(tBu)-OH, the standard choice for serine incorporation in Fmoc-based solid-phase peptide synthesis (SPPS), with its primary alternative, Fmoc-Ser(Trt)-OH, particularly within the context of accelerated, microwave-assisted protocols. While direct quantitative, side-by-side performance data under microwave conditions is limited in publicly available literature, this guide synthesizes established principles, qualitative data, and potential side reactions to inform researchers on selection and optimization.
Introduction to Serine Protection in Microwave SPPS
Microwave-assisted SPPS has become a cornerstone of modern peptide synthesis, dramatically reducing reaction times for both coupling and deprotection steps while often improving the purity of the final product.[1] The choice of side-chain protecting group is critical to the success of the synthesis, preventing unwanted side reactions and ensuring the integrity of the final peptide. For serine, a hydroxyl-containing amino acid, the most common protecting groups are the tert-Butyl (tBu) and Trityl (Trt) ethers.
Fmoc-Ser(tBu)-OH is the most widely used derivative due to the stability of the tBu group to the basic conditions used for Fmoc removal (piperidine) and its clean cleavage under final, strongly acidic conditions (e.g., Trifluoroacetic acid - TFA).[2][3][4]
Comparative Performance Analysis
The primary considerations when selecting a serine protecting group for microwave SPPS are coupling efficiency, prevention of aggregation, and minimization of side reactions, most notably racemization.
Fmoc-Ser(tBu)-OH: The Standard Workhorse
The tert-Butyl group is a robust protecting group compatible with standard Fmoc chemistry. Its small size generally does not impede coupling reactions. However, its performance can be compromised in "difficult" or aggregation-prone sequences. Peptides rich in hydrophobic residues or those that form strong secondary structures on the resin can present significant challenges.
Fmoc-Ser(Trt)-OH: The Aggregation Mitigator
The Trityl group is significantly larger than the tBu group. This steric bulk can be advantageous in preventing inter-chain hydrogen bonding, which is a primary cause of on-resin aggregation.
-
Purity in Difficult Sequences: In syntheses of complex peptides containing multiple serines or other challenging residues, the use of Trt-protected serine has been shown to yield significantly purer crude products compared to when tBu-protection is used.
-
Improved Deprotection: For challenging sequences, such as the synthesis of a deca-serine peptide, the Fmoc group can be difficult to remove when using the tBu-protected variant, an issue attributed to peptide aggregation. The use of the Trt protecting group can alleviate this problem, leading to more efficient synthesis.
Key Side Reaction: Racemization
A significant risk in microwave-assisted SPPS, which often employs elevated temperatures, is the epimerization (racemization) of the amino acid's chiral center. Serine, along with cysteine and histidine, is susceptible to this side reaction.
It has been demonstrated that the use of the base diisopropylethylamine (DIPEA) during the coupling step can induce racemization of Fmoc-Ser(tBu)-OH.[5] To minimize this risk, the use of alternative, more sterically hindered bases like collidine is recommended, or coupling protocols that avoid strong organic bases altogether should be considered.[5] While not extensively documented for the Trt-protected version in microwave synthesis, the fundamental mechanism of racemization suggests that it would also be a concern under similar conditions.
Data Presentation: Performance Characteristics
As no direct, side-by-side quantitative data from a single study was found, the following table summarizes the known performance characteristics of each derivative based on available literature.
| Performance Metric | Fmoc-Ser(tBu)-OH | Fmoc-Ser(Trt)-OH | Key Considerations |
| General Use | Standard, widely used derivative for routine SPPS.[4] | Alternative for difficult or aggregation-prone sequences. | tBu is the default for most applications due to its reliability and cost-effectiveness. |
| Purity in "Difficult" Sequences | Can lead to complex mixtures and truncated peptides due to aggregation. | Reported to yield "much purer peptides". | Trt group's bulk disrupts inter-chain aggregation. |
| Aggregation Prevention | Offers minimal protection against sequence-driven aggregation. | Superior performance in preventing aggregation, especially in poly-serine sequences. | Crucial for long or hydrophobic peptides. |
| Racemization Risk | Known to be susceptible to racemization, particularly with DIPEA as a base.[5] | Susceptible under similar conditions, though less specifically documented. | Mitigated by using alternative bases (e.g., collidine) or optimizing coupling conditions. |
| Cleavage Conditions | Removed with standard final TFA cleavage cocktail.[3] | Removed with standard final TFA cleavage cocktail.[3] | Both are compatible with the final deprotection and cleavage step. |
Experimental Protocols
The following is a representative protocol for microwave-assisted SPPS using a CEM Liberty Blue™ synthesizer. This protocol is generally applicable for both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH.
| Step | Reagent/Parameter | Details |
| Resin & Scale | Rink Amide or Wang Resin | Typically 0.1 to 0.25 mmol scale. |
| Fmoc Deprotection | 20% Piperidine in DMF | Microwave Power: 35-45 W, Temperature: 75-90°C, Time: 1-3 minutes. |
| Washing | DMF | 4-5 washes post-deprotection and post-coupling. |
| Amino Acid Activation & Coupling | Fmoc-Amino Acid: 5-fold excess (0.2 M in DMF) Activator: DIC (N,N'-Diisopropylcarbodiimide), 10-fold excess (0.5 M in DMF) Additive: Oxyma Pure, 5-fold excess (1.0 M in DMF) | Microwave Power: 40-50 W, Temperature: 75-90°C, Time: 2-5 minutes. |
| Final Cleavage | TFA/TIS/H₂O (e.g., 95:2.5:2.5) | Room temperature for 2-3 hours. Scavengers like triisopropylsilane (TIS) are crucial. |
Note: For racemization-prone amino acids like Serine, reducing the coupling temperature to 50°C may be necessary. If DIPEA is used as a base, substituting it with collidine is recommended to minimize epimerization.
Visualization of Microwave SPPS Workflow
The following diagrams illustrate the logical workflow of a single cycle in microwave-assisted solid-phase peptide synthesis and the chemical relationship of the protecting groups.
Caption: General workflow for one cycle of microwave-assisted Fmoc SPPS.
Caption: Orthogonality of protecting groups in Fmoc-SPPS.
References
A Comparative Guide to Fmoc-Ser(tBu)-OH and its Alternatives for Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the choice of protecting groups for trifunctional amino acids is a critical determinant of synthesis efficiency, peptide purity, and overall cost-effectiveness. For serine, one of the most common amino acids, the selection of the appropriate side-chain protecting group is paramount. This guide provides a detailed comparison of the widely used Fmoc-Ser(tBu)-OH with its primary alternative, Fmoc-Ser(Trt)-OH, focusing on performance, cost, and potential side reactions.
Executive Summary
Fmoc-Ser(tBu)-OH is the workhorse for routine peptide synthesis due to its lower cost and compatibility with standard cleavage conditions. However, for "difficult" or aggregation-prone sequences, such as those containing multiple serine residues (e.g., poly-serine tracts), Fmoc-Ser(Trt)-OH often proves to be the superior choice, leading to higher purity and yield despite its higher initial cost. The bulky trityl (Trt) group effectively disrupts interchain hydrogen bonding, which is a primary cause of aggregation and incomplete reactions.
Performance Comparison
The performance of a protected amino acid in SPPS is evaluated based on several factors, including coupling efficiency, the yield of the final peptide, the purity of the crude product, and the propensity for side reactions like racemization and beta-elimination.
Coupling Efficiency and Prevention of Aggregation
In standard peptide sequences, both Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH generally exhibit high coupling efficiencies. The significant performance difference emerges during the synthesis of sequences prone to aggregation. Peptide chain aggregation can hinder the accessibility of the N-terminus for both deprotection and coupling steps, leading to truncated or deletion sequences.
The bulky trityl group of Fmoc-Ser(Trt)-OH acts as a steric shield, disrupting the secondary structures (e.g., β-sheets) that lead to aggregation. This is particularly beneficial in the synthesis of peptides with repeating serine residues. For instance, the synthesis of deca-serine using Fmoc-Ser(tBu)-OH has been reported to be problematic, with difficulties in removing the Fmoc group due to peptide aggregation[1]. In such cases, the use of Fmoc-Ser(Trt)-OH can significantly improve the outcome, resulting in a purer final product[1]. A study by Barlos et al. (1998) demonstrated that the use of Fmoc/Trt-protected amino acids, including serine, resulted in crude peptides of higher purity compared to their Fmoc/tBu counterparts when synthesizing model peptides containing other challenging residues like Trp and Met[2].
Side Reactions
Racemization: A critical aspect of peptide synthesis is maintaining the stereochemical integrity of the amino acids. Racemization can occur during the activation and coupling steps. It has been reported that the use of N,N-Diisopropylethylamine (DIPEA) as a base can induce racemization during the coupling of Fmoc-Ser(tBu)-OH[3]. The choice of coupling reagent and base is therefore crucial in minimizing this side reaction.
Cost-Effectiveness Analysis
The cost of raw materials is a significant factor in the overall cost of peptide synthesis, especially for large-scale production. Fmoc-Ser(tBu)-OH is generally more affordable than Fmoc-Ser(Trt)-OH. However, a simple comparison of the price per gram can be misleading. The true cost-effectiveness depends on the complexity of the peptide being synthesized.
For straightforward sequences where aggregation is not a concern, the lower price of Fmoc-Ser(tBu)-OH makes it the more cost-effective option. For difficult sequences, the higher cost of Fmoc-Ser(Trt)-OH can be justified by the improved yield and purity of the crude peptide, which can significantly reduce the time and expense associated with purification. The need for fewer recouplings and the reduced risk of batch failure can lead to overall cost savings.
Table 1: Price Comparison of Fmoc-Serine Derivatives
| Derivative | Supplier | Catalog Number | Price (USD/gram) |
| Fmoc-Ser(tBu)-OH | MedChemExpress | HY-W007941 | ~$4.60 (for 100g) |
| Fmoc-Ser(tBu)-OH | Sigma-Aldrich | 852045 | ~$30.60 (for 5g) |
| Fmoc-Ser(tBu)-OH | Chem-Supply | GM0224-5G | Price on request |
| Fmoc-Ser(Trt)-OH | Sigma-Aldrich | 47563 | ~$38.60 (for 5g) |
| Fmoc-Ser(Trt)-OH | CEM Corporation | A034-B5 | ~$7.56 (for 25g)[4] |
| Fmoc-Ser(Trt)-OH | Alkali Scientific | 8520460005 | Price on request[5] |
Note: Prices are approximate and subject to change. It is recommended to obtain current quotes from suppliers for accurate pricing.
Experimental Protocols
Below is a representative experimental protocol for the solid-phase synthesis of a model peptide to compare the performance of Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH.
Materials
-
Resin: Rink Amide MBHA resin (100-200 mesh, substitution ~0.5 mmol/g)
-
Fmoc-amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Ser(Trt)-OH, and other required Fmoc-amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Washing solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
-
Precipitation solvent: Cold diethyl ether
Synthesis of a Model Peptide (e.g., Ac-Ser-Ser-Ser-Gly-NH₂)
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
First Amino Acid Coupling (Glycine):
-
Pre-activate Fmoc-Gly-OH (4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF with DIPEA (8 eq.) for 5 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Monitor the coupling completion using a Kaiser test.
-
-
Washing: Wash the resin as in step 3.
-
Subsequent Amino Acid Couplings (Serine):
-
Vessel 1: Use Fmoc-Ser(tBu)-OH for all three serine couplings.
-
Vessel 2: Use Fmoc-Ser(Trt)-OH for all three serine couplings.
-
Repeat the deprotection, washing, and coupling steps for each serine residue as described above.
-
-
Acetylation: After the final serine coupling and deprotection, acetylate the N-terminus with a solution of acetic anhydride and DIPEA in DMF.
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and IPA (3x) and dry under vacuum.
-
Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2 hours.
-
Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.
-
Purification and Analysis: Centrifuge to collect the crude peptide, wash with cold ether, and dry. Analyze the crude peptide by RP-HPLC and Mass Spectrometry to determine yield and purity.
Visualizations
Experimental Workflow for Comparative Peptide Synthesis
Caption: Comparative workflow for SPPS of a model peptide.
Conceptual Diagram of Aggregation Prevention
Caption: Role of the bulky Trt group in preventing aggregation.
Conclusion and Recommendations
The choice between Fmoc-Ser(tBu)-OH and Fmoc-Ser(Trt)-OH is highly dependent on the specific peptide sequence being synthesized.
-
For routine, non-aggregating peptide sequences, Fmoc-Ser(tBu)-OH is the more cost-effective choice due to its lower price point and generally good performance.
-
For difficult sequences, particularly those containing multiple serine residues or other aggregation-prone motifs, Fmoc-Ser(Trt)-OH is strongly recommended. The higher initial cost is often offset by increased yield and purity, which simplifies downstream processing and reduces the overall cost of obtaining the final, pure peptide.
Researchers should carefully consider the sequence of their target peptide and weigh the potential for aggregation against the cost of the raw materials to make an informed decision on the most appropriate serine derivative for their SPPS needs.
References
Safety Operating Guide
Comprehensive Safety and Handling Guide for Fmoc-N-hydroxysuccinimide-serine(tert-butyl)-OH
This guide provides essential safety, handling, and disposal protocols for Fmoc-N-hydroxysuccinimide-serine(tert-butyl)-OH (Fmoc-Nhser(Tbu)-OH), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical reagent that requires careful handling to prevent potential health hazards. While not classified as hazardous under GHS, it may cause respiratory tract, skin, and eye irritation.[1][2] Ingestion may also be harmful.[1][2]
Table 1: Summary of Hazard Information
| Hazard Statement | Description | Source |
| H302 | Harmful if swallowed | [2] |
| H312 | Harmful in contact with skin | [2] |
| H332 | Harmful if inhaled | [2] |
| Potential Irritant | May cause respiratory tract, skin, and eye irritation | [1] |
Mandatory Personal Protective Equipment (PPE):
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield approved under NIOSH (US) or EN 166 (EU) standards.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before each use.[2] Proper glove removal technique must be followed to avoid skin contact.
-
Body Protection: A laboratory coat must be worn to protect against skin contact. For larger quantities or when there is a risk of splashing, impervious clothing should be considered.[2]
-
Respiratory Protection: In situations where dust or aerosols may be generated and ventilation is inadequate, a NIOSH-approved respirator is necessary.
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[3]
2.1. Weighing the Reagent:
-
Preparation: Ensure the weighing area is clean and free of drafts. Place a weigh boat or appropriate container on the analytical balance and tare.
-
Transfer: Carefully transfer the desired amount of this compound from the stock bottle to the weigh boat using a clean spatula. Avoid creating dust.
-
Closure: Immediately and securely close the stock bottle after dispensing.
-
Documentation: Record the exact weight of the reagent used.
2.2. Dissolving the Reagent:
-
Solvent Selection: Fmoc-amino acids are typically dissolved in polar aprotic solvents such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4][5]
-
Procedure:
-
Place the weighed this compound into a clean, dry flask.
-
Add the appropriate volume of solvent to the flask.
-
Gently swirl or stir the mixture until the solid is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
2.3. Addition to the Reaction Vessel:
-
Method: Use a clean pipette or syringe to transfer the dissolved this compound solution to the reaction vessel containing the resin.
-
Rinsing: To ensure a quantitative transfer, rinse the flask with a small amount of the solvent and add the rinsing to the reaction vessel.
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation:
-
Solid Waste: Contaminated items such as weigh boats, gloves, and paper towels should be collected in a designated, labeled solid waste container.
-
Liquid Waste: Unused solutions of this compound and solvent rinses should be collected in a labeled, sealed liquid waste container. Do not mix with incompatible waste streams.
3.2. Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Ensure waste containers are clearly labeled with the chemical name and associated hazards.
-
Store waste containers in a designated satellite accumulation area until they are collected by the institution's environmental health and safety department.
Quantitative Data
Table 2: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₂H₂₅NO₅ | [1] |
| Molecular Weight | 383.4 g/mol | [1] |
| Appearance | White to off-white powder | [6] |
| Melting Point | 127 - 131 °C (260.6 - 267.8 °F) | [6] |
| Solubility | Soluble in DMF and other polar organic solvents. | [4] |
Emergency Procedures
5.1. First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[2]
5.2. Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazardous Combustion Products: Oxides of carbon (CO, CO₂) and nitrogen (NOx).[1][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]
5.3. Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 1. Avoid breathing dust.[2]
-
Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, labeled container for disposal. Clean the spill area with a damp cloth. Prevent the product from entering drains.[2][6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
